Product packaging for 7-Acetylquinoline-3-carboxylic acid(Cat. No.:CAS No. 1956328-33-8)

7-Acetylquinoline-3-carboxylic acid

Cat. No.: B3032479
CAS No.: 1956328-33-8
M. Wt: 215.20
InChI Key: JORIAGSAUPSQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Acetylquinoline-3-carboxylic acid (CAS 1956328-33-8) is a high-purity chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol. It is supplied for research applications and must be handled by qualified professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Quinoline-3-carboxylic acid derivatives represent a significant area of investigation in medicinal chemistry, particularly in the development of novel antiproliferative agents . Research indicates that these specific carboxylic acid derivatives can exhibit enhanced selectivity towards cancer cells compared to their ester counterparts . The mechanism for this increased selectivity is linked to modifications in the compound's pKa, which can promote greater concentration in the acidic microenvironment of cancerous tissues while minimizing distribution in non-cancerous cells, thereby improving the therapeutic window and potentially reducing toxicity . This makes this compound a valuable scaffold for the synthesis and development of more selective anticancer compounds, with research focusing on its activity against various cancer cell lines . As a building block in organic synthesis, the acetyl and carboxylic acid functional groups on the quinoline core offer versatile sites for further chemical modification, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The compound should be stored sealed in a dry, room-temperature environment to maintain stability . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3 B3032479 7-Acetylquinoline-3-carboxylic acid CAS No. 1956328-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-acetylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7(14)8-2-3-9-4-10(12(15)16)6-13-11(9)5-8/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORIAGSAUPSQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288009
Record name 3-Quinolinecarboxylic acid, 7-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956328-33-8
Record name 3-Quinolinecarboxylic acid, 7-acetyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956328-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 7-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a primary synthetic route to 7-acetyl-4-hydroxyquinoline-3-carboxylic acid, a substituted quinolone of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and derivatives bearing acetyl and carboxylic acid functionalities are valuable for further chemical modification and biological screening. This document details the well-established Gould-Jacobs reaction as a reliable method for the construction of the 4-hydroxyquinoline-3-carboxylic acid core, starting from readily available commercial precursors. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present expected characterization data to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of these biological activities and the exploration of structure-activity relationships (SAR). 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid, the subject of this guide, possesses three key functionalities ripe for chemical exploration: a ketone, a carboxylic acid, and a 4-hydroxy (or its tautomeric 4-oxo) group, making it a versatile intermediate for the synthesis of more complex molecules.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical and efficient approach to the synthesis of 7-acetyl-4-hydroxyquinoline-3-carboxylic acid is the Gould-Jacobs reaction .[4][5] This powerful method allows for the construction of the 4-hydroxyquinoline-3-carboxylate core from an aniline and a malonic ester derivative. Our retrosynthetic analysis identifies 4-aminoacetophenone as the ideal starting aniline, as the acetyl group will be correctly positioned at the 7-position of the final quinoline ring. The remainder of the quinoline core, including the carboxylic acid at the 3-position, can be constructed from diethyl ethoxymethylenemalonate (EMME).

The overall synthetic strategy is a three-step process:

  • Condensation: Formation of an enamine intermediate from 4-aminoacetophenone and diethyl ethoxymethylenemalonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization to form the quinolone ring system.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the robustness and predictability of the Gould-Jacobs reaction.[6]

Mechanistic Insights and Experimental Protocols

Step 1: Condensation of 4-Aminoacetophenone with Diethyl Ethoxymethylenemalonate (EMME)

The initial step of the Gould-Jacobs reaction is the formation of a key enamine intermediate.[7] The nucleophilic amino group of 4-aminoacetophenone attacks the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom in 4-aminoacetophenone attacks the electron-deficient carbon of the double bond in EMME. This is followed by a proton transfer and the elimination of an ethoxy group as ethanol to yield the stable enamine product.

Experimental Protocol: Synthesis of Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-aminoacetophenone (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • The reaction can often be performed neat or in a minimal amount of a high-boiling solvent like ethanol.

  • Heat the mixture with stirring at 100-120 °C for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes upon cooling.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure diethyl 2-(((4-acetylphenyl)amino)methylene)malonate as a solid.

Table 1: Reagent Quantities for Step 1

ReagentMolar Mass ( g/mol )MolesMass/Volume
4-Aminoacetophenone135.170.113.52 g
Diethyl ethoxymethylenemalonate216.230.1123.79 g (approx. 22.5 mL)
Step 2: Thermal Cyclization to Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate

This step involves a high-temperature intramolecular cyclization of the enamine intermediate.[6] The reaction is typically carried out in a high-boiling inert solvent.

Mechanism:

The thermal cyclization is a pericyclic reaction, specifically an electrocyclization. At elevated temperatures, the enamine undergoes a 6-pi electrocyclization to form a dihydroquinoline intermediate, which then tautomerizes and eliminates a molecule of ethanol to form the aromatic quinolone ring. The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo form.

Experimental Protocol: Synthesis of Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate

  • Place the diethyl 2-(((4-acetylphenyl)amino)methylene)malonate from Step 1 into a round-bottom flask.

  • Add a high-boiling inert solvent such as Dowtherm A or diphenyl ether. The volume should be sufficient to allow for efficient stirring at high temperatures.

  • Heat the mixture to 240-260 °C with vigorous stirring. A distillation setup can be used to remove the ethanol formed during the reaction.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Diagram 1: Gould-Jacobs Reaction Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 4-Aminoacetophenone 4-Aminoacetophenone Enamine Intermediate Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate 4-Aminoacetophenone->Enamine Intermediate 100-120 °C EMME Diethyl Ethoxymethylenemalonate EMME->Enamine Intermediate Cyclization Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate Enamine Intermediate->Cyclization High Temp (240-260 °C) Dowtherm A Final Product 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid Cyclization->Final Product 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Workflow for the synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis to 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[8]

Mechanism:

This is a standard base-catalyzed ester hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has dissolved and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid, with cooling in an ice bath.

  • The final product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield the pure 7-acetyl-4-hydroxyquinoline-3-carboxylic acid.

Characterization of Products

Thorough characterization of the intermediates and the final product is crucial for confirming their identity and purity. The following are expected spectroscopic data.

Table 2: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate~1.3 (t, 6H), ~2.5 (s, 3H), ~4.2 (q, 4H), ~7.2-8.0 (m, 4H, Ar-H), ~8.5 (d, 1H, vinyl-H), ~10.9 (d, 1H, NH)~14.5, ~30.0, ~60.0, ~95.0, ~115-145 (Ar-C), ~150.0 (vinyl-C), ~168.0 (ester C=O), ~196.0 (acetyl C=O)~3300 (N-H), ~1700-1650 (C=O), ~1600 (C=C)Expected [M+H]+
Ethyl 7-Acetyl-4-hydroxyquinoline-3-carboxylate~1.4 (t, 3H), ~2.7 (s, 3H), ~4.4 (q, 2H), ~7.5-8.5 (m, 3H, Ar-H), ~8.8 (s, 1H, H-2), ~12.0 (s, 1H, OH/NH)~14.5, ~27.0, ~61.0, ~110-150 (Ar-C), ~165.0 (ester C=O), ~175.0 (C4-O), ~197.0 (acetyl C=O)~3400 (O-H), ~1720 (ester C=O), ~1650 (acetyl C=O), ~1620 (C=O, quinolone)Expected [M+H]+
7-Acetyl-4-hydroxyquinoline-3-carboxylic acid~2.7 (s, 3H), ~7.6-8.6 (m, 3H, Ar-H), ~8.9 (s, 1H, H-2), ~13.5 (br s, 1H, COOH), ~15.0 (br s, 1H, OH/NH)~27.0, ~110-150 (Ar-C), ~168.0 (COOH C=O), ~177.0 (C4-O), ~197.0 (acetyl C=O)~3400 (O-H), ~3000-2500 (br, COOH O-H), ~1720 (COOH C=O), ~1650 (acetyl C=O), ~1620 (C=O, quinolone)Expected [M+H]+

Conclusion

This guide has outlined a robust and reliable synthetic route for the preparation of 7-acetyl-4-hydroxyquinoline-3-carboxylic acid utilizing the Gould-Jacobs reaction. By providing detailed mechanistic insights, step-by-step experimental protocols, and expected characterization data, we aim to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate. The versatility of the quinoline scaffold, combined with the strategic placement of reactive functional groups in the target molecule, opens up numerous avenues for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 7-Acetylquinoline-3-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Quinoline-3-carboxylic acids, in particular, have garnered significant attention for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][3] The introduction of an acetyl group at the 7-position of this scaffold presents an intriguing molecule, 7-Acetylquinoline-3-carboxylic acid, which holds promise for further functionalization and exploration in drug discovery programs. The acetyl group can serve as a handle for derivatization or as a key pharmacophoric element, while the carboxylic acid provides a site for forming amides, esters, and other derivatives, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.[3]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic route, detailed characterization, reactivity profile, and potential applications in research and drug development.

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of Ethyl 7-Acetylquinoline-3-carboxylate

This step utilizes a modified Doebner-von Miller reaction to construct the quinoline ring system.

  • Reaction Principle: The reaction involves the condensation of an aniline (3-acetylaniline) with an α,β-unsaturated carbonyl compound, in this case, ethyl (ethoxymethylene)acetoacetate, under acidic conditions. The subsequent cyclization and aromatization lead to the formation of the substituted quinoline ring.

  • Step-by-Step Methodology:

    • To a stirred solution of 3-acetylaniline (1.0 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

    • Slowly add ethyl (ethoxymethylene)acetoacetate (1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the mixture to 140-150 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

    • Purify the crude ethyl 7-acetylquinoline-3-carboxylate by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 7-Acetylquinoline-3-carboxylate to this compound

This step involves the conversion of the ethyl ester to the final carboxylic acid product.

  • Reaction Principle: The ester is hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the acetyl group under strong acidic conditions.[5][6]

  • Step-by-Step Methodology:

    • Suspend the purified ethyl 7-acetylquinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the suspension.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a dilute solution of hydrochloric acid.

    • The desired this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and hot ethanol
pKa (Carboxylic Acid) ~4-5
Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid.

  • Aromatic Region (δ 7.5-9.5 ppm): Five protons on the quinoline ring will appear in this region. The proton at C2 is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and carboxylic acid. The protons at C4, C5, C6, and C8 will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons.

  • Acetyl Group (δ ~2.7 ppm): A sharp singlet corresponding to the three methyl protons of the acetyl group.

  • Carboxylic Acid (δ >12 ppm): A broad singlet for the acidic proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbons (δ 165-200 ppm): Two distinct signals are expected in the downfield region, one for the carboxylic acid carbonyl (~165-175 ppm) and one for the acetyl carbonyl (~195-205 ppm).[7]

  • Aromatic Carbons (δ 120-150 ppm): Signals corresponding to the nine carbons of the quinoline ring system.

  • Methyl Carbon (δ ~25-30 ppm): A signal for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

  • C=O Stretch (Acetyl Group): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=N and C=C Stretches (Quinoline Ring): Multiple bands in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 215.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl group (M-15) from the acetyl group, the loss of a hydroxyl group (M-17) from the carboxylic acid, and the loss of a carboxyl group (M-45).

Chemical Reactivity and Derivatization Potential

This compound possesses two key reactive functional groups: the acetyl group and the carboxylic acid. This dual functionality makes it a versatile building block for the synthesis of a diverse library of derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position can undergo a variety of standard transformations:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

  • Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with primary or secondary amines will produce a range of amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Acetyl Group

The acetyl group at the 7-position offers further opportunities for chemical modification:

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents such as sodium borohydride (NaBH₄).

  • Oxidation (Haloform Reaction): Treatment with a halogen in the presence of a base can convert the acetyl group into a carboxylic acid, yielding quinoline-3,7-dicarboxylic acid.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones.

Potential Applications in Research and Drug Discovery

The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3] The introduction of a 7-acetyl group provides a point for diversification and could modulate the biological profile of the parent scaffold.

  • Antimicrobial Agents: Many quinolone and fluoroquinolone antibiotics feature a carboxylic acid at the 3-position. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.[9]

  • Antiproliferative Agents: Quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1] The acetyl group could be modified to enhance interactions with specific biological targets.

  • Anti-inflammatory Agents: The quinoline nucleus is present in several compounds with anti-inflammatory properties.[3] Further derivatization of this compound could lead to the discovery of new anti-inflammatory drug candidates.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While its direct synthesis and detailed properties are not yet extensively documented, this guide provides a robust framework for its preparation and characterization based on well-established chemical principles. The dual functionality of the acetyl and carboxylic acid groups offers numerous avenues for derivatization, enabling the exploration of a wide chemical space for the discovery of novel compounds with valuable biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

biological activity of 7-Acetylquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Acetylquinoline-3-carboxylic Acid Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This technical guide focuses on a specific, promising subclass: this compound derivatives. We will explore the synthetic rationale, delve into the key biological activities, elucidate the structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. The presence of the 3-carboxylic acid moiety is a hallmark of the quinolone class of antibiotics and is often crucial for activity, while substitutions on the benzo ring, such as the 7-acetyl group, significantly modulate potency and target specificity.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold with profound pharmacological importance.[1][7] The unique electronic properties and rigid planarity of the quinoline nucleus allow it to interact with a diverse range of biological targets. Modifications at various positions on this scaffold have led to the development of drugs with broad therapeutic applications.

The focus of this guide, the this compound core, presents two key functional groups that are critical to its biological profile:

  • 3-Carboxylic Acid: This group is essential for the antibacterial activity of quinolones and plays a significant role in the anticancer and anti-inflammatory properties of many derivatives.[5] It often acts as a key binding motif, potentially through hydrogen bonding or chelation with metal ions at the active sites of enzymes.[3][8]

  • 7-Acetyl Group: Substituents on the C5-C8 benzo ring are known to significantly influence potency and selectivity.[5][9] The acetyl group at the C7 position, being an electron-withdrawing group, can modulate the electronic distribution of the ring system, thereby influencing target binding affinity and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of quinoline-3-carboxylic acids is often achieved through well-established methodologies like the Gould-Jacobs reaction. For the specific synthesis of 7-acetyl derivatives, a common strategy involves starting with an appropriately substituted aniline.

A plausible synthetic route begins with 3'-aminoacetophenone, which is reacted with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the quinoline ring system, followed by hydrolysis of the ethyl ester to yield the final this compound.

Synthesis_Workflow A 3'-Aminoacetophenone C Intermediate Enamine A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 7-acetyl-4-hydroxyquinoline- 3-carboxylate C->D Thermal Cyclization (High Temperature) E This compound D->E Alkaline Hydrolysis (e.g., NaOH) NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Quinoline-3-COOH Derivative Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds & Controls B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Remove Medium, Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Acetylquinoline-3-carboxylic Acid as a Kynurenine-3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Within this broad class, 7-Acetylquinoline-3-carboxylic acid represents a molecule of significant interest for researchers in drug development. While the precise mechanism of action for this specific molecule is not extensively detailed in the public domain, this guide synthesizes evidence from related quinoline-3-carboxylic acid derivatives to propose a primary, testable mechanism: the inhibition of Kynurenine-3-Monooxygenase (KMO). This document will provide a comprehensive overview of the proposed mechanism, the scientific rationale, and detailed experimental protocols for its validation.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, catabolizing over 95% of it[4]. This pathway is not merely a disposal route; it produces a host of neuroactive and immunomodulatory metabolites[5]. A critical juncture in this pathway is governed by the enzyme Kynurenine-3-Monooxygenase (KMO), an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane[4].

KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). The downstream metabolites of 3-HK, including quinolinic acid (QUIN), are known neurotoxins[6][7]. QUIN, for instance, is an NMDA receptor agonist that can lead to excitotoxicity, while 3-HK can generate reactive oxygen species[6]. Conversely, a separate branch of the pathway converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent with antagonistic effects at several glutamate receptors[6].

Given its position at this metabolic fork, KMO is a highly attractive therapeutic target. Inhibition of KMO is hypothesized to rebalance the kynurenine pathway, decreasing the production of neurotoxic 3-HK and QUIN while shunting the metabolic flux towards the synthesis of neuroprotective KYNA[4][6]. This strategy holds promise for treating a variety of neurodegenerative and neuroinflammatory disorders[4][7].

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-HK 3-Hydroxykynurenine KMO->3-HK QUIN Quinolinic Acid 3-HK->QUIN KYNA Kynurenic Acid KAT->KYNA Inhibitor 7-Acetylquinoline- 3-carboxylic acid Inhibitor->KMO Proposed Inhibition

Figure 1: The Kynurenine Pathway and the proposed point of inhibition by this compound.

Proposed Mechanism of Action: KMO Inhibition

We propose that this compound acts as an inhibitor of Kynurenine-3-Monooxygenase. This hypothesis is grounded in the established activity of other quinoline-based molecules on enzymes within this pathway and the broader therapeutic activities of quinoline-3-carboxylic acid derivatives[1][2][8][9]. The carboxylic acid moiety is crucial for interaction with biological targets, often through the formation of hydrogen bonds[10].

The inhibition of KMO by this compound would lead to a measurable decrease in the production of 3-HK and a subsequent reduction in quinolinic acid levels. Concurrently, this would result in an accumulation of L-kynurenine, which would then be shunted towards the kynurenine aminotransferase (KAT) branch of the pathway, leading to an increase in the synthesis of the neuroprotective metabolite, kynurenic acid.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This workflow combines in vitro enzymatic assays, cell-based functional assays, and in silico molecular modeling.

Experimental_Workflow cluster_workflow Experimental Validation Workflow in_vitro In Vitro KMO Enzyme Inhibition Assay cell_based Cell-Based Assay (e.g., in Microglia) in_vitro->cell_based Confirm Cellular Activity in_silico In Silico Molecular Docking cell_based->in_silico Rationalize Binding end Mechanism Confirmed in_silico->end start Start start->in_vitro Molecular_Docking cluster_docking Molecular Docking Workflow get_structure Obtain KMO Crystal Structure (e.g., from PDB) docking_run Perform Docking Simulation get_structure->docking_run prepare_ligand Prepare 3D Structure of This compound prepare_ligand->docking_run analyze Analyze Binding Pose and Interactions (e.g., H-bonds) docking_run->analyze

References

A Comprehensive Spectroscopic Guide to 7-Acetylquinoline-3-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic analysis of 7-Acetylquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but the scientific rationale behind the analytical choices. We will delve into the structural nuances of this molecule, including its tautomeric nature, and elucidate how key spectroscopic techniques can be employed for its unambiguous characterization.

Introduction: The Structural Dichotomy of this compound

This compound (C₁₂H₉NO₄, Molecular Weight: 231.20 g/mol ) presents an interesting case of keto-enol tautomerism. While it can be named as a quinoline derivative, it predominantly exists in its more stable tautomeric form, 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1]. This structural duality is crucial to understanding its chemical behavior and interpreting its spectroscopic data. The 4-quinolone core is a well-established pharmacophore in numerous antibacterial agents[2]. The presence of the acetyl and carboxylic acid functionalities offers multiple sites for potential molecular interactions, making its comprehensive characterization essential for any drug discovery endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, both ¹H and ¹³C NMR provide invaluable information about the proton and carbon environments, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the quinolone ring, the acetyl group protons, the carboxylic acid proton, and the N-H proton of the dihydroquinoline ring. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9s-
H-5~8.3d~8.0
H-6~7.9dd~8.0, 1.5
H-8~7.8d~1.5
-COCH₃~2.7s-
N-H~13.4s (broad)-
-COOH~15.3s (broad)-

Rationale for Predictions: The chemical shift of H-2 is significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the nitrogen atom. The protons on the benzene ring (H-5, H-6, and H-8) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad signals for the N-H and -COOH protons are due to proton exchange and hydrogen bonding. The chemical shifts for the parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, show the H-2 proton at approximately 8.89 ppm and the N-H and -COOH protons at 13.42 and 15.34 ppm respectively, providing a strong basis for these predictions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbonyl carbons and the carbons of the aromatic ring will resonate at characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~153
C-3~110
C-4~177
C-4a~125
C-5~128
C-6~124
C-7~135
C-8~115
C-8a~140
-C OCH₃~197
-COC H₃~27
-C OOH~166

Rationale for Predictions: The carbonyl carbons (C-4, -COCH₃, and -COOH) are expected to be the most downfield signals[3]. The chemical shifts for the quinolone ring carbons are predicted based on data from similar 4-quinolone-3-carboxylic acid derivatives[4]. The acetyl group's carbonyl carbon will be significantly downfield, typical for a ketone.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its high boiling point.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe[5].

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning, Shimming) transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq process_h1 Process 1H Data (FT, Phasing, Baseline) h1_acq->process_h1 process_c13 Process 13C Data (FT, Phasing, Baseline) c13_acq->process_c13 calibrate Calibrate Spectra process_h1->calibrate process_c13->calibrate Final Spectra Final Spectra calibrate->Final Spectra

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 231. The fragmentation pattern will be characteristic of the 4-quinolone core and the acetyl substituent.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentFragmentation Pathway
231[M]⁺˙Molecular Ion
216[M - CH₃]⁺Loss of a methyl radical from the acetyl group
188[M - COCH₃]⁺Cleavage of the acetyl group
186[M - COOH]⁺Loss of the carboxylic acid group
144[C₉H₆NO]⁺Subsequent loss of CO from the [M - COOH]⁺ fragment

Rationale for Predictions: The fragmentation of fluoroquinolones, a related class of compounds, often involves the loss of peripheral groups and rearrangements of the heterocyclic ring[6]. The loss of the acetyl group is a common fragmentation pathway for aromatic ketones[7].

Experimental Protocol for GC-MS

For a volatile derivative of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Step-by-Step GC-MS Protocol (for a derivatized sample):

  • Derivatization (if necessary):

    • To increase volatility, the carboxylic acid can be esterified (e.g., with diazomethane or by Fischer esterification).

  • Sample Preparation:

    • Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 µg/mL[8].

    • Transfer the solution to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

    • Set the injector temperature to ensure complete vaporization.

    • Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature[9].

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Acquire data over a suitable mass range (e.g., m/z 40-400).

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis derivatize Derivatization (Optional) dissolve Dissolve in Volatile Solvent derivatize->dissolve transfer Transfer to GC-MS Vial dissolve->transfer inject Injection into GC transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum IR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis clean_xtal Clean ATR Crystal background Record Background Spectrum clean_xtal->background load_sample Place Sample on Crystal background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum IR Spectrum IR Spectrum acquire_spectrum->IR Spectrum UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition stock_sol Prepare Stock Solution dilute Serial Dilutions stock_sol->dilute baseline Baseline Correction with Blank dilute->baseline measure Measure Sample Absorbance baseline->measure UV-Vis Spectrum UV-Vis Spectrum measure->UV-Vis Spectrum

References

7-Acetylquinoline-3-carboxylic Acid as a Protein Kinase CK2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2, formerly known as Casein Kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase.[1][2] It is a constitutively active enzyme, typically found as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] CK2's promiscuous nature is evidenced by its phosphorylation of hundreds of substrates, positioning it as a central hub in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis suppression.[1][2][3]

The aberrant elevation of CK2 activity is a hallmark of numerous pathologies, most notably cancer, where it contributes to tumor progression and therapeutic resistance.[3] Its role extends to viral infections, inflammatory disorders, and neurodegenerative diseases, making it a compelling and high-value target for therapeutic intervention.[3] This guide provides an in-depth technical overview of the 3-quinoline carboxylic acid scaffold as a promising class of CK2 inhibitors, with a forward-looking analysis of the potential of 7-acetyl substitution.

The 3-Quinoline Carboxylic Acid Scaffold: A Promising Lead for CK2 Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. The 3-quinoline carboxylic acid framework, in particular, has been identified as a promising starting point for the development of potent and selective Protein Kinase CK2 inhibitors. A key study in this area involved the synthesis and evaluation of forty-three derivatives of 3-quinoline carboxylic acid, identifying twenty-two compounds that inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM.[3]

Mechanism of Action: Targeting the ATP-Binding Site

Molecular docking studies of 3-quinoline carboxylic acid derivatives within the ATP-binding pocket of CK2 reveal a consistent binding mode. The interaction is primarily driven by:

  • Hydrophobic Interactions: The quinoline ring system establishes hydrophobic contacts with key amino acid residues in the active site, including Ile95, Phe113, Ile174, Val66, and Met163.[4]

  • Hydrogen Bonding: The carboxylic acid moiety forms crucial hydrogen bonds with the side chains of Lys68 and Asp175.[4] The interaction with Lys68 is a common feature among many small-molecule inhibitors of CK2.[4]

This binding mode suggests that 3-quinoline carboxylic acids act as ATP-competitive inhibitors, occupying the same pocket as the natural substrate, adenosine triphosphate.

Synthesis of 3-Quinoline Carboxylic Acid Derivatives

The synthesis of the 3-quinoline carboxylic acid scaffold can be achieved through established organic chemistry methodologies. A general synthetic route, as described in the literature, is outlined below.[5]

G cluster_0 Synthesis of 2-Chloroquinoline-3-carboxylic Acids Acetanilides Acetanilides 2-Chloroquinoline-3-carbaldehydes 2-Chloroquinoline-3-carbaldehydes Acetanilides->2-Chloroquinoline-3-carbaldehydes Vilsmeier-Haack Reaction Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) 2-Chloroquinoline-3-carboxylic Acids 2-Chloroquinoline-3-carboxylic Acids 2-Chloroquinoline-3-carbaldehydes->2-Chloroquinoline-3-carboxylic Acids Oxidation Oxidation (AgNO3, NaOH) Oxidation (AgNO3, NaOH)

General synthetic scheme for 2-chloroquinoline-3-carboxylic acids.

Further modifications to the 2-position, such as the introduction of an amino group, can be achieved through nucleophilic substitution reactions on the 2-chloroquinoline-3-carboxylic acid intermediate.

Structure-Activity Relationship (SAR) of 7-Substituted Quinoline-3-Carboxylic Acids

The systematic evaluation of substituted 3-quinoline carboxylic acid derivatives has provided valuable insights into the structure-activity relationships governing their inhibitory potency against CK2.

Impact of Substituents on the Quinoline Ring

Analysis of a series of synthesized compounds revealed that the nature and position of substituents on the quinoline ring significantly influence CK2 inhibition. For instance, compounds with a 7-methoxy substituent on the quinoline ring were found to be more active than those with 6-methoxy or 6,7-dimethoxy substituents.[4] This suggests that the electronic and steric properties of the substituent at the 7-position play a critical role in optimizing the interaction with the CK2 active site.

The Potential of the 7-Acetyl Group: A Forward Look

While specific inhibitory data for 7-acetylquinoline-3-carboxylic acid is not currently available in the public domain, we can extrapolate from the existing SAR data to predict its potential as a CK2 inhibitor. The acetyl group is an electron-withdrawing group with a moderate steric profile. Its introduction at the 7-position could:

  • Modulate the electronic properties of the quinoline ring, potentially enhancing interactions with the active site.

  • Introduce a new hydrogen bond acceptor (the carbonyl oxygen of the acetyl group), which could form additional interactions with the protein, thereby increasing binding affinity.

  • Provide a handle for further derivatization , allowing for the exploration of additional chemical space and the potential for improved potency and selectivity.

The synthesis of this compound would follow a similar synthetic strategy, starting from the appropriately substituted acetanilide. Its subsequent evaluation in biochemical and cellular assays would be crucial to validate its potential as a CK2 inhibitor.

Experimental Protocols: A Guide to Screening and Characterization

The following protocols provide a framework for the in vitro and cell-based evaluation of 3-quinoline carboxylic acid derivatives as CK2 inhibitors.

In Vitro CK2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant human CK2.

G cluster_0 In Vitro CK2 Kinase Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add CK2 Enzyme Add CK2 Enzyme Prepare Reaction Mixture->Add CK2 Enzyme Add Inhibitor (e.g., this compound) Add Inhibitor (e.g., this compound) Add CK2 Enzyme->Add Inhibitor (e.g., this compound) Initiate Reaction (Add [γ-32P]ATP and Substrate Peptide) Initiate Reaction (Add [γ-32P]ATP and Substrate Peptide) Add Inhibitor (e.g., this compound)->Initiate Reaction (Add [γ-32P]ATP and Substrate Peptide) Incubate (30°C, 20 min) Incubate (30°C, 20 min) Initiate Reaction (Add [γ-32P]ATP and Substrate Peptide)->Incubate (30°C, 20 min) Stop Reaction (Phosphoric Acid) Stop Reaction (Phosphoric Acid) Incubate (30°C, 20 min)->Stop Reaction (Phosphoric Acid) Spot on Phosphocellulose Paper Spot on Phosphocellulose Paper Stop Reaction (Phosphoric Acid)->Spot on Phosphocellulose Paper Wash and Dry Wash and Dry Spot on Phosphocellulose Paper->Wash and Dry Quantify Radioactivity (Scintillation Counting) Quantify Radioactivity (Scintillation Counting) Wash and Dry->Quantify Radioactivity (Scintillation Counting)

Workflow for in vitro CK2 inhibition assay.

Step-by-Step Methodology:

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.

  • Add CK2 enzyme: Add recombinant human CK2 holoenzyme to each well.

  • Add inhibitor: Add serial dilutions of the test compound (e.g., this compound) dissolved in DMSO. Include a DMSO-only control.

  • Initiate the reaction: Add a mixture of a specific peptide substrate (e.g., RRRADDSDDDDD) and [γ-32P]ATP.

  • Incubate: Incubate the plate at 30°C for 20 minutes.

  • Stop the reaction: Terminate the reaction by adding phosphoric acid.

  • Spot onto phosphocellulose paper: Spot the reaction mixture onto phosphocellulose paper discs.

  • Wash and dry: Wash the discs extensively with phosphoric acid to remove unincorporated [γ-32P]ATP, then dry the discs.

  • Quantify radioactivity: Measure the amount of incorporated 32P using a scintillation counter.

  • Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of CK2 activity (IC50 value) by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on CK2 signaling.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add Proliferation Reagent: Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate GI50: Determine the concentration of the compound that causes 50% growth inhibition (GI50 value).

Quantitative Data Summary

The following table summarizes the in vitro CK2 inhibitory activity of a selection of 3-quinoline carboxylic acid derivatives, as reported by Syniugin et al.[3]

Compound IDR1R2R3R4IC50 (µM)
4a HHHH1.8
4b 6-MeHHH1.2
4c 7-MeHHH0.95
4d 8-MeHHH1.5
4e 6-OMeHHH2.5
4f 7-OMeHHH1.1
4g 8-OMeHHH1.9
4h 6,7-diOMeHHH3.2
4i 5,6-benzoHHH2.8
4j 7,8-benzoHHH1.3
6a HClHH5.2
6b 6-MeClHH3.8
6c 7-MeClHH2.1
6d 8-MeClHH4.5
6e 6-OMeClHH7.8
6f 7-OMeClHH3.5
6g 8-OMeClHH6.1
6h 6,7-diOMeClHH>20
6i 5,6-benzoClHH9.2
6j 7,8-benzoClHH4.8
8a HNH2HH0.65
8b 7-MeNH2HH0.85

Signaling Pathway Context

The inhibition of Protein Kinase CK2 by compounds such as this compound has the potential to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation.

G cluster_0 Impact of CK2 Inhibition on Cellular Signaling 7-Acetylquinoline-3-carboxylic_acid 7-Acetylquinoline-3-carboxylic_acid CK2 CK2 7-Acetylquinoline-3-carboxylic_acid->CK2 Inhibits Akt_Signaling Akt_Signaling CK2->Akt_Signaling Activates NF-kappaB_Pathway NF-kappaB_Pathway CK2->NF-kappaB_Pathway Activates Wnt_Signaling Wnt_Signaling CK2->Wnt_Signaling Modulates Apoptosis Apoptosis CK2->Apoptosis Inhibits Cell_Survival Cell_Survival Akt_Signaling->Cell_Survival Promotes Proliferation Proliferation NF-kappaB_Pathway->Proliferation Promotes Wnt_Signaling->Proliferation Promotes

Simplified signaling pathways affected by CK2 inhibition.

Conclusion and Future Directions

The 3-quinoline carboxylic acid scaffold represents a validated and promising starting point for the development of novel Protein Kinase CK2 inhibitors. The available structure-activity relationship data provides a clear roadmap for further optimization of this chemical series. While the specific inhibitory potential of this compound remains to be experimentally determined, its rational design based on existing SAR suggests it is a compound of significant interest.

Future research in this area should focus on:

  • Synthesis and in vitro evaluation of this compound to determine its IC50 value against CK2.

  • Comprehensive selectivity profiling against a panel of other kinases to assess its specificity.

  • Cellular assays to determine its anti-proliferative activity and its effects on downstream CK2 signaling pathways.

  • In vivo studies in relevant animal models to evaluate its pharmacokinetic properties and anti-tumor efficacy.

The continued exploration of the 3-quinoline carboxylic acid scaffold holds significant promise for the development of a new generation of targeted therapies for cancer and other CK2-driven diseases.

References

A Strategic Guide to Target Deconvolution for Novel Quinolone Scaffolds: A Case Study of 7-Acetylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinolone Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of approved therapeutics, from antimalarials like chloroquine to modern anticancer agents.[1][2] The quinoline-3-carboxylic acid moiety, in particular, has been the subject of extensive investigation, yielding compounds with significant biological activities. Studies have demonstrated that derivatives of this scaffold can exert impressive anti-inflammatory effects and exhibit potent, selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[3][4] A key emerging theme is the role of these compounds as inhibitors of critical signaling proteins, such as protein kinases, which are central regulators of cell growth, proliferation, and survival.[5][6][7]

7-Acetylquinoline-3-carboxylic acid is a novel derivative within this promising chemical class. While its specific biological targets are currently unknown, its structural heritage provides a strong rationale for a systematic investigation into its therapeutic potential. This guide outlines a robust, multi-phase workflow designed to comprehensively identify its molecular targets and elucidate its mechanism of action.

Part 1: A Strategic Workflow for Target Deconvolution

The process of identifying a molecular target for a novel compound, often termed target deconvolution, requires a combination of complementary approaches to build a high-confidence hypothesis.[8][9] We propose a three-phase strategy that moves from broad, unbiased screening to specific, high-resolution validation.

G cluster_0 Phase I: Hypothesis Generation cluster_1 Phase II: Direct Target Identification cluster_2 Phase III: Target Validation & MOA pheno_screen Phenotypic Screening (e.g., NCI-60 Panel) data_analysis Bioinformatic Analysis (Activity Pattern Matching) pheno_screen->data_analysis Identifies sensitive cell lines immobilize Immobilize Compound (Affinity Resin Synthesis) data_analysis->immobilize Provides rationale for lysate selection pulldown Affinity Chromatography (Cell Lysate Pull-Down) immobilize->pulldown ms_analysis LC-MS/MS Proteomics (Identify Bound Proteins) pulldown->ms_analysis Elute & Digest biophysical Biophysical Assays (SPR, MST, CETSA) ms_analysis->biophysical Provides list of 'putative targets' biochemical Biochemical/Enzymatic Assays (e.g., Kinase Activity) biophysical->biochemical Confirms direct binding & functional impact cellular Cell-Based Functional Assays (Downstream Signaling, Phenotype Rescue) biochemical->cellular Confirms cellular relevance conclusion Validated Target & Mechanism of Action

Caption: A multi-phased workflow for novel compound target identification.

Phase I: Phenotypic Screening and Hypothesis Generation

The initial step is to perform broad, unbiased phenotypic screening to understand the compound's biological effect without a priori assumptions about its target.

  • Rationale: Phenotypic screening provides a functional "fingerprint" of the compound's activity across diverse biological systems. By comparing this fingerprint to databases of compounds with known mechanisms, we can generate initial hypotheses.[8]

  • Recommended Protocol: Utilize the National Cancer Institute's 60-cell line panel (NCI-60). This screen assesses the compound's growth-inhibitory or cytotoxic effects against 60 different human cancer cell lines, providing a rich dataset for bioinformatic analysis.

Phase II: Direct Target Identification with Chemical Proteomics

This phase aims to physically isolate the protein(s) that directly bind to this compound from a cellular context. The most robust method for this is an affinity-based pull-down.[10][11]

  • Rationale: This direct biochemical approach identifies physical interaction partners, providing the strongest evidence for a direct target. It is unbiased and can capture novel or unexpected targets.

  • Experimental Workflow:

    • Probe Synthesis: Synthesize a derivative of the compound with a linker arm suitable for immobilization (e.g., a biotin tag or attachment to NHS-activated sepharose beads).

    • Affinity Chromatography: Incubate the immobilized compound with lysate from a sensitive cell line (identified in Phase I).

    • Elution & Analysis: Wash away non-specific binders, elute the specifically bound proteins, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase III: Target Validation and Mechanistic Elucidation

The list of putative targets from Phase II must be rigorously validated to confirm they are both necessary and sufficient for the compound's observed biological activity.[9]

  • Confirm Direct Binding: Use orthogonal biophysical methods to confirm the interaction between the compound and the purified recombinant target protein.

    • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon, koff) and affinity (KD).

    • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in intact cells or lysates by measuring changes in protein thermal stability upon ligand binding.[11]

  • Confirm Functional Modulation: Demonstrate that the binding event alters the protein's function.

    • Enzymatic Assays: If the target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound is an inhibitor or activator and calculate its IC₅₀ value.

  • Confirm Cellular Relevance: Link the target's functional modulation to the observed cellular phenotype.

    • Downstream Signaling Analysis: Use techniques like Western blotting to see if the compound modulates known downstream pathways of the target.

    • Genetic Approaches: Use siRNA or CRISPR to knock down the target protein. If the cells become resistant to the compound, it strongly validates that protein as the relevant target.[9]

Part 2: Hypothetical Case Study: Targeting Protein Kinase CK2

Let us hypothesize that the workflow described above was executed for this compound. Phenotypic screening revealed high sensitivity in breast cancer cell lines, and the subsequent affinity pull-down from MCF-7 cell lysate identified Protein Kinase CK2 as a high-confidence binding partner. This is a plausible outcome, as other quinoline-3-carboxylic acid derivatives have been identified as potent CK2 inhibitors.[5]

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and phosphorylates hundreds of substrates involved in cell survival and proliferation, making it a compelling therapeutic target.

CK2_Pathway cluster_downstream Downstream CK2 Substrates cluster_outcomes Cellular Processes CK2 Protein Kinase CK2 Akt Akt/PKB CK2->Akt Activates PTEN PTEN CK2->PTEN Inhibits Ikaros Ikaros CK2->Ikaros Inhibits Compound 7-Acetylquinoline- 3-carboxylic acid Compound->CK2 Inhibition Apoptosis Apoptosis Evasion Akt->Apoptosis Promotes Proliferation Cell Proliferation PTEN->Proliferation Suppresses Ikaros->Proliferation Suppresses

Caption: Inhibition of the CK2 signaling pathway by the compound.

Validation and Data Summary

Following the identification of CK2, the validation phase would generate quantitative data to confirm the hypothesis.

Experiment TypeMethodParameter MeasuredHypothetical ResultConclusion
Biophysical Binding Surface Plasmon Resonance (SPR)Dissociation Constant (KD)150 nMHigh-affinity direct binding
Biochemical Function In Vitro Kinase AssayHalf-maximal Inhibitory Conc. (IC₅₀)250 nMPotent enzymatic inhibition
Cellular Engagement CETSA in MCF-7 cellsThermal Stabilization (ΔTm)+4.2 °CTarget engagement in cells
Cellular Function Western Blot (p-Akt Ser129)Downstream Substrate Phosphorylation85% reduction at 1 µMPathway modulation in cells
Cellular Phenotype MTT Proliferation AssayGrowth Inhibition (GI₅₀)500 nMAntiproliferative effect

Part 3: Key Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down
  • Resin Preparation: Covalently couple 1-5 mg of a linker-modified derivative of this compound to 1 mL of NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare a control resin using ethanolamine to block the active sites.

  • Lysate Preparation: Harvest 5x10⁸ MCF-7 cells. Lyse in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors). Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Binding: Incubate ~20 mg of clarified protein lysate with 50 µL of the compound-coupled resin and control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads 5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins using a competitive eluent (e.g., excess free compound) or a denaturing eluent (e.g., SDS-PAGE sample buffer).

  • Analysis: Run the eluate on an SDS-PAGE gel, excise unique bands for in-gel digestion, or perform in-solution digestion of the entire eluate. Analyze the resulting peptides by LC-MS/MS.

  • Data Interpretation: Identify proteins that are significantly enriched in the compound-resin eluate compared to the control resin eluate.

Protocol 2: In Vitro Kinase Inhibition Assay (CK2)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, 10 µM ATP, a specific CK2 peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of this compound (e.g., 1 nM to 100 µM).

  • Initiation: Add recombinant human CK2 enzyme to each well to start the reaction. Incubate at 30°C for 30 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Measure luminescence on a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the deconvolution of therapeutic targets for novel compounds, exemplified by this compound. By integrating unbiased phenotypic screening, direct biochemical target isolation, and rigorous multi-level validation, researchers can build a high-confidence case for a compound's mechanism of action. The hypothetical identification of Protein Kinase CK2 as a target illustrates how this workflow can connect a chemical structure to a clinically relevant cancer pathway.[5] This foundational mechanistic understanding is critical for guiding lead optimization, biomarker development, and the ultimate translation of a promising molecule into a next-generation therapeutic.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 7-Acetylquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of the 7-Acetyl Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2][3] Within this broad class of compounds, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of investigation. The carboxylic acid moiety at the 3-position is often crucial for activity, particularly in antibacterial agents where it interacts with bacterial topoisomerases like DNA gyrase and topoisomerase IV.[4]

This guide focuses on a specific, yet underexplored, subset of this family: 7-Acetylquinoline-3-carboxylic acid and its analogs. The introduction of an acetyl group at the 7-position presents a unique opportunity for developing novel therapeutics. This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring, potentially modulating the compound's interaction with biological targets, as well as its pharmacokinetic properties. Understanding the structure-activity relationship (SAR) of this class of molecules is paramount for the rational design of potent and selective drug candidates.

This technical guide will provide a comprehensive exploration of the SAR of this compound analogs. We will delve into the synthetic strategies for creating these compounds, propose a systematic approach to analog design, and provide detailed protocols for evaluating their biological activity. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to unlock the full therapeutic potential of this promising chemical space.

Core Scientific Principles: A Framework for SAR Exploration

A systematic exploration of the structure-activity relationship is the cornerstone of modern drug discovery. Our approach to understanding the SAR of this compound analogs is built on a foundation of established medicinal chemistry principles. We will investigate the impact of structural modifications at three key positions of the quinoline scaffold:

  • Position 7 (The Acetyl Group): This is the defining feature of our lead compound. We will explore the impact of modifying the acetyl group itself, investigating how changes in its size, electronics, and hydrogen bonding capacity affect biological activity.

  • Position 3 (The Carboxylic Acid): The carboxylic acid is a common pharmacophoric element in many quinoline-based drugs. We will examine the necessity of this group and explore potential bioisosteric replacements to modulate physicochemical properties.

  • Other Positions on the Quinoline Ring (e.g., C2, C4, C6, C8): Substitutions at other positions on the quinoline ring can have a profound impact on activity and selectivity. We will consider the introduction of various functional groups to probe the steric and electronic requirements of the biological target.

The following diagram illustrates the general workflow for our proposed SAR exploration:

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead This compound Analogs Design & Synthesize Analogs (Positions 7, 3, and others) Lead->Analogs Rational Design Screening Primary Screening (e.g., Antiproliferative, Antibacterial) Analogs->Screening Test Activity Secondary Secondary Assays (e.g., Mechanism of Action, Selectivity) Screening->Secondary Confirm Hits SAR_Analysis Analyze Structure-Activity Relationships Secondary->SAR_Analysis Iteration Iterative Design of New Analogs SAR_Analysis->Iteration Refine Hypothesis Iteration->Analogs Synthesize Next Generation

Caption: A workflow for the structure-activity relationship exploration of this compound analogs.

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines, which are tautomers of the 4-oxoquinolines that form the core of our target compounds.[1][2][5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

The synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would logically proceed from 3-aminoacetophenone. The following diagram outlines the proposed synthetic pathway:

Gould_Jacobs_Synthesis Aniline 3-Aminoacetophenone Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Malonate Diethyl ethoxymethylenemalonate (DEEM) Malonate->Intermediate1 Cyclization Thermal Cyclization (e.g., in Diphenyl ether) Intermediate1->Cyclization Intermediate2 Ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Saponification (e.g., NaOH) Intermediate2->Hydrolysis Product 7-Acetyl-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Hydrolysis->Product

Caption: Proposed synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol provides a general framework for the synthesis of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs.

Step 1: Condensation

  • In a round-bottom flask, combine the appropriately substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification (Hydrolysis)

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Analog Design and Rationale

The following table outlines a series of proposed analogs designed to systematically probe the SAR of this compound.

Position Modification Rationale
7 Reduction of Acetyl to Alcohol To investigate the importance of the carbonyl group for hydrogen bonding and electronic effects.
7 Oxidation of Acetyl to Carboxylic Acid To explore the impact of a highly polar, acidic group at this position.
7 Bioisosteric Replacement of Acetyl (e.g., Sulfonamide, Cyanide) To mimic the steric and electronic properties of the acetyl group while altering physicochemical properties like solubility and metabolic stability.[7][8]
3 Esterification of Carboxylic Acid To assess the necessity of the acidic proton and to improve cell permeability.
3 Amidation of Carboxylic Acid To introduce a hydrogen bond donor/acceptor and modulate acidity.
3 Bioisosteric Replacement of Carboxylic Acid (e.g., Tetrazole) To maintain the acidic character while potentially improving metabolic stability and receptor interaction.[8]
2 Introduction of Small Alkyl or Aryl Groups To probe for potential steric interactions and additional binding pockets.
6, 8 Introduction of Halogens (e.g., F, Cl) To modulate the electronic properties of the quinoline ring and potentially enhance binding affinity.

Biological Evaluation: In Vitro Assays

The synthesized analogs will be evaluated for their biological activity using a panel of in vitro assays. The choice of assays will depend on the therapeutic area of interest, but a common starting point is to assess antiproliferative and antibacterial activity.

Antiproliferative Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Bacterial Inoculum:

    • Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The results of the biological assays should be compiled into a clear and concise format to facilitate SAR analysis. A tabular format is recommended for presenting the IC50 or MIC values for each analog.

Analog Modification IC50 (µM) - Cancer Cell Line MIC (µg/mL) - Bacterial Strain
Lead 7-AcetylValueValue
1 7-(1-Hydroxyethyl)ValueValue
2 7-CarboxyValueValue
... .........

By systematically comparing the activity of the analogs to the lead compound, key SAR trends can be identified. For example, a significant loss of activity upon reduction of the 7-acetyl group would suggest that the carbonyl is a critical feature for biological activity. Conversely, an increase in potency with a particular bioisosteric replacement would guide future rounds of analog design.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for exploring the structure-activity relationship of this compound analogs. By following the proposed synthetic strategies, analog designs, and biological evaluation protocols, researchers can systematically probe this promising chemical space. The insights gained from this SAR exploration will be instrumental in the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Future work should focus on elucidating the mechanism of action of the most potent analogs. This may involve target identification studies, such as affinity chromatography or thermal proteome profiling, as well as in vivo efficacy studies in relevant animal models. The iterative process of design, synthesis, and testing, guided by a deep understanding of the SAR, will ultimately pave the way for the development of the next generation of quinoline-based therapeutics.

References

The Enduring Scaffold: A Technical Guide to Quinoline-3-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system, particularly when functionalized with a carboxylic acid at the 3-position, represents one of modern medicinal chemistry's most enduring and versatile scaffolds. From the foundational discovery of nalidixic acid to the development of blockbuster fluoroquinolone antibiotics and potent anticancer agents, quinoline-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this critical chemical class. We will explore the core synthetic strategies for accessing this scaffold, delve into the nuanced mechanisms of action that underpin its diverse therapeutic applications, and analyze the structure-activity relationships that govern its potency and selectivity. This guide is designed not as a rigid protocol, but as a foundational resource to empower the rational design and development of the next generation of therapeutics based on the quinoline-3-carboxylic acid core.

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

The quinoline backbone, a fusion of a benzene and a pyridine ring, is a common motif in natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that allow for diverse interactions with biological macromolecules. The addition of a carboxylic acid group at the 3-position is a critical functionalization, often serving as a key pharmacophore for engaging with enzyme active sites. This is most notably demonstrated in the quinolone antibiotics, where the 3-carboxylic acid is essential for binding to the DNA gyrase-DNA complex.[2]

The versatility of the quinoline-3-carboxylic acid scaffold is evident in its wide array of pharmacological activities, which include:

  • Antibacterial: Inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

  • Anticancer: Targeting enzymes crucial for cell proliferation, such as dihydroorotate dehydrogenase (DHODH) and protein kinase CK2.[3][4]

  • Anti-inflammatory: Modulating inflammatory pathways.[5][6]

  • Antiviral and Antimalarial: Demonstrating a range of activities against various pathogens.[7]

This guide will systematically explore the chemistry and biology that make this scaffold a cornerstone of drug discovery.

Synthetic Strategies for Assembling the Quinoline-3-Carboxylic Acid Core

The construction of the quinoline ring system is a well-established field of organic synthesis, with several named reactions providing reliable access to the core structure. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which are key intermediates for many quinolone antibiotics and other derivatives. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Conceptual Workflow of the Gould-Jacobs Reaction

aniline Aniline Derivative intermediate Anilidomethylenemalonate Intermediate aniline->intermediate + DEEM - EtOH deem Diethyl ethoxymethylenemalonate (DEEM) deem->intermediate cyclization Thermal Cyclization (>250°C) intermediate->cyclization product_ester 4-Hydroxyquinoline- 3-carboxylic acid ester cyclization->product_ester saponification Saponification (NaOH) product_ester->saponification product_acid Quinoline-3- carboxylic acid Derivative saponification->product_acid

Caption: Key stages of the Gould-Jacobs reaction for quinoline-3-carboxylic acid synthesis.

Experimental Protocol: A Representative Gould-Jacobs Synthesis

  • Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are heated at 120-140°C for 1-2 hours. The ethanol byproduct is removed under reduced pressure to drive the reaction to completion.

  • Cyclization: The resulting anilidomethylenemalonate intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250°C. The reaction is maintained at this temperature for 20-30 minutes.

  • Isolation of the Ester: Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product crystallizes and can be collected by filtration.

  • Saponification: The isolated ester is suspended in an aqueous solution of sodium hydroxide (10-20%) and refluxed for 1-2 hours to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of 2-3. The precipitated quinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Other Notable Synthetic Routes

While the Gould-Jacobs reaction is prevalent, other methods offer alternative pathways to substituted quinolines.

  • The Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[8][9] While typically used to produce 2,4-disubstituted quinolines, modifications can be employed to introduce a carboxylic acid precursor at the 3-position.

  • The Doebner-von Miller Reaction: This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines.[10][11] It is a versatile method for producing a variety of substituted quinolines.

  • The Pfitzinger Reaction: This synthesis involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[12]

Biological Activities and Mechanisms of Action

The therapeutic potential of quinoline-3-carboxylic acid derivatives is vast, with distinct mechanisms of action for their different biological activities.

Antibacterial Activity: The Fluoroquinolones

The fluoroquinolones are a class of broad-spectrum antibiotics that are among the most successful examples of quinoline-3-carboxylic acid derivatives. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1]

Mechanism of Fluoroquinolone Action

fq Fluoroquinolone complex Ternary Complex (FQ-Enzyme-DNA) fq->complex gyrase DNA Gyrase / Topoisomerase IV gyrase->complex dna Bacterial DNA dna->complex replication_block Replication Fork Stalling complex->replication_block dsb Double-Strand Breaks complex->dsb cell_death Bacterial Cell Death replication_block->cell_death dsb->cell_death

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The fluoroquinolone molecule intercalates into the DNA and stabilizes the enzyme-DNA complex in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Structure-Activity Relationship (SAR) for Antibacterial Activity

  • C3-Carboxylic Acid: Essential for binding to DNA gyrase and for the transport of the drug into the bacterial cell.[2]

  • C4-Carbonyl: Crucial for the interaction with the enzyme-DNA complex.

  • N1-Substitution: Small alkyl or cycloalkyl groups (e.g., ethyl in nalidixic acid, cyclopropyl in ciprofloxacin) are optimal for potent activity.

  • C6-Fluorine: The introduction of a fluorine atom significantly enhances antibacterial activity and broadens the spectrum.

  • C7-Piperazine Ring: This substituent improves the pharmacokinetic properties and enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[2]

Table 1: Antibacterial Activity of Representative Quinolone-3-Carboxylic Acid Derivatives

CompoundOrganismMIC (µg/mL)Reference
CiprofloxacinE. coli0.015-0.12[1]
CiprofloxacinS. aureus0.12-1[1]
CiprofloxacinP. aeruginosa0.25-2[1]
LevofloxacinE. coli0.03-0.12[1]
LevofloxacinS. aureus0.25-1[1]
LevofloxacinP. aeruginosa0.5-4[1]
Nalidixic AcidE. coli1-8[1]
Nalidixic AcidS. aureus>128[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Quinolone-3-carboxylic acid derivatives have emerged as promising anticancer agents, with several mechanisms of action identified.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy. Brequinar is a notable example of a quinoline-carboxylic acid derivative that inhibits DHODH.[13]

DHODH Inhibition by Quinoline Derivatives

dhodh_inhibitor Quinoline-based DHODH Inhibitor dhodh DHODH Enzyme dhodh_inhibitor->dhodh Inhibition orotate Orotate dhodh->orotate Blocked dihydroorotate Dihydroorotate dihydroorotate->dhodh pyrimidine_synthesis Pyrimidine Biosynthesis orotate->pyrimidine_synthesis dna_rna_synthesis DNA/RNA Synthesis pyrimidine_synthesis->dna_rna_synthesis cell_cycle_arrest Cell Cycle Arrest and Apoptosis dna_rna_synthesis->cell_cycle_arrest Inhibited

Caption: Disruption of pyrimidine synthesis by DHODH inhibitors.

Experimental Protocol: DHODH Inhibition Assay

  • Reagents: Recombinant human DHODH, L-dihydroorotic acid (substrate), and an electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Assay Setup: The test compound is pre-incubated with the DHODH enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and DCIP.

  • Measurement: The rate of DCIP reduction is monitored by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Several quinoline-3-carboxylic acid derivatives have been identified as potent and selective inhibitors of CK2.[3][14][15]

Table 2: Anticancer and CK2 Inhibitory Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast Cancer)Micromolar range[16]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar range[16][17]
Tetrazolo-quinoline-4-carboxylic acidsProtein Kinase CK20.65 - 18.2[3][14]
2-aminoquinoline-3-carboxylic acidsProtein Kinase CK20.65 - 18.2[3][14]
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidProtein Kinase CK20.3

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well, which is converted to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.

Future Perspectives and Conclusion

The quinoline-3-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. The continued exploration of this chemical space, guided by a deep understanding of its synthesis, mechanisms of action, and structure-activity relationships, holds immense promise for addressing ongoing challenges in medicine.

Future research will likely focus on:

  • Novel Derivatives: The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Hybrid Molecules: The combination of the quinoline-3-carboxylic acid core with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Targeting Drug Resistance: The design of derivatives that can overcome existing mechanisms of drug resistance, particularly in the context of antibacterial and anticancer therapies.

  • New Therapeutic Areas: The exploration of this scaffold for the treatment of other diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.

References

Methodological & Application

Introduction: The Quinoline Carboxylic Acid Scaffold in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 7-Acetylquinoline-3-carboxylic Acid in Cell-Based Assays

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, quinoline-3-carboxylic acids have been identified as versatile pharmacophores, with derivatives showing potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][2] this compound (PubChem CID: 328529) is a member of this promising family.[3] The functionalization at the 7-position with an acetyl group presents a unique chemical entity for biological investigation.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for evaluating the biological activity of this compound in a cell-based context. The primary focus is on assessing its antiproliferative or cytotoxic effects, a foundational step in characterizing novel chemical entities. This document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Scientific Foundation: Putative Mechanisms of Action

While the specific molecular target of this compound is not definitively established in the public literature, the broader class of quinoline carboxylic acids has been associated with several mechanisms of action. Understanding these potential pathways is crucial for designing relevant assays and interpreting results.

  • Inhibition of Cellular Respiration: Certain 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit the respiration of cancer cells, with malate dehydrogenase identified as a potential intracellular target.[4] Inhibition of such a key enzyme in the citric acid cycle can disrupt cellular energy metabolism and trigger cell death.

  • Enzyme Inhibition: The quinoline scaffold is present in inhibitors of various enzymes critical for cell survival and proliferation. For instance, different derivatives have been developed as inhibitors of protein kinase CK2, DNA gyrase, and Diacylglycerol O-Acyltransferase (DGAT1).[5][6][7]

  • Antiproliferative Activity: Many quinoline-3-carboxylic acid derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, suggesting they may interfere with fundamental processes of cell division and survival.[1][2][8]

Given these possibilities, a primary screening assay should assess a broad, functional cellular outcome, such as cell viability or metabolic activity.

Compound 7-Acetylquinoline-3- carboxylic acid Target Putative Target (e.g., Malate Dehydrogenase, Protein Kinase) Compound->Target Inhibition Pathway Metabolic / Proliferation Signaling Pathway Target->Pathway Energy Disrupted Energy Metabolism (ATP) Pathway->Energy Proliferation Inhibited Cell Proliferation Pathway->Proliferation Viability Reduced Cell Viability & Cytotoxicity Energy->Viability Proliferation->Viability

Caption: Hypothetical mechanism of this compound.

Core Principles for Robust In Vitro Compound Testing

The reliability of any cell-based assay hinges on meticulous preparation and the implementation of proper controls. These principles are universal but are particularly critical when working with novel or poorly characterized compounds.

Compound Solubilization and Handling

The majority of small molecule inhibitors are hydrophobic and require an organic solvent for dissolution before being introduced into aqueous cell culture media.[9] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and relatively low cellular toxicity at concentrations typically below 0.5%.[10][11]

Best Practices for Stock Solution Preparation:

  • Use High-Purity Solvent: Always use anhydrous, cell culture-grade DMSO to prevent compound degradation or contamination.[11]

  • Accurate Weighing: Precisely weigh the compound to ensure accurate concentration calculations.

  • Complete Dissolution: Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle vortexing, sonication in a water bath, or gentle warming (37°C) can aid dissolution.[10]

  • Aliquot and Store: Prepare single-use aliquots of the high-concentration stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[10]

The Critical Role of Experimental Controls

Controls are non-negotiable for a valid experiment. They provide the baseline and reference points needed to conclude that observed effects are due to the test compound and not an artifact.[12]

Control TypePurpose & RationaleExpected Outcome
Negative Control Untreated cells (cells in media only).Represents 100% cell viability or baseline activity. Establishes the normal health and growth rate of the cells during the experiment.[12]
Vehicle Control Cells treated with the highest volume of the solvent (e.g., DMSO) used in the experiment, diluted in media.Determines if the solvent itself has any effect on cell viability.[13] The result should be nearly identical to the negative control. Any significant toxicity indicates the solvent concentration is too high.[12]
Positive Control Cells treated with a compound known to produce the expected effect (e.g., a known cytotoxic drug like Doxorubicin).Confirms that the assay system is working correctly and is capable of detecting the desired biological response. Validates the sensitivity and dynamic range of the assay.[12]

Protocol: Assessing Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Step 1: Materials and Reagents
  • This compound

  • Cell culture-grade DMSO

  • Appropriate cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Step 2: Preparation of Compound Solutions
  • Prepare 10 mM Stock Solution:

    • Accurately weigh 2.31 mg of this compound (MW: 231.20 g/mol ).

    • Under sterile conditions, dissolve the powder in 1 mL of 100% DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing.[10]

    • Aliquot into sterile microcentrifuge tubes and store at -20°C.

  • Prepare Serial Dilutions for Treatment:

    • Perform a serial dilution of the 10 mM stock in complete cell culture medium to create working solutions. It is crucial to add the DMSO stock to the medium dropwise while gently vortexing to prevent compound precipitation.[11]

    • The final concentration of DMSO in all wells (including the vehicle control) must be consistent and ideally ≤ 0.5%.[10][15]

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL)
10010990
505995
252.5997.5
101999
10.1999.9
0.10.01999.99
This table is for preparing 1 mL of 1X working solution. Adjust volumes as needed for your plate layout.
Step 3: Cell Seeding and Treatment
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.

  • Compound Treatment:

    • Remove the old medium.

    • Add 100 µL of the prepared working solutions (including controls: medium only, vehicle control, and positive control) to the appropriate wells. It is recommended to test each concentration in triplicate.

  • Incubation: Incubate the treated plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).[16]

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Treat cells with compound (serial dilutions) & controls Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC₅₀) Read->Analyze End End Analyze->End

Caption: Experimental workflow for an MTT-based cell viability assay.

Step 4: MTT Assay and Data Acquisition
  • MTT Addition: After the treatment incubation, carefully remove the medium from each well. Add 100 µL of fresh medium plus 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

Data Analysis: From Raw Absorbance to IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce a specific biological process by 50%.[16][17] It is the most common metric for quantifying a compound's potency.

  • Background Subtraction: If a "no cell" blank was included, subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Viability: Normalize the data to your controls. The vehicle control represents 100% viability.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100 [18]

  • Plot Dose-Response Curve:

    • Use graphing software (e.g., GraphPad Prism, Origin).

    • Plot % Viability on the Y-axis versus the logarithm of the compound concentration on the X-axis.

  • Determine the IC₅₀:

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[19] This will generate a sigmoidal dose-response curve.

    • The software will calculate the IC₅₀ value from this curve.[19][20]

Sample Data Presentation
Concentration (µM)Average Absorbance% Viability
0 (Vehicle Control)1.250100.0%
0.11.23598.8%
11.15092.0%
100.75060.0%
250.61349.0%
500.31325.0%
1000.15012.0%
Calculated IC₅₀ ~24.5 µM

Protocol Validation & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation Poor solubility in aqueous media.Add the DMSO stock to the medium slowly while vortexing.[11] Consider using a lower top concentration or including a solubilizing agent like BSA if compatible with the assay.[9]
High Variability (High SD) Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Practice consistent pipetting technique.[21] Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Vehicle Control Shows Toxicity DMSO concentration is too high; Cell line is sensitive to DMSO.Ensure the final DMSO concentration is ≤ 0.5% (and ideally ≤ 0.1% for sensitive or primary cells).[10] Perform a DMSO toxicity curve first to determine the tolerated concentration for your specific cell line.[11]
No Effect at High Concentrations Compound is inactive; Compound is not cell-permeable; Assay duration is too short.Verify compound purity and integrity. If inactivity is confirmed, the result is valid. Consider extending the incubation time.[22]

Safety and Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, related quinoline carboxylic acid compounds are known to cause skin, eye, and respiratory irritation.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.

  • Handling: Handle the solid powder and concentrated DMSO stock solution in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[24]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Disclaimer: This is a general guide. Users must obtain and consult the specific SDS provided by their chemical supplier before use. [25]

References

7-Acetylquinoline-3-carboxylic acid for in vitro kinase inhibitory assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 7-Acetylquinoline-3-carboxylic Acid, a Novel Kinase Inhibitor Candidate

Abstract

Protein kinases are a critical class of enzymes that regulate nearly all aspects of cellular life; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This makes them a major focus of drug discovery efforts.[1] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with several quinoline-based compounds showing significant promise as kinase inhibitors.[1][2] This document provides a comprehensive guide for the in vitro characterization of novel kinase inhibitors, using this compound (hereafter referred to as "Compound Q") as an exemplary molecule. We present detailed protocols for initial potency determination using a luminescence-based assay and for kinetic analysis using a continuous fluorescence-based assay, guiding researchers from initial screening to mechanistic insight.

Introduction: The Kinase Target and the Quinoline Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[3] The human genome contains over 500 kinases, and their aberrant activity is linked to a multitude of pathologies.[4] Consequently, the development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern therapeutic strategy.[5]

The quinoline-3-carboxylic acid core, present in Compound Q, is a versatile scaffold that has been explored for its inhibitory activity against various kinases, including Casein Kinase 2 (CK2) and Aurora Kinases.[2][6] The characterization of a new molecule like Compound Q requires a systematic approach to determine its potency (IC50), selectivity, and mechanism of action. This guide provides the foundational workflows for this process.

Foundational Principles: Selecting the Right Assay

The first step in characterizing an inhibitor is choosing an appropriate assay technology. The ideal assay should be robust, reproducible, and suitable for the specific research question, whether it's high-throughput screening (HTS) or detailed mechanistic studies.[7] Three primary methods dominate the field: radiometric, luminescence, and fluorescence-based assays.

Table 1: Comparison of Common In Vitro Kinase Assay Technologies

Assay Type Principle Advantages Disadvantages Primary Use Case
Radiometric Measures the incorporation of radioactive phosphate ([γ-³²P]-ATP) into a substrate.[8] Gold standard; direct measurement; highly sensitive; accommodates various substrates (peptides, proteins).[5][8] Requires handling of radioactive materials; generates hazardous waste; not easily adaptable to HTS. Orthogonal validation; detailed kinetics; studies with low-activity kinases.
Luminescence Measures the change in ATP (Kinase-Glo®) or the production of ADP (ADP-Glo™) via a luciferase-coupled reaction.[9][10][11] Homogeneous "add-and-read" format; high sensitivity and dynamic range; excellent for HTS.[8] Susceptible to interference from compounds that inhibit luciferase; indirect measurement.[9] Primary screening; IC50 determination; selectivity profiling.

| Fluorescence | Detects phosphorylation via changes in fluorescence intensity, polarization, or FRET.[3][12] | Non-radioactive; can be run in a continuous format for real-time kinetics; amenable to HTS.[13] | Requires specifically labeled substrates; potential for autofluorescence interference from test compounds.[13] | Mechanistic studies; residence time analysis; HTS. |

For the initial characterization of Compound Q, we will focus on the widely adopted luminescence and fluorescence-based methods due to their balance of throughput, sensitivity, and safety.

The Kinase-Inhibitor Interaction: A Visual Overview

At its core, an inhibitory assay measures how effectively a compound disrupts the fundamental kinase reaction. The inhibitor can compete with ATP, the substrate, or bind to an allosteric site to prevent catalysis.

cluster_0 Standard Kinase Reaction K Kinase P_S Phospho-Substrate K_Inhibitor Inhibited Kinase K->K_Inhibitor Inhibition mid1 K->mid1 mid2 K->mid2 S Substrate S->mid1 ATP ATP ADP ADP ATP->mid2 Inhibitor Compound Q (Inhibitor) Inhibitor->K Binding mid1->K Catalysis mid2->P_S mid2->ADP

Caption: The fundamental kinase reaction and the role of an inhibitor.

Protocol I: IC50 Determination with a Luminescence-Based Assay (ADP-Glo™)

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC50) of Compound Q, a key measure of its potency. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[1][14]

Workflow Overview

Caption: Workflow for the ADP-Glo™ Luminescence Kinase Assay.

A. Materials & Reagents
  • Compound Q: 10 mM stock solution in 100% DMSO.

  • Kinase of Interest: e.g., Recombinant human CK2.

  • Kinase Substrate: e.g., α-casein or specific peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.[14]

  • ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101 or similar).

  • Plates: White, opaque 384-well assay plates (low-volume).

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection.

B. Step-by-Step Protocol
  • Compound Preparation:

    • Create a serial dilution series of Compound Q in 100% DMSO. A common approach is an 11-point, 3-fold dilution starting from 1 mM.

    • Dilute each DMSO concentration 1:25 into Kinase Assay Buffer. This creates a 4% DMSO solution for the next step.

    • Expert Insight: Keeping the final DMSO concentration low and consistent across all wells (typically ≤1%) is critical to avoid solvent-induced artifacts.

  • Kinase Reaction Setup (20 µL total volume):

    • In a 384-well plate, add 5 µL of the diluted Compound Q or a DMSO control to the appropriate wells.

    • Add 10 µL of a 2x kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature.[9]

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is especially important for inhibitors with slow binding kinetics.

    • Initiate the kinase reaction by adding 5 µL of a 4x Substrate/ATP mixture. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • ADP Detection:

    • After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[14]

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP and simultaneously uses the new ATP to drive a luciferase reaction, producing a luminescent signal.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[14]

C. Data Analysis

Caption: Workflow for calculating the IC50 value from raw luminescence data.

  • Controls:

    • Max Signal (0% Inhibition): Kinase + Substrate + ATP + DMSO (no inhibitor).

    • Min Signal (100% Inhibition): Kinase + Substrate + ATP + high concentration of a known inhibitor (e.g., Staurosporine) OR no kinase.

  • Calculation: Normalize the data and plot the percent inhibition against the logarithm of Compound Q concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the data and determine the IC50 value.

D. Illustrative Data Presentation

The inhibitory activity of Compound Q should be evaluated against a panel of kinases to assess its selectivity.

Table 2: Illustrative Inhibitory Activity of Compound Q Against a Kinase Panel

Kinase Target Compound Q IC50 (nM) Staurosporine IC50 (nM)
CK2 150 20
Aurora A 850 15
Pim-1 >10,000 50
CDK5 2,500 10

Note: Data are for illustrative purposes only. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[14]

Protocol II: Real-Time Kinetic Analysis with a Continuous Fluorescence Assay

To gain deeper insight into the mechanism of inhibition, a continuous assay that monitors the reaction in real-time is invaluable. This protocol uses a Sox-based peptide substrate, where phosphorylation in the presence of magnesium leads to a quantifiable increase in fluorescence intensity.[3][13]

A. Materials & Reagents
  • Compound Q: Prepared as in Protocol I.

  • Kinase of Interest: Purified, active enzyme.

  • Fluorescent Peptide Substrate: A Sox-labeled peptide specific to the kinase.

  • 5x Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT, 0.5 mg/mL BSA.

  • ATP Solution: Prepared fresh in water.

  • Plates: Black, non-binding 384-well plates.

  • Instrumentation: Fluorescence plate reader capable of kinetic measurements (e.g., Excitation: 360 nm, Emission: 485 nm).[13]

B. Step-by-Step Protocol
  • Reaction Mixture Preparation:

    • Prepare a "Master Mix" containing 5x Assay Buffer, ATP, and water.

    • In the wells of a 384-well plate, add Compound Q dilutions and DMSO controls.

    • Add the Master Mix to all wells.

    • Add the Sox-labeled peptide substrate to all wells.

  • Kinetic Reading:

    • Place the plate in a pre-warmed (30°C) fluorescence plate reader.

    • Initiate the reaction by adding the kinase to each well.

    • Expert Insight: Initiating the reaction with the enzyme is crucial for accurate kinetic measurements. Automated injectors can improve consistency.

    • Immediately begin monitoring the change in fluorescence intensity every 30-60 seconds for 30-60 minutes.[13]

C. Data Analysis
  • Calculate Initial Reaction Rates (Slopes): For each inhibitor concentration, plot the fluorescence units (RFU) against time. The initial rate (V₀) is the slope of the linear portion of this curve (typically the first 5-10% of the reaction).[3]

  • Determine IC50: Plot the initial rates against the logarithm of Compound Q concentration and fit the data as described in Protocol I to determine the IC50.

  • Mechanism of Action Studies: By systematically varying the concentrations of both ATP and the inhibitor, this assay can be used to generate Lineweaver-Burk or Michaelis-Menten plots. This allows for the determination of the inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive).[5]

Trustworthiness and Self-Validation

To ensure the integrity of your results, every experiment must be a self-validating system.

  • Positive Control: Always include a known inhibitor for the target kinase to confirm assay performance.[14]

  • Z'-Factor: For screening campaigns, calculate the Z'-factor for each plate to assess assay quality and robustness. A Z' > 0.5 is considered excellent.[11]

  • Counter-Screens: When using coupled-enzyme systems like ADP-Glo™, it is essential to run a counter-screen to identify compounds that directly inhibit the detection enzyme (e.g., luciferase). This can be done by running the assay in the absence of the primary kinase and substrate but with a fixed amount of ADP.[9]

  • Orthogonal Validation: Confirm hits from a primary screen using a different assay technology (e.g., validate a luminescence hit with a direct fluorescence or radiometric assay).

Conclusion

This application note provides a structured and scientifically grounded framework for the in vitro characterization of this compound (Compound Q) or any novel kinase inhibitor. By beginning with a robust, HTS-compatible luminescence assay to determine potency and selectivity, and progressing to a continuous fluorescence assay for mechanistic insights, researchers can efficiently and accurately profile promising new chemical entities. Adherence to rigorous experimental design, including appropriate controls and validation steps, is paramount for generating trustworthy and high-impact data in the pursuit of new therapeutic agents.

References

Application Note: A Methodological Framework for Investigating the Antimicrobial Potential of 7-Acetylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Historically, this scaffold is found in the antimalarial alkaloid quinine, and its synthetic derivatives led to the groundbreaking discovery of quinolone antibiotics like nalidixic acid.[2] These compounds and their fluoroquinolone successors have become indispensable in treating bacterial infections.[3] The primary mechanism for many quinolone antibiotics involves the targeted inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[4][5] By disrupting these processes, quinolones induce catastrophic DNA damage, leading to bacterial cell death.[3][5]

7-Acetylquinoline-3-carboxylic acid is a synthetic derivative belonging to this promising class of compounds. While extensive research exists for many quinoline derivatives[6][7][8], the specific antimicrobial profile of the 7-acetyl substituted variant remains an area ripe for investigation. This document provides a comprehensive methodological framework for researchers to systematically evaluate the in vitro antimicrobial efficacy of this compound, grounding the experimental design in established, validated protocols. We will detail the determination of its bacteriostatic and bactericidal activities and provide the scientific rationale behind each procedural step.

Part 1: Postulated Mechanism of Action

Based on its structural similarity to known quinolone antibiotics, it is hypothesized that this compound acts by targeting bacterial type II topoisomerases. These enzymes, DNA gyrase and topoisomerase IV, are essential for managing DNA topology during replication.[4] DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily responsible for decatenating (separating) newly replicated daughter chromosomes.[3] Quinolones function by stabilizing the transient, enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[5] This action converts these essential enzymes into cellular toxins that generate permanent double-strand DNA breaks, triggering the SOS response and ultimately leading to apoptosis-like cell death.[5][9]

Postulated_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 7-Acetylquinoline- 3-carboxylic acid Entry Cell Entry (e.g., via Porins) Compound->Entry Passive Diffusion Target DNA Gyrase & Topoisomerase IV Entry->Target Complex Stabilized Ternary (Enzyme-DNA-Drug) Cleavage Complex Target->Complex Binding & Inhibition of Ligation DSB Double-Strand DNA Breaks Complex->DSB Replication Replication Fork Progression Replication->Complex Collision leads to SOS SOS Response Activation DSB->SOS Death Cell Death SOS->Death

Caption: Postulated mechanism of this compound targeting bacterial topoisomerases.

Part 2: Core Experimental Protocols

To quantitatively assess the antimicrobial potential of this compound, two fundamental and sequential assays are required: the Minimum Inhibitory Concentration (MIC) test and the Minimum Bactericidal Concentration (MBC) test.[10] These protocols are based on the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[12][13] This assay is the gold standard for determining the bacteriostatic potential of a compound.

Rationale: The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format, which conserves reagents and standardizes the procedure.[14] Mueller-Hinton Broth (MHB) is the recommended medium as it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most common non-fastidious pathogens.[13]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

    • Expert Insight: A preliminary solubility test is crucial. If the compound is not fully soluble, the resulting MIC values will be inaccurate.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells A2 through A12 and B1 through H11 of a 96-well plate. Well A1 will receive 200 µL of the compound at the starting test concentration.

    • Add 100 µL of the compound stock (appropriately diluted from the main stock to achieve the desired starting concentration, e.g., 512 µg/mL) to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mixing thoroughly, then transferring 100 µL from A2 to A3, and so on, down to well A10. Discard the final 100 µL from well A10. This creates a gradient of decreasing compound concentrations.

    • Controls:

      • Growth Control (GC): Well A11 will contain 100 µL of MHB only (no compound).

      • Sterility Control (SC): Well A12 will contain 200 µL of uninoculated MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final working inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • Expert Insight: The density of the initial inoculum is a critical variable. An overly dense inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells A1 through A11. This brings the final volume in these wells to 200 µL and dilutes the compound and inoculum by a factor of two. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

    • Do not add inoculum to the sterility control well (A12).

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading and Interpreting the MIC:

    • After incubation, examine the plate visually. The Sterility Control (A12) should be clear, and the Growth Control (A11) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[16]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Rationale: While the MIC test identifies the concentration that inhibits growth, it does not confirm cell death.[19] The MBC test is a necessary follow-up to determine if the compound is lethal to the bacteria. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[18]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw 10-100 µL from each of these wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation and Enumeration:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies (CFUs) on each plate.

  • Calculating and Interpreting the MBC:

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20]

    • The plate from the Growth Control well will show the viable cell count after incubation without the drug. The MBC is the lowest concentration plate that has ≤ 0.1% of the original number of colonies.

    • Self-Validation: To confirm the initial inoculum density, a viable count (plating a dilution of the inoculum prepared in Step 3 of the MIC protocol) should be performed in parallel. This validates the 99.9% kill calculation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay P1 Prepare Compound Stock (this compound in DMSO) M1 Serially Dilute Compound in 96-Well Plate P1->M1 P2 Prepare 0.5 McFarland Bacterial Suspension P3 Dilute Suspension to Working Inoculum (~1.5x10^6 CFU/mL) P2->P3 M2 Inoculate Wells with Bacterial Suspension P3->M2 M1->M2 M3 Incubate Plate (37°C, 16-20h) M2->M3 M4 Read MIC: Lowest Concentration with No Visible Growth M3->M4 B1 Select Wells: MIC, 2x MIC, 4x MIC M4->B1 Proceed if MIC is determined B2 Plate Aliquots onto Antibiotic-Free Agar B1->B2 B3 Incubate Agar Plates (37°C, 18-24h) B2->B3 B4 Determine MBC: Lowest Concentration with ≥99.9% Kill B3->B4

Caption: Experimental workflow for determining MIC and MBC of this compound.

Part 3: Data Presentation and Interpretation

Results from these assays should be tabulated for clear comparison. The table below presents a hypothetical dataset for this compound against a panel of clinically relevant bacteria.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive8162Bactericidal
Enterococcus faecalis ATCC 29212Positive161288Bacteriostatic
Escherichia coli ATCC 25922Negative16322Bactericidal
Pseudomonas aeruginosa ATCC 27853Negative64>256>4Tolerant/Bacteriostatic
Klebsiella pneumoniae ATCC 13883Negative32642Bactericidal

Interpreting the Data:

  • Potency: The absolute value of the MIC indicates the compound's potency; lower values signify higher potency.[12]

  • Spectrum of Activity: The range of organisms inhibited indicates the breadth of the compound's activity. In the example, the compound is active against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum.

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio is a key indicator. A ratio of ≤4 generally classifies a compound as bactericidal against that organism, while a ratio >4 suggests it is bacteriostatic.[18] This distinction is critical for clinical applications, where bactericidal agents are often preferred for severe infections.

References

analytical methods for quantifying 7-Acetylquinoline-3-carboxylic acid in biological samples.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of 7-Acetylquinoline-3-carboxylic Acid in Human Plasma and Urine using LC-MS/MS

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound in biological matrices, specifically human plasma and urine. Recognizing the critical need for robust and sensitive bioanalytical methods in pharmacokinetic and metabolic studies, we present two detailed sample preparation protocols coupled with a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to accommodate different analytical requirements: a rapid Protein Precipitation (PPT) method for initial screening or higher concentration samples, and a more rigorous Solid-Phase Extraction (SPE) method for achieving the lowest limits of quantification and minimizing matrix effects. All methodologies are developed in accordance with established bioanalytical method validation guidelines to ensure data integrity and reliability.[1][2]

Introduction and Scientific Rationale

This compound is a quinoline derivative characterized by a carboxylic acid and an acetyl functional group.[3] The quinoline scaffold is a key feature in many pharmacologically active compounds, making the development of sensitive analytical methods crucial for preclinical and clinical drug development. The accurate quantification of such molecules in biological fluids is fundamental to understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and selectivity compared to other methods like HPLC-UV.[4][5] The specificity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of the target analyte even in the presence of co-eluting matrix components, which is a common challenge in bioanalysis.[6][7]

The choice of sample preparation is equally critical. It serves to remove interferences (e.g., proteins, phospholipids, salts) and, in some cases, to concentrate the analyte.[8][9]

  • Protein Precipitation (PPT) is a simple and fast technique that uses an organic solvent to denature and precipitate plasma proteins.[10][11] While effective and high-throughput, it offers limited cleanup, potentially leading to ion suppression in the MS source.[6]

  • Solid-Phase Extraction (SPE) provides a more thorough cleanup by utilizing specific chemical interactions between the analyte, the solid sorbent, and various solvents.[12][13] This results in a cleaner extract, reduced matrix effects, and often, a lower limit of quantification (LLOQ).[14]

This guide details both approaches, allowing the researcher to select the most appropriate method based on their specific analytical goals, sample volume, and required sensitivity.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • 7-Chloroquinoline-3-carboxylic acid (Internal Standard, IS) (>98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (ACS Grade or higher)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA) and Human Urine (drug-free)

Instrumentation
  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Chromatographic and Mass Spectrometric Conditions

The key to a successful LC-MS/MS method is the optimization of both the separation and detection parameters to maximize signal-to-noise for the analyte.

Rationale for Parameter Selection:

  • Reversed-Phase C18 Column: This is the workhorse for separating small to moderately polar molecules like our target analyte (XLogP3 ≈ 1.5).[3][15]

  • Acidified Mobile Phase: The addition of formic acid to the mobile phases serves two purposes: it protonates the quinoline nitrogen, which is beneficial for positive mode ESI, and it ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shapes on the C18 column.

  • ESI Positive Mode: Electrospray ionization is ideal for polar, ionizable molecules.[4] Positive mode was chosen to target the basic quinoline nitrogen, which typically provides a strong and stable signal for this class of compounds.

  • MRM Transitions: The use of two transitions (a quantifier and a qualifier) provides a high degree of certainty in analyte identification, a requirement of regulatory guidelines.[1][2] The precursor ion is the protonated molecule [M+H]+. Product ions are generated by fragmentation and selected based on their stability and intensity.

Parameter Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr
MRM Transitions Analyte
This compound (Quant)
This compound (Qual)
7-Chloroquinoline-3-carboxylic acid (IS)

Table 1: Optimized LC-MS/MS Parameters.

Preparation of Standards and Quality Controls

Accurate preparation of calibration standards and quality control (QC) samples is foundational to a reliable quantitative method.

  • Primary Stock Solutions (1 mg/mL): Separately weigh ~1 mg of this compound and the Internal Standard (IS), dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the precipitation/extraction solvent.

  • Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (plasma or urine) to prepare a calibration curve (e.g., 8 non-zero standards) and at least three levels of QC samples (Low, Medium, High).

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This method is fast, requires minimal sample volume, and is suitable for high-throughput analysis.[11][16]

G cluster_workflow Protein Precipitation Workflow plasma 1. Aliquot 50 µL Plasma Sample is_add 2. Add 150 µL IS in Acetonitrile (3:1) plasma->is_add vortex 3. Vortex (1 min) is_add->vortex centrifuge 4. Centrifuge (10 min @ 14,000g) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for the Protein Precipitation (PPT) method.

Step-by-Step Methodology:

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working IS solution (100 ng/mL in acetonitrile). The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.[17]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine

This protocol provides a cleaner extract, enhancing sensitivity and reducing matrix effects. It is recommended for low-concentration samples or when PPT yields insufficient data quality.[12][19] A mixed-mode cation exchange polymer-based sorbent is proposed, which leverages both hydrophobic and ionic interactions for superior selectivity.[13][20]

G cluster_workflow Solid-Phase Extraction Workflow start Pre-treat Sample: Dilute 100 µL Sample with 200 µL 4% H₃PO₄ condition 1. Condition (1 mL Methanol) equil 2. Equilibrate (1 mL Water) condition->equil load 3. Load Pre-treated Sample equil->load wash1 4. Wash 1 (1 mL 0.1% Formic Acid) load->wash1 wash2 5. Wash 2 (1 mL Methanol) wash1->wash2 elute 6. Elute (1 mL 5% NH₄OH in ACN) wash2->elute dry 7. Evaporate to Dryness (N₂ Stream @ 40°C) elute->dry reconstitute 8. Reconstitute (100 µL Mobile Phase A) dry->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of sample (plasma or urine), add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is in the correct protonation state for binding to the sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube. The basic modifier neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[1] The validation should be performed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry or ICH M10.[1][2][21]

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 100 ng/mL
LLOQ S/N > 5; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)96.5% - 104.2%
Precision (%CV) ≤ 15% (≤20% at LLOQ)< 8.5%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV = 6.2%
Recovery Consistent and precise> 85%
Stability
Freeze-Thaw (3 cycles)Within ±15% of nominalPassed
Bench-Top (6 hours)Within ±15% of nominalPassed
Long-Term (-80°C)Within ±15% of nominalPassed

Table 2: Summary of Method Validation Parameters and Acceptance Criteria.

References

Application Notes and Protocols for Testing 7-Acetylquinoline-3-carboxylic acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Cytotoxicity Profiling of Novel Quinolines

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3][4] 7-Acetylquinoline-3-carboxylic acid is a member of this versatile class of compounds. While its therapeutic potential is under investigation, a critical and indispensable step in the preclinical evaluation of any new chemical entity is the rigorous assessment of its cytotoxic profile.[5][6]

Cytotoxicity assays are foundational to drug discovery, providing the first insights into a compound's potential to induce cell death.[5][6] This information is paramount for establishing a therapeutic window, guiding dose-selection for further studies, and elucidating the compound's mechanism of action. These in vitro assays offer a rapid and cost-effective means to screen compounds, reducing the reliance on animal testing in the early stages of development.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the cytotoxicity of this compound. It outlines detailed protocols for a multi-parametric approach, including the assessment of cell viability, membrane integrity, and apoptosis induction. The rationale behind each experimental choice is explained to ensure scientific rigor and the generation of reliable and reproducible data.

Part 1: Strategic Experimental Design

A robust experimental design is the cornerstone of a meaningful cytotoxicity assessment. This involves careful consideration of the cell models, compound concentrations, and exposure times.

Cell Line Selection: Context is Key

The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound.[7][8] For a broad initial screening, a panel of cell lines is recommended, including both cancerous and non-cancerous "normal" cell lines to assess for selective cytotoxicity.[9][10][11][12]

  • Cancer Cell Lines: A diverse panel representing different cancer types is advisable. For instance, based on the known activity of other quinoline derivatives, the following could be considered:

    • MCF-7 (Breast Adenocarcinoma): Commonly used for screening potential anticancer agents.[9][11][13]

    • K-562 (Chronic Myelogenous Leukemia): Another frequently used cancer cell line for cytotoxicity studies.[9][11]

    • HeLa (Cervical Adenocarcinoma): A robust and widely studied cancer cell line.[9][13]

  • Non-Cancerous Cell Line: To evaluate the general toxicity and selectivity of the compound, a non-cancerous cell line should be included.

    • HEK293 (Human Embryonic Kidney): A commonly used cell line in cytotoxicity studies to assess off-target effects.[11][12]

Dose-Response and Kinetic Analysis

To accurately determine the cytotoxic potential of this compound, it is essential to perform a dose-response analysis. This involves treating the cells with a range of concentrations of the compound.

  • Concentration Range: A common starting point is a logarithmic or semi-logarithmic dilution series.[14] For a novel compound, a broad range (e.g., from nanomolar to high micromolar) is recommended for the initial screen to capture the full dose-response curve.

  • Exposure Time: Cytotoxic effects can be time-dependent. Therefore, it is crucial to assess cytotoxicity at multiple time points, such as 24, 48, and 72 hours, to understand the kinetics of the cellular response.[5]

Experimental Workflow Overview

The overall experimental workflow should be systematic, progressing from initial viability screening to more detailed mechanistic studies.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with Compound Dilutions (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ldh_assay LDH Assay for Membrane Integrity treatment->ldh_assay caspase_assay Caspase-3/7 Assay for Apoptosis treatment->caspase_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc data_integration Integrate Data from All Assays ic50_calc->data_integration ldh_assay->data_integration caspase_assay->data_integration conclusion Conclusion on Cytotoxicity Profile data_integration->conclusion

Figure 1. A schematic overview of the experimental workflow for assessing the cytotoxicity of this compound.

Part 2: Detailed Experimental Protocols

The following section provides step-by-step protocols for the key cytotoxicity assays. It is crucial to include appropriate controls in every experiment, including untreated cells (negative control), vehicle-treated cells (solvent control, e.g., DMSO), and a known cytotoxic agent (positive control, e.g., Doxorubicin).[5]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17][18]

Materials:

  • 96-well flat-bottom sterile plates

  • This compound

  • Selected cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][18]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure times (24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][15][20][21]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[16][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][16] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

Protocol: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[22][23][24] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[22][23][24]

Materials:

  • Cells treated as in the MTT assay protocol

  • LDH assay kit (commercially available kits are recommended)[22][24]

  • Microplate reader

Procedure:

  • Prepare Controls: In addition to the experimental wells, prepare wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit.[24][25]

    • Background: Medium only.[25]

  • Sample Collection: After the desired incubation time with the compound, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes).[24]

  • Assay Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[24] Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[24]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[22][24]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[24]

Protocol: Caspase-3/7 Assay for Apoptosis

Caspase-3 and -7 are key effector caspases that are activated during the execution phase of apoptosis.[26] Assays that measure the activity of these caspases provide a specific indication of apoptosis induction. Luminescent or fluorescent assays are commonly used for their high sensitivity.[27][28]

Materials:

  • Cells treated in an opaque-walled 96-well plate (e.g., white-walled for luminescence)

  • Caspase-Glo® 3/7 Assay kit (or similar)[27][28]

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound in an appropriate opaque-walled 96-well plate as described previously.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[28] Allow the plate and the reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[28]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 2 hours, protected from light.[28]

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.[28]

Part 3: Data Analysis and Interpretation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a cytotoxic compound.[29] It is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[5][29]

The IC50 value is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve (four-parameter logistic model).[30][31][32]

Calculation Steps:

  • Normalize the absorbance data from the MTT assay to the untreated control (100% viability) and the background (0% viability).

  • Plot the normalized viability (%) versus the log of the compound concentration.

  • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis and calculate the IC50 value.[31]

Interpreting Multi-Assay Data

By combining the results from the MTT, LDH, and Caspase-3/7 assays, a more comprehensive picture of the cytotoxic mechanism of this compound can be obtained.

Table 1: Hypothetical Cytotoxicity Data Summary

Cell LineAssayIC50 (µM) after 48hInterpretation
MCF-7 MTT25.5 ± 2.1Moderate cytotoxicity
LDH> 100Low membrane disruption
Caspase-3/730.2 ± 3.5Apoptosis induction
HEK293 MTT> 100Low cytotoxicity in non-cancerous cells
LDH> 100No significant membrane disruption
Caspase-3/7> 100No significant apoptosis induction

The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity towards the MCF-7 cancer cell line, likely through the induction of apoptosis, with minimal impact on the non-cancerous HEK293 cells.

Part 4: Exploring the Mechanism of Action

The initial cytotoxicity data can guide further investigations into the specific molecular pathways affected by this compound. Quinoline derivatives have been reported to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[1]

signaling_pathway compound This compound cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria ros Increased ROS mitochondria->ros induces mmp Decreased Mitochondrial Membrane Potential mitochondria->mmp induces ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 2. A hypothetical signaling pathway illustrating a potential mechanism of this compound-induced apoptosis.

Further experiments to elucidate the mechanism of action could include:

  • Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1 or TMRM to assess mitochondrial health.

  • Reactive Oxygen Species (ROS) Assay: Employing probes like DCFDA to measure the generation of ROS.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.[9]

By following these detailed application notes and protocols, researchers can effectively and reliably evaluate the cytotoxic properties of this compound, providing crucial data for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Derivatization of 7-Acetylquinoline-3-carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 7-Acetylquinoline-3-carboxylic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar carboxylic acid and a reactive acetyl group, this molecule exhibits low volatility and thermal lability, precluding direct GC-MS analysis. A robust two-step derivatization strategy, involving methoximation followed by silylation or esterification, is presented as the optimal approach to enhance analyte volatility and stability. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the quantitative and qualitative analysis of this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule of interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active agents. Accurate and sensitive analytical methods are paramount for its characterization, pharmacokinetic studies, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and structural elucidation capabilities. However, the direct analysis of this compound by GC-MS is fraught with challenges. The primary obstacles are:

  • Low Volatility: The carboxylic acid group imparts high polarity and the capacity for strong intermolecular hydrogen bonding, resulting in a high boiling point and poor volatility.[1][2]

  • Thermal Instability: At the elevated temperatures of the GC injector and column, the carboxylic acid group can undergo decarboxylation, leading to analyte degradation and inaccurate quantification.

  • Tautomerism: The acetyl group's ketone functionality can exist in equilibrium with its enol tautomer. This can result in peak broadening or the appearance of multiple peaks for a single analyte, complicating chromatographic analysis.[1][3]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[4][5] This process chemically modifies the functional groups to increase volatility and thermal stability, rendering the analyte amenable to GC-MS analysis.[3][6]

The Two-Step Derivatization Strategy: A Self-Validating System

For a molecule possessing both a carboxylic acid and a ketone, a two-step derivatization protocol is the most effective and reliable approach.[1][4][7] This strategy ensures that both functional groups are appropriately modified to yield a single, stable derivative for reproducible GC-MS analysis.

Step 1: Methoximation of the Acetyl Group

The first step involves the protection of the ketone functional group of the acetyl moiety through oximation, specifically methoximation, using methoxyamine hydrochloride (MeOx).[3][6]

Causality of Experimental Choice:

  • Prevention of Tautomerism: The primary reason for this initial step is to "lock" the ketone into a stable methoxime derivative. This prevents the keto-enol tautomerism that would otherwise lead to the formation of multiple silylated or esterified derivatives in the subsequent step, resulting in a complex and difficult-to-interpret chromatogram.[3][6]

  • Enhanced Stability: The resulting methoxime is more stable than the original ketone, preventing potential degradation during the subsequent heating steps of the derivatization and GC analysis.[4]

The reaction proceeds as follows:

Caption: Step 1: Methoximation of the acetyl group.

Step 2: Derivatization of the Carboxylic Acid Group

Following methoximation, the polar carboxylic acid group is targeted to increase the overall volatility of the molecule. Two primary methods are highly effective: silylation and esterification.

Silylation is a robust and widely used technique that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[8][9]

Causality of Experimental Choice:

  • High Reactivity: Silylating agents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive towards carboxylic acids, leading to rapid and complete derivatization under mild conditions.[10]

  • Volatility of By-products: MSTFA is often preferred as its by-products are highly volatile, minimizing interference in the chromatogram.[10]

  • Increased Volatility: The resulting TMS ester is significantly more volatile and less polar than the parent carboxylic acid.

Esterification converts the carboxylic acid into a more volatile ester. While various methods exist, methylation using diazomethane or trimethylsilyldiazomethane, or the use of reagents like pentafluorobenzyl bromide (PFBBr) are common. For this application, we will focus on a protocol using PFBBr.

Causality of Experimental Choice:

  • Enhanced Sensitivity (PFBBr): The formation of a pentafluorobenzyl ester introduces a highly electronegative group into the molecule. This makes the derivative particularly sensitive to Electron Capture Detection (ECD) if available, and it can also provide characteristic mass spectral fragments.[11]

  • Stable Derivatives: PFB esters are generally stable, allowing for flexibility in analysis time.

cluster_0 Methoximated Intermediate cluster_1 Silylation (e.g., with MSTFA) cluster_2 Esterification (e.g., with PFBBr) Intermediate Intermediate from Step 1 Silylated_Product Volatile TMS Ester Derivative Intermediate->Silylated_Product Esterified_Product Volatile PFB Ester Derivative Intermediate->Esterified_Product

Caption: Step 2: Silylation or Esterification of the carboxylic acid.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, gloves, lab coat) must be worn. Derivatization reagents are often moisture-sensitive, corrosive, and potentially toxic.

Protocol 1: Two-Step Methoximation-Silylation

This is the recommended primary protocol due to its robustness and the generation of highly volatile derivatives.

Materials:

  • This compound sample

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile or ethyl acetate)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as moisture will deactivate the silylating reagent.[3][4]

  • Step 1: Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the vial at 60 °C for 90 minutes in a heating block.[3][6]

  • Step 2: Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of MSTFA (with 1% TMCS) to the vial.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60 °C for 30 minutes.[3][6]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. If the concentration is high, the sample can be diluted with an anhydrous solvent like ethyl acetate.

Protocol 2: Two-Step Methoximation-Esterification with PFBBr

This protocol provides an alternative derivatization strategy, particularly useful if enhanced sensitivity with an ECD is desired.

Materials:

  • Methoximated sample (from Protocol 1, Step 1)

  • Pentafluorobenzyl bromide (PFBBr)

  • Anhydrous acetonitrile

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Methoximation:

    • Follow steps 1 and 2 from Protocol 1.

    • After incubation, cool the vial to room temperature. It is not necessary to remove the pyridine and excess MeOx for this next step.

  • Step 2: PFB-Esterification:

    • Add 200 µL of anhydrous acetonitrile to the vial.

    • Add 20 µL of PFBBr and 10 µL of DIPEA to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 70 °C for 60 minutes.[11]

  • Sample Work-up and Analysis:

    • Cool the vial to room temperature.

    • The reaction mixture can be diluted with a suitable solvent (e.g., hexane or ethyl acetate) and washed with a small amount of water to remove the base and salts. The organic layer is then collected for GC-MS analysis. Alternatively, for a simplified procedure, a direct injection of the diluted reaction mixture can be performed, though this may lead to a dirtier injector.

Data Presentation and Expected Outcomes

The successful derivatization of this compound will result in a single, sharp chromatographic peak with a reproducible retention time. The mass spectrum of the derivative will be characteristic and can be used for identification and quantification.

Parameter Methoxime-TMS Derivative Methoxime-PFB Derivative
Expected Volatility HighHigh
Thermal Stability GoodGood
Molecular Weight Increase +72 for TMS, +29 for Methoxime+180 for PFB, +29 for Methoxime
Key Mass Spectral Fragments Loss of methyl (-15), TMS group (-73)PFB ion (m/z 181), Loss of PFB (-181)
Detector Suitability MS (Electron Ionization)MS (EI), ECD

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through several key principles:

  • Internal Standards: For accurate quantification, the use of a structurally similar internal standard that is not present in the sample is highly recommended. An isotopically labeled version of the analyte or a homologous quinoline carboxylic acid would be ideal. The consistent recovery of the internal standard across a batch of samples validates the robustness of the extraction and derivatization procedure.

  • Complete Derivatization: The two-step approach ensures that both reactive sites are addressed. The absence of broad or tailing peaks corresponding to the underivatized or partially derivatized analyte in the final chromatogram confirms the completeness of the reaction. Running a time-course study for the derivatization reactions can help optimize the incubation times to ensure the reaction goes to completion.

  • Reproducibility: Repeated analysis of a quality control sample should yield reproducible retention times and peak areas (typically with a relative standard deviation of less than 15%), demonstrating the reliability of the entire analytical workflow.

  • Mass Spectral Confirmation: The obtained mass spectrum of the derivative should be consistent with the expected structure, including the molecular ion and characteristic fragment ions. This provides definitive confirmation of the identity of the derivatized analyte.

By incorporating these quality control measures, researchers can have high confidence in the accuracy and reliability of their results.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a well-designed derivatization strategy. The two-step methoximation-silylation or methoximation-esterification protocols detailed in this guide provide a robust and reliable means to convert this non-volatile, bifunctional analyte into a derivative suitable for GC-MS analysis. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can achieve accurate, reproducible, and sensitive measurements, facilitating advancements in drug development and related scientific fields.

References

Application Note: A Robust HPLC-UV Method for the Analysis of Quinolone Carboxylic Acids in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of quinoline carboxylic acids, focusing on fluoroquinolone antibiotics, in environmental water matrices. The protocol leverages a C18 stationary phase with UV detection, providing a sensitive and specific assay. Key challenges, such as the amphoteric nature of quinolones, are addressed through careful optimization of mobile phase pH. A comprehensive solid-phase extraction (SPE) protocol is detailed for sample clean-up and concentration, ensuring high recovery and removal of matrix interferences. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for monitoring these compounds for environmental safety and quality control purposes.

Introduction

Quinolone carboxylic acids, and particularly their fluoroquinolone derivatives (e.g., Ciprofloxacin, Norfloxacin), are a critical class of synthetic antibiotics used extensively in human and veterinary medicine.[1] Their widespread use has led to their emergence as environmental contaminants, primarily in water systems.[2] The inherent antimicrobial activity of these compounds raises concerns about their potential to disrupt aquatic ecosystems and contribute to the development of antibiotic resistance.[3]

The analysis of these compounds in complex matrices like wastewater or river water is challenging due to their physicochemical properties and typically low concentrations (ng/L to µg/L range).[4][5] Quinolones are amphoteric molecules, meaning they possess both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[1] This characteristic makes their chromatographic behavior highly dependent on the mobile phase pH, complicating method development. Therefore, a robust analytical method requires not only sensitive instrumentation but also an effective sample preparation strategy to isolate and concentrate the analytes from interfering matrix components.[3]

This document provides a comprehensive guide to the analysis of fluoroquinolones, detailing the scientific rationale for method development choices, a step-by-step protocol for sample preparation and HPLC analysis, and expected performance metrics.

Chromatographic Theory & Method Development: A Rationale-Driven Approach

The Analytical Challenge: Physicochemical Properties

The primary challenge in the HPLC analysis of quinolone carboxylic acids stems from their amphoteric nature. The carboxylic acid moiety typically has a pKa around 6, while the basic piperazine group has a pKa around 8.[1] This means the net charge of the molecule is highly sensitive to pH changes within the typical operating range of RP-HPLC. At acidic pH (below ~6), the carboxylic acid is protonated (neutral) and the piperazine is protonated (positive charge). At basic pH (above ~8), the carboxylic acid is deprotonated (negative charge) and the piperazine is neutral. This variable ionization state can lead to poor peak shape, tailing, and inconsistent retention if not properly controlled.

Stationary Phase Selection: The Role of C18

A reversed-phase C18 column is the stationary phase of choice for this application.[6][7] This is due to the primarily hydrophobic quinoline core structure, which provides a strong basis for retention via hydrophobic interactions with the C18 alkyl chains. Modern, end-capped C18 columns are recommended to minimize secondary interactions between the basic piperazine moiety and residual acidic silanol groups on the silica support, which can be a major cause of peak tailing.[8]

Mobile Phase Optimization: The Criticality of pH Control

Mobile phase composition, particularly pH, is the most critical factor for achieving a successful separation.[7] To ensure consistent ionization and good peak shape, the mobile phase must be buffered. An acidic pH is generally preferred for this separation. Operating at a pH of approximately 3.0 ensures that the carboxylic acid group is fully protonated (neutral) and the piperazine amine is fully protonated (positively charged). This creates a consistent, positively charged species that interacts well with the C18 phase and minimizes silanol interactions.

A mobile phase consisting of acetonitrile and a phosphate or acetate buffer at pH 3.0 is a common starting point.[7][9] Phosphoric acid or formic acid are often used to adjust the pH.[6][10] A gradient elution, starting with a higher aqueous content and increasing the proportion of acetonitrile, is typically required to elute a range of quinolones with varying hydrophobicities in a reasonable timeframe.[11]

Detection Strategy: UV vs. Fluorescence

Quinolone carboxylic acids possess a characteristic chromophore that allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A wavelength between 275 nm and 290 nm typically provides a good response for most fluoroquinolones.[7][12] For enhanced sensitivity and selectivity, especially at trace levels, fluorescence detection (FLD) can be employed, as these compounds are naturally fluorescent.[9][11] Mass spectrometry (MS) offers the highest degree of specificity and sensitivity but involves more expensive instrumentation.[5][13] For routine monitoring, HPLC with UV detection provides a robust and cost-effective solution.[14]

Experimental Protocol: Analysis of Fluoroquinolones in River Water

Instrumentation & Consumables
CategoryItemSpecifications
HPLC System HPLC or UPLC SystemQuaternary Pump, Autosampler, Column Oven, DAD/UV Detector
Analytical Column C18 Reversed-Phase Columne.g., 4.6 mm x 150 mm, 5 µm particle size[6]
Data System Chromatography Data SoftwareFor instrument control, data acquisition, and processing
SPE Manifold Vacuum Manifold12 or 24-port
SPE Cartridges Oasis HLB (Hydrophilic-Lipophilic Balanced)60 mg, 3 mL
Glassware Volumetric flasks, beakers, graduated cylindersClass A
Filtration Syringe filters, 0.45 µm PVDFFor filtering samples and mobile phases
pH Meter Calibrated pH meterFor mobile phase preparation
Reagent & Standard Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Ultrapure Water.[6]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[6]

  • Standard Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of each fluoroquinolone reference standard (e.g., Ciprofloxacin, Norfloxacin, Enrofloxacin) and dissolve in a suitable solvent like methanol or a small amount of 0.1 M HCl, then dilute to 100 mL with ultrapure water in a volumetric flask.[10]

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the stock solutions with Mobile Phase A.

Sample Preparation Workflow (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a critical step for cleaning up the sample and concentrating the analytes to detectable levels.[3][4] Oasis HLB cartridges are highly effective for extracting a broad range of compounds, including polar and non-polar quinolones, from aqueous matrices.[2][10]

Protocol:

  • Sample pH Adjustment: For a 250 mL water sample, add phosphoric acid to adjust the pH to ~3.0. This ensures the quinolones are in their cationic form, promoting retention on the SPE sorbent.[14]

  • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pH-adjusted water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove salts and other highly polar interferences.

  • Elution: Elute the retained analytes with 5 mL of methanol or a mixture of methanol and ammonia.[14] Collect the eluate in a clean tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 250 mL Water Sample pH_Adjust Adjust pH to 3.0 Sample->pH_Adjust Condition 1. Condition Cartridge (Methanol, Water) pH_Adjust->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Elute 4. Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC_Vial Inject into HPLC Filter->HPLC_Vial

Caption: Solid-Phase Extraction (SPE) workflow for quinolone analysis.

HPLC-UV Method Parameters
ParameterConditionRationale
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)Provides good hydrophobic retention for the quinolone core.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures consistent protonation of analytes.[6]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[7]
Gradient Elution 0-2 min: 10% B; 2-12 min: 10-80% B; 12-15 min: 80% B; 15.1-18 min: 10% B (re-equilibration)Allows for separation of compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[15]
Injection Volume 20 µLStandard injection volume.
Column Temperature 30 °CEnsures reproducible retention times.[6]
Detection UV at 280 nmGood absorbance wavelength for most fluoroquinolones.[7]
Run Time 18 minutesIncludes column re-equilibration.

Results & Discussion

Chromatographic Performance

Under the conditions described, a mixture of common fluoroquinolones can be successfully separated. The expected elution order is based on increasing hydrophobicity: Norfloxacin, followed by Ciprofloxacin, and then Enrofloxacin. All peaks should exhibit good symmetry (tailing factor < 1.5) and resolution (Rs > 2.0). The method validation should demonstrate excellent linearity (R² > 0.999) across a concentration range of 0.1 to 10 µg/mL.[12][16]

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Norfloxacin ~ 5.81550
Ciprofloxacin ~ 6.51035
Enrofloxacin ~ 8.22065
*Values are estimates after applying a 250x concentration factor from SPE and will vary by instrument.
Method Validation Insights

A robust HPLC method must be validated to ensure it is fit for purpose. Key validation parameters according to ICH guidelines (or equivalent analytical standards) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank water samples to ensure no interfering peaks are present at the retention times of the target analytes.[6]

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range.[16]

  • Accuracy & Precision: Accuracy is determined by recovery studies on spiked blank matrix samples at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 80-120%.[11][12] Precision (repeatability) is assessed by multiple injections of the same sample, with a relative standard deviation (RSD) of <2% being desirable.[7]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units) and column temperature (±5 °C) and observing the effect on the results.[16]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative determination of quinolone carboxylic acids in environmental water samples. The combination of a carefully optimized mobile phase to control analyte ionization and a robust solid-phase extraction protocol allows for sensitive and specific analysis. The method is suitable for routine environmental monitoring and research applications, providing the performance necessary to assess the prevalence of these important emerging contaminants.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Quinolone-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolone-3-Carboxylic Acids in an Era of Antimicrobial Resistance

The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, has been a cornerstone in the development of antimicrobial agents for decades.[1][2][3] The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, heralded the dawn of the quinolone era.[4] These synthetic agents offered a novel mechanism of action, targeting bacterial DNA synthesis, a pathway distinct from many concurrently used antibiotics.[5] This unique mode of action, coupled with a broad spectrum of activity, has established quinolones as indispensable tools in clinical practice.[6]

However, the pervasive use and misuse of these critical drugs have inevitably led to the emergence and spread of quinolone-resistant bacterial strains, posing a significant threat to global public health.[4][7] This escalating crisis necessitates the urgent development of new antimicrobial agents that can circumvent existing resistance mechanisms. The quinoline-3-carboxylic acid core remains a privileged scaffold for this endeavor. Its inherent antibacterial properties and the amenability of its structure to chemical modification provide a robust platform for designing novel derivatives with enhanced potency, expanded spectrum, and improved activity against resistant pathogens.[3][8][9]

This guide provides a comprehensive overview of the key experimental workflows involved in the discovery and preclinical development of novel antimicrobial agents derived from quinoline-3-carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols.

Part 1: Synthesis of Novel Quinolone-3-Carboxylic Acid Derivatives

The journey to a novel antimicrobial agent begins with its chemical synthesis. The modular nature of quinoline synthesis allows for the systematic introduction of various substituents to probe structure-activity relationships (SAR). A common and effective strategy is the Gould-Jacobs reaction, which serves as a foundational method for constructing the quinoline core.

Protocol 1: Synthesis of a Model 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines a general procedure for the synthesis of a quinoline-3-carboxylic acid derivative, which can be adapted for the creation of a library of analogs.

Rationale: The Gould-Jacobs reaction is a versatile and widely used method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines) from anilines and diethyl ethoxymethylenemalonate (EMME). The subsequent cyclization is typically achieved thermally, and the final ester hydrolysis yields the desired carboxylic acid, a critical pharmacophore for antimicrobial activity.[10]

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 240-260°C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system. The product often precipitates from the hot solution.

  • Isolation of the Ester Intermediate: Allow the reaction mixture to cool to room temperature. The precipitated ethyl 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylate can be collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and dried.

  • Hydrolysis: Suspend the isolated ester in a solution of sodium hydroxide (e.g., 2M in water/ethanol). Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Product Collection: After cooling the reaction mixture, acidify it with hydrochloric acid (e.g., 2M HCl) to a pH of 2-3. The desired 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid). The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of Quinolone-3-Carboxylic Acid Aniline Substituted Aniline Condensation Condensation (100-120°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Condensation Cyclization Thermal Cyclization (Diphenyl Ether, 240-260°C) Condensation->Cyclization Ester Ethyl 4-oxo-quinoline-3-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product Quinolone-3-Carboxylic Acid Acidification->Final_Product

Caption: Synthetic workflow for a model quinoline-3-carboxylic acid.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The initial biological evaluation of newly synthesized compounds involves determining their antimicrobial activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is a standardized and widely accepted method for determining the MIC of novel compounds.[11][12][13]

Rationale: The broth microdilution method allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format, making it efficient for screening. The results are quantitative and can be compared to established standards.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth (e.g., CAMHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 64 µg/mL to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only). A vehicle control (bacteria with the solvent used to dissolve the compound) should also be included.[11]

    • Seal the plate and incubate at 37°C for 16-20 hours.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.

Data Presentation: MIC Values (µg/mL) of Novel Quinolone Derivatives

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Ciprofloxacin
QN-001 24160.25
QN-002 0.5180.25
QN-003 816>640.25
QN-004 1240.25

Part 3: Elucidation of the Mechanism of Action

Quinolone antibiotics are known to exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][10][14][15] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[10] Quinolones stabilize the covalent complex between the topoisomerase and the cleaved DNA, leading to double-strand breaks and ultimately cell death.[4][7][10]

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Rationale: DNA gyrase introduces negative supercoils into DNA, a process that can be visualized by the change in electrophoretic mobility of a relaxed plasmid DNA substrate. Inhibition of this activity by a test compound provides direct evidence of its interaction with this key target.

Materials:

  • Purified DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, ATP, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

MOA_Pathway cluster_moa Mechanism of Action of Quinolones Quinolone Quinolone-3-Carboxylic Acid Gyrase DNA Gyrase Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Required for Cleavage_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex Gyrase->Cleavage_Complex TopoIV->DNA_Replication Required for TopoIV->Cleavage_Complex DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Quinolone mechanism of action on bacterial topoisomerases.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compound's potency, spectrum of activity, and pharmacokinetic properties. By systematically modifying the chemical structure of the quinoline-3-carboxylic acid scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features required for antimicrobial efficacy.[15][16]

Key Positions for Modification on the Quinolone Ring:

  • N-1 Position: Substituents at this position can influence the compound's potency and pharmacokinetic properties.

  • C-7 Position: This is a critical position for modulating the spectrum of activity and potency. Bulky substituents are often well-tolerated and can enhance activity against Gram-positive bacteria.[4][7]

  • C-8 Position: Modifications at this position can affect the compound's activity against human topoisomerases, thus influencing its selectivity and safety profile.[4][7]

Data Presentation: Illustrative SAR of C-7 Position Analogs

CompoundC-7 SubstituentMIC against S. aureus (µg/mL)
QN-005 H16
QN-006 Piperazine1
QN-007 3-Aminopyrrolidine0.25
QN-008 4-Methylpiperazine0.5

Part 5: In Vivo Efficacy Testing

Promising compounds identified from in vitro studies must be evaluated in animal models of infection to assess their efficacy in a physiological setting. The murine systemic infection model is a commonly used primary screen for in vivo activity.[17]

Protocol 4: Murine Systemic Infection Model

Rationale: This model assesses the ability of a compound to protect mice from a lethal bacterial infection, providing a measure of its in vivo therapeutic potential.

Materials:

  • Test compound

  • Bacterial strain (e.g., a virulent strain of S. aureus)

  • Mice (e.g., ICR or BALB/c)

  • Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

  • Bacterial growth medium

  • Syringes and needles

Procedure:

  • Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of the bacterial pathogen (predetermined to cause mortality in untreated animals within 24-48 hours).

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with the test compound via an appropriate route of administration (e.g., oral gavage or subcutaneous injection). A control group receives only the vehicle.

  • Observation: The mice are observed for a period of 7-14 days, and the number of survivors in each group is recorded.

  • Endpoint Analysis: The 50% protective dose (PD₅₀), the dose of the compound that protects 50% of the infected animals from death, is calculated.

InVivo_Workflow cluster_invivo In Vivo Efficacy Murine Model Infection Bacterial Infection (e.g., i.p.) Treatment Compound Administration (e.g., oral, s.c.) Infection->Treatment Observation Observation Period (7-14 days) Treatment->Observation Analysis Endpoint Analysis (PD50 Calculation) Observation->Analysis

Caption: Workflow for in vivo efficacy testing in a murine systemic infection model.

Part 6: ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify compounds with favorable drug-like characteristics and to minimize late-stage failures in drug development.[1][18][19][20]

Key In Vitro ADMET Assays:

  • Solubility: Determines the aqueous solubility of the compound, which impacts its absorption.

  • Permeability: Assessed using models like the Caco-2 cell monolayer assay to predict intestinal absorption.

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolic degradation.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • Cytotoxicity: Assessed against mammalian cell lines (e.g., HepG2) to identify potential toxicity.[11]

Data Presentation: In Silico ADMET Prediction for Lead Candidates

PropertyQN-002QN-004Desirable Range
LogP 2.53.1< 5
Aqueous Solubility ModerateLowHigh
BBB Permeability LowLowLow (for systemic infections)
hERG Inhibition UnlikelyUnlikelyNo
Ames Mutagenicity NegativeNegativeNegative

Conclusion

The development of novel antimicrobial agents from quinoline-3-carboxylic acids is a multifaceted process that requires a synergistic interplay of synthetic chemistry, microbiology, pharmacology, and toxicology. The protocols and application notes provided in this guide offer a foundational framework for researchers to navigate this complex landscape. By employing a systematic and data-driven approach, the scientific community can continue to harness the potential of the quinoline scaffold to combat the ever-growing threat of antimicrobial resistance.

References

Probing Molecular Interactions: A Guide to Docking 7-Acetylquinoline-3-carboxylic acid with Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds and the Role of In Silico Docking

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 7-Acetylquinoline-3-carboxylic acid, a derivative of this versatile heterocycle, presents an intriguing candidate for drug discovery. Its biological functions, however, are largely unexplored. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule to a protein target at the atomic level.[3] This in silico approach provides invaluable insights into potential mechanisms of action and can guide further experimental validation, accelerating the drug discovery pipeline.

This document provides a comprehensive guide for researchers on performing molecular docking studies of this compound with three plausible and disease-relevant protein targets: Protein Kinase CK2 (CK2), Monoamine Oxidase A (MAO-A), and Acetylcholinesterase (AChE). The selection of these targets is based on the known inhibitory activities of structurally related quinoline derivatives.[4][5][6][7] We will delve into the rationale for each experimental step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the results.

Experimental Design & Rationale

A robust molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation. The workflow is designed to ensure the reliability and reproducibility of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation P1 Ligand Preparation (this compound) D2 Execution of Docking Algorithm P1->D2 P2 Target Protein Selection (CK2, MAO-A, AChE) P3 Protein Structure Preparation P2->P3 D1 Grid Box Generation P3->D1 D1->D2 A1 Pose Clustering & Scoring D2->A1 A2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) A1->A2 A3 Comparative Analysis & Hypothesis Generation A2->A3

Caption: A generalized workflow for molecular docking studies.

Part 1: Ligand and Protein Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is therefore of paramount importance.

Ligand Preparation: this compound

The three-dimensional structure of this compound is the starting point.

Protocol:

  • Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID: 328529).[8]

  • 3D Conversion and Energy Minimization:

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure to a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina). This often involves adding partial charges and defining rotatable bonds.

Rationale: Energy minimization removes steric clashes and brings the ligand to a more realistic, low-energy conformation. The choice of force field can influence the final geometry, so consistency is key for comparative studies.

Target Protein Selection and Structure Preparation

The selection of appropriate protein targets is guided by existing literature on the bioactivity of quinoline derivatives.

Target ProteinRationale for SelectionPDB IDResolution (Å)
Protein Kinase CK2 Quinoline analogs are known inhibitors, with some in clinical development.[4][5][9]--INVALID-LINK--[10]1.04
Monoamine Oxidase A (MAO-A) Quinoline has been identified as a competitive inhibitor of MAO-A.[3]--INVALID-LINK--[11]2.20
Acetylcholinesterase (AChE) Various quinoline derivatives have demonstrated inhibitory activity against AChE.[6][7][12]--INVALID-LINK--[13]2.45

Protocol:

  • PDB File Download: Download the crystal structure of the selected human protein targets from the Protein Data Bank (PDB).

  • Protein Cleaning and Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The co-crystallized ligand can be saved separately to define the binding site.

    • Add polar hydrogen atoms to the protein structure. This is critical as hydrogen atoms are often not resolved in X-ray crystallography but are essential for hydrogen bonding interactions.

    • Assign partial charges to all atoms using a force field (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in a docking-compatible format (e.g., PDBQT).

Rationale: Removing water molecules simplifies the system and focuses on the direct protein-ligand interactions. The presence of a co-crystallized ligand is advantageous as it provides a validated binding pocket for the docking simulation.

Part 2: Molecular Docking Simulation

With the prepared ligand and protein structures, the docking simulation can be performed. This protocol will use AutoDock Vina, a widely used and validated open-source docking program, as an example.

G cluster_0 Input cluster_1 Docking Engine cluster_2 Output Ligand Prepared Ligand (ligand.pdbqt) Vina AutoDock Vina Ligand->Vina Receptor Prepared Receptor (receptor.pdbqt) Receptor->Vina Config Configuration File (config.txt) Config->Vina Poses Docked Poses (output_poses.pdbqt) Vina->Poses Log Log File (output_log.txt) Vina->Log

Caption: The core components of an AutoDock Vina docking simulation.

Defining the Binding Site: The Grid Box

The docking algorithm needs to know where to search for potential binding poses. This is defined by a "grid box".

Protocol:

  • Identify the Active Site: The binding site is typically a cavity on the protein surface. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to center the grid box.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to encompass the entire active site and allow for the ligand to rotate freely. A common practice is to have a buffer of 10-15 Å around the co-crystallized ligand.

  • Record Grid Box Parameters: Note the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box. These will be specified in the configuration file.

Rationale: A well-defined grid box focuses the computational effort on the relevant area of the protein, increasing the efficiency and accuracy of the docking.

Running the Docking Simulation

The docking process is executed via a command-line interface, using a configuration file that specifies the input files and search parameters.

Protocol:

  • Create a Configuration File: Create a text file (e.g., config.txt) with the following information:

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Rationale: The configuration file provides a reproducible record of the docking parameters used, which is essential for scientific integrity.

Part 3: Analysis of Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Binding Affinity and Pose Selection

Analysis:

  • Examine the Log File: The log file (output_log.txt) will contain a table of the top-ranked binding poses and their predicted binding affinities in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Visualize the Poses: Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera) to open the receptor file (receptor.pdbqt) and the output poses file (output_poses.pdbqt).

  • Select the Best Pose: The pose with the lowest binding energy is often considered the most likely. However, it is crucial to visually inspect the top-ranked poses for chemically sensible interactions.

Target ProteinPredicted Binding Affinity (kcal/mol) - Example
Protein Kinase CK2-8.5
Monoamine Oxidase A-7.9
Acetylcholinesterase-9.2

Note: The binding affinity values presented here are for illustrative purposes only and will vary based on the specifics of the docking calculation.

Analysis of Intermolecular Interactions

A detailed examination of the interactions between the ligand and the protein is essential for understanding the basis of binding.

Protocol:

  • Identify Key Interactions: In your visualization software, identify and measure the distances of potential hydrogen bonds (typically < 3.5 Å), hydrophobic interactions, and any ionic interactions between this compound and the amino acid residues of the binding pocket.

  • 2D Interaction Diagram: Generate a 2D diagram of the protein-ligand interactions. This provides a clear and concise representation of the binding mode.

G cluster_0 Protein Active Site Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 3 Amino Acid 3 Ligand 7-Acetylquinoline- 3-carboxylic acid Ligand->Amino Acid 1 Hydrogen Bond Ligand->Amino Acid 2 Hydrophobic Interaction Ligand->Amino Acid 3 π-π Stacking

Caption: A schematic of potential interactions between the ligand and protein residues.

Rationale: Understanding the specific interactions that stabilize the protein-ligand complex can inform the design of more potent and selective analogs in a lead optimization campaign.

Conclusion and Future Directions

This guide provides a detailed protocol for conducting molecular docking studies of this compound with Protein Kinase CK2, Monoamine Oxidase A, and Acetylcholinesterase. The results of these in silico experiments can generate valuable hypotheses about the potential biological activity of this compound. It is imperative to remember that molecular docking is a predictive tool, and any promising results should be validated through in vitro and in vivo experimental assays. Subsequent studies could involve synthesizing derivatives of this compound to probe the structure-activity relationship and optimize binding to the most promising target.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Acetylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Acetylquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important quinoline derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

The primary synthetic route discussed is the Gould-Jacobs reaction, a robust and widely used method for quinoline synthesis. This process involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis to yield the final carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Gould-Jacobs reaction is a widely adopted and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, including the 7-acetyl substituted analogue.[1][2] This multi-step process begins with the condensation of 3-aminoacetophenone with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the ethyl ester precursor, which is then hydrolyzed to the final carboxylic acid.

Q2: I am having trouble with the initial condensation of 3-aminoacetophenone and diethyl ethoxymethylenemalonate (DEEM). What are the critical parameters?

A2: The initial condensation to form diethyl 2-(((4-acetylphenyl)amino)methylene)malonate is a crucial first step. Key parameters to control are:

  • Temperature: This reaction is typically performed at elevated temperatures, often in the range of 100-140°C.[3]

  • Reaction Time: Adequate time must be allowed for the reaction to go to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Purity of Reactants: Ensure that both the 3-aminoacetophenone and DEEM are of high purity, as impurities can lead to side reactions and lower yields.

Q3: My cyclization step is giving a low yield of the quinoline ester. What can I do to improve this?

A3: The thermal cyclization of the intermediate is a high-temperature intramolecular reaction and is often the most challenging step. To improve the yield:

  • High-Boiling Solvent: This reaction requires a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to reach the necessary temperatures for cyclization, typically around 250°C.[3]

  • Temperature Control: Precise temperature control is critical. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to decomposition of the product.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Q4: What is the best way to hydrolyze the ethyl ester of 7-acetyl-4-hydroxyquinoline-3-carboxylate to the final carboxylic acid?

A4: The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved through saponification using a base, followed by acidification.[2] A common procedure involves refluxing the ester in an aqueous solution of sodium hydroxide or potassium hydroxide.[4] After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

Q5: How can I purify the final product, this compound?

A5: The purification of the final product can be achieved through recrystallization from a suitable solvent. Given its carboxylic acid functionality, you can also employ an acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), wash with an organic solvent to remove neutral impurities, and then re-precipitate the purified carboxylic acid by adding acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Gould-Jacobs reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the initial condensation step 1. Incomplete reaction due to insufficient heating or reaction time.2. Impure starting materials.3. Side reactions.1. Ensure the reaction temperature is maintained at 100-140°C and monitor the reaction by TLC until the starting aniline is consumed.2. Purify 3-aminoacetophenone and DEEM before use.3. Consider performing the reaction under an inert atmosphere.
Formation of a dark, tarry substance during cyclization 1. Reaction temperature is too high, leading to decomposition.2. Presence of oxygen leading to oxidative polymerization.1. Carefully control the temperature of the high-boiling solvent, ensuring it does not exceed the decomposition temperature of the product.2. Conduct the reaction under a nitrogen or argon atmosphere.
Incomplete cyclization 1. Insufficient reaction temperature or time.1. Ensure the reaction is heated to the optimal cyclization temperature (around 250°C) and for a sufficient duration. Monitor by TLC if possible.
Difficulty in precipitating the product after cyclization 1. The product may be soluble in the solvent mixture used for workup.1. After cooling the reaction mixture, dilute with a non-polar solvent like hexanes or petroleum ether to induce precipitation.[5]
Incomplete hydrolysis of the ethyl ester 1. Insufficient base or reaction time.2. The ester may have limited solubility in the aqueous base.1. Use a sufficient excess of NaOH or KOH and ensure the reaction is refluxed for an adequate amount of time (monitor by TLC).2. Consider adding a co-solvent like ethanol to improve solubility.
Product is difficult to filter after hydrolysis and acidification 1. The product may have precipitated as very fine particles.1. Allow the precipitate to digest by stirring at room temperature for some time before filtration. Cooling the mixture in an ice bath can also help.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from the general Gould-Jacobs reaction procedure.

Step 1: Condensation of 3-aminoacetophenone with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminoacetophenone (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol is evolved during this step.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) to ensure the consumption of the 3-aminoacetophenone.

  • The resulting intermediate, diethyl 2-(((4-acetylphenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (approximately 5-10 times the weight of the starting aniline).

  • Heat the mixture with vigorous stirring to 250°C in an oil bath under an inert atmosphere (e.g., nitrogen).

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate.

  • Allow the reaction mixture to cool to room temperature, then dilute with hexanes or petroleum ether to complete the precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexanes, and dry under vacuum.

Protocol 2: Hydrolysis to 7-Acetyl-4-hydroxyquinoline-3-carboxylic Acid
  • Suspend the crude ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate from Protocol 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is acidic.

  • The product will precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizing the Synthesis and Troubleshooting

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 3-Aminoacetophenone C Heat (120-130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate: Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate C->D F Heat (250°C) D->F E High-Boiling Solvent (e.g., Diphenyl Ether) E->F G Ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate F->G H 1. NaOH, H₂O, Reflux 2. HCl (aq) G->H I 7-Acetyl-4-hydroxyquinoline-3-carboxylic Acid H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Was the reaction temperature consistently at 250°C? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Was the reaction performed under an inert atmosphere? Q1->Q2 Yes Sol1 Solution: Increase and maintain temperature at 250°C. A1_No->Sol1 End Yield Improved Sol1->End A2_No Potential for Oxidative Side Reactions/Decomposition Q2->A2_No No Q2->End Yes Sol2 Solution: Repeat the reaction under a nitrogen or argon atmosphere. A2_No->Sol2 Sol2->End

References

Technical Support Center: Overcoming Solubility Challenges with 7-Acetylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Acetylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound in aqueous solutions. Here, we combine fundamental physicochemical principles with practical, field-tested methodologies to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. It contains a relatively nonpolar quinoline ring system and an acetyl group, which contribute to its hydrophobicity. The compound's calculated XLogP3 value of 1.5 suggests a degree of lipophilicity.[1] Furthermore, as a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic or neutral pH, the carboxylic acid group remains largely protonated (uncharged), making the molecule less soluble in water.[2][3]

Q2: What is the expected pKa of this compound and why is it important?

Q3: I see precipitation when I add my dissolved compound to cell culture media. What is happening?

A3: This is a common issue that often occurs due to a pH shift. If you dissolved the compound in a basic solution (e.g., pH 9.0) and then added it to a buffered cell culture medium (typically pH 7.2-7.4), the pH of the final solution may drop below the compound's effective pKa. This causes the soluble carboxylate salt to convert back to the less soluble protonated acid form, leading to precipitation.

Q4: Can I use organic solvents to dissolve the compound first?

A4: Yes, using a small amount of a water-miscible organic solvent as a co-solvent is a common and effective strategy.[4][6] Solvents like DMSO, DMF, or ethanol can be used to create a concentrated stock solution, which is then diluted into the final aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells or interfere with assays.

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides a systematic approach to identifying and solving solubility issues.

Guide 1: Systematic Solubility Assessment

Before attempting to solubilize a large amount of your compound, it is best practice to perform a small-scale solubility test. This will save time and valuable material.

Experimental Protocol: Small-Scale Solubility Determination

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent system (see table below for suggestions). Start with a volume that would yield a high concentration (e.g., 200 µL to target 5 mg/mL).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-24 hours) to reach equilibrium. The "shake-flask" method is a standard approach for this.[7]

  • Observation & Separation: Visually inspect for undissolved solid. If present, separate the saturated solution from the solid by centrifugation or filtration.[8]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9][10]

Table 1: Suggested Solvent Systems for Initial Screening

Solvent SystemRationaleExpected Outcome
Deionized WaterBaseline aqueous solubility.Poor solubility expected.
PBS (pH 7.4)Physiologically relevant buffer.Low solubility expected.
50 mM Tris (pH 8.5)Basic buffer to deprotonate the carboxylic acid.Significantly improved solubility.
10% DMSO in WaterCo-solvent system.Good solubility, dependent on final concentration.
100% DMSOOrganic solvent for stock solution.High solubility expected.
100% EthanolOrganic solvent for stock solution.Moderate to high solubility expected.
Guide 2: pH-Based Solubilization Strategy

Adjusting the pH is the most direct method to enhance the solubility of ionizable compounds like this compound.[5]

Workflow for pH-Based Solubilization

The following diagram illustrates the decision-making process for using pH to improve solubility.

ph_solubilization_workflow start Start: Undissolved Compound in Aqueous Buffer (e.g., PBS pH 7.4) check_pka Is buffer pH > (estimated pKa + 1.5)? (Estimated pKa ~3-5) start->check_pka add_base Add dilute base (e.g., 0.1 M NaOH) dropwise with stirring to raise pH > 7.5 check_pka->add_base No failure Failure: Intrinsic solubility is too low. Consider co-solvents or alternative methods. check_pka->failure Yes, and still insoluble check_dissolution Does the compound dissolve? add_base->check_dissolution success Success: Compound is solubilized as a carboxylate salt. Adjust to final volume. check_dissolution->success Yes check_dissolution->failure No

Caption: Workflow for pH-based solubilization of this compound.

Experimental Protocol: pH Adjustment

  • Suspension: Suspend the desired mass of this compound in approximately 80% of your final target volume of the aqueous buffer (e.g., water or PBS).

  • Basification: While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves. The pH at which this occurs is typically 1.5-2 units above the pKa. Aim for a pH between 7.5 and 9.0 for complete deprotonation and dissolution.

  • Final Adjustment: Once the compound is dissolved, carefully adjust the pH back down if necessary for your experiment using dilute HCl. Be cautious not to drop the pH too low, which would cause precipitation.

  • QS to Volume: Add the remaining buffer to reach your final target volume and concentration.

Guide 3: Co-Solvent Strategy

When pH adjustment alone is insufficient or undesirable, a co-solvent approach is the next logical step.[6]

Workflow for Co-Solvent Solubilization

cosolvent_workflow start Start: Undissolved Compound dissolve_dmso Dissolve compound in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). start->dissolve_dmso aliquot Aliquot stock solution for storage at -20°C or -80°C to avoid freeze-thaw cycles. dissolve_dmso->aliquot dilute Dilute the DMSO stock into the final aqueous buffer with vigorous vortexing. Ensure final DMSO % is low (e.g., <0.5%). aliquot->dilute check_precip Observe for precipitation. dilute->check_precip success Success: Compound is in solution. check_precip->success No failure Precipitation occurs. Dilution factor is too high for kinetic solubility. Try a lower final concentration or a different co-solvent. check_precip->failure Yes

Caption: Workflow for using DMSO as a co-solvent.

Best Practices for Co-Solvent Use:

  • Minimize Volume: Always use the smallest volume of organic solvent necessary to dissolve the compound for your stock solution.

  • Check Compatibility: Ensure the chosen co-solvent is compatible with your downstream application (e.g., cell viability, enzyme activity).

  • Control Final Concentration: The final concentration of the co-solvent in the assay should be kept to a minimum, typically below 1% and ideally below 0.5%, and a vehicle control should always be included in experiments.

  • Dilution Technique: When diluting the stock, add the stock solution to the aqueous buffer (not the other way around) while vortexing to promote rapid dispersion and prevent localized precipitation.

Part 3: Advanced Solubilization Techniques

For particularly challenging applications, more advanced formulation strategies may be necessary. These methods are often employed in drug development to improve bioavailability.[11]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[4] Methods like solvent evaporation or melt extrusion can be used to create a system where the drug is present in a more soluble, amorphous form.[11]

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous medium.

  • Salt Formation: While the pH adjustment method relies on in situ salt formation, one could also synthesize and isolate a stable salt form of this compound (e.g., a sodium or potassium salt) which would have intrinsically higher aqueous solubility.[4][5]

These advanced methods require significant formulation expertise and are typically employed when simple pH adjustment and co-solvent systems are not viable.

References

optimizing reaction conditions for the synthesis of 7-Acetylquinoline-3-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Acetylquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, ensuring both efficiency and reproducibility.

Introduction: The Synthetic Challenge

The this compound scaffold is a key pharmacophore in medicinal chemistry. Its synthesis, while well-established, is fraught with potential pitfalls, particularly concerning reaction yields, regioselectivity, and product purity. The most common and practical route involves the Gould-Jacobs reaction , a robust method for constructing the quinoline core.[1][2] This guide focuses on optimizing this pathway, starting from a substituted aniline, to achieve your target molecule with high fidelity.

Section 1: The Core Synthesis via the Gould-Jacobs Pathway

The synthesis typically proceeds in three key stages: condensation of a substituted aniline with a malonic ester derivative, high-temperature thermal cyclization, and subsequent saponification to yield the target carboxylic acid.

Visualizing the Workflow: The Gould-Jacobs Reaction

G_J_Workflow A 3-Aminoacetophenone (Starting Aniline) C Condensation Intermediate (Anilidomethylenemalonate) A->C Condensation (Heat, ~100-130 °C) B Diethyl Ethoxymethylenemalonate (DEMM) B->C Condensation (Heat, ~100-130 °C) D Thermal Cyclization (e.g., ~250 °C in Diphenyl Ether) C->D High-Temperature Ring Closure E Ethyl 4-hydroxy-7-acetylquinoline-3-carboxylate D->E Forms Quinoline Core F Saponification (e.g., NaOH, EtOH/H₂O, Reflux) E->F Ester Hydrolysis G This compound (Final Product) F->G Acidification/ Work-up

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial condensation reaction between 3-aminoacetophenone and DEMM is slow or low-yielding. What should I check?

Answer: The initial condensation to form the anilidomethylenemalonate intermediate is crucial for the overall success. Several factors can affect this step:

  • Reagent Purity: Ensure the 3-aminoacetophenone is pure and free of oxidizing impurities. The diethyl ethoxymethylenemalonate (DEMM) should be freshly distilled or from a recently opened bottle, as it can hydrolyze over time.

  • Temperature Control: This step is typically performed neat (without solvent) or in a high-boiling solvent. The reaction requires heating, often in the range of 100-130 °C. Insufficient heat will result in a slow reaction rate, while excessive temperature can lead to side products.

  • Removal of Ethanol: The reaction is a condensation that releases ethanol.[3] Performing the reaction in an open flask or with a short distillation head can help drive the equilibrium toward the product.

Troubleshooting Guide: The Critical Thermal Cyclization Step

This high-temperature (typically >250 °C) intramolecular cyclization is the most challenging step of the synthesis.[4]

Problem: Incomplete cyclization or very low yield of the quinoline product.

This is the most common failure point. The electrocyclic reaction requires significant thermal energy.

Solutions & Causality:

  • Verify Temperature: The cyclization often requires temperatures of 250-260 °C.[4] This is difficult to achieve with standard lab heating mantles and silicone oil baths.

    • Expert Insight: Use a high-boiling, inert solvent like diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C). These solvents act as a heat-transfer medium, ensuring a stable and uniform high temperature.[4] Using a sand bath with a high-temperature thermometer is also a viable alternative.

  • Optimize Reaction Time: While high temperature is necessary, prolonged exposure can lead to degradation.[5]

    • Expert Insight: Monitor the reaction by taking small aliquots (if safe and practical) and analyzing them by TLC or LC-MS. A typical duration is 15-60 minutes at peak temperature. As shown in the table below, a shorter time at a higher temperature can be more effective than a longer time at a lower temperature.[4]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by facilitating rapid and uniform heating to the target temperature.[5][6]

Problem: Significant tar formation and a dark, difficult-to-purify crude product.

High-temperature reactions, especially with aromatic amines, are prone to polymerization and charring.[7]

Solutions & Causality:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that contribute to tar formation.

  • Controlled Heating Ramp: Avoid "shocking" the system. Ramp up the temperature to the target gradually. This allows the desired cyclization to occur before competing decomposition pathways dominate.

  • Purification Strategy: Do not expect a clean crude product. The primary method for removing the high-boiling solvent is to cool the reaction mixture and then precipitate the product by adding a non-polar solvent like hexanes or cyclohexane.[4] The precipitated solid can then be filtered and subjected to further purification.

Data Presentation: Optimization of Thermal Cyclization

The following table summarizes typical results for the thermal cyclization step, illustrating the critical relationship between temperature and time.

EntryTemperature (°C)Time (min)SolventIsolated Yield (%)Observations
125060Diphenyl Ether~30%Significant starting material remains.
226030Diphenyl Ether~75%Good conversion, moderate charring.
326090Diphenyl Ether~50%Increased product degradation and tar formation.[4][5]
4300 (Microwave)5None (Neat)~47%Rapid reaction, but potential for decarboxylation if not controlled.[5]

Data adapted from representative Gould-Jacobs reaction optimization studies.[4][5]

Troubleshooting Guide: Saponification and Work-up

Problem: Incomplete hydrolysis of the ethyl ester to the carboxylic acid.

Solutions & Causality:

  • Stoichiometry of Base: Ensure at least 2-3 equivalents of a strong base (e.g., NaOH or KOH) are used. One equivalent will be consumed by the acidic 4-hydroxyl group of the quinolone tautomer, and another is needed for the saponification itself.

  • Solvent System: The quinoline ester may have poor solubility in purely aqueous base.

    • Expert Insight: Use a co-solvent system like Ethanol/Water or Dioxane/Water. This ensures the ester is fully dissolved, allowing the hydrolysis to proceed efficiently at reflux.[8]

  • Reaction Monitoring: Track the disappearance of the starting ester by TLC. Saponification can take several hours. Upon completion, careful acidification of the cooled reaction mixture with an acid like HCl to a pH of ~4-5 will precipitate the carboxylic acid product.

Section 2: Incorporating the 7-Acetyl Group

FAQ 2: Is it better to perform a Friedel-Crafts acylation on the quinoline-3-carboxylic acid core, or should I start with an acetyl-substituted aniline?

Answer: It is highly recommended to start with the appropriately substituted aniline (i.e., 3-aminoacetophenone).

Causality & Rationale:

Performing a Friedel-Crafts acylation on the pre-formed quinoline ring is extremely challenging. The nitrogen atom in the quinoline ring is a Lewis base. It will readily form a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This deactivates the catalyst and places a positive charge on the heterocyclic ring, strongly deactivating it towards further electrophilic aromatic substitution.[9] While intramolecular Friedel-Crafts reactions on quinoline side chains are known, intermolecular acylation is generally not a viable strategy.[10] Starting with 3-aminoacetophenone ensures the acetyl group is correctly positioned from the outset.

Section 3: General Troubleshooting

FAQ 3: My final this compound product has very poor solubility. How can I purify it and prepare it for biological assays?

Answer: Poor aqueous and organic solubility is a common characteristic of this class of compounds.[11]

Purification:

  • Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is to dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or NaOH) to form the soluble carboxylate salt.[12] This solution can be washed with an organic solvent (like ethyl acetate) to remove neutral impurities. Subsequently, re-acidifying the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.[12]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step. High-boiling polar aprotic solvents like DMF or DMSO are often required, though this can make final product drying difficult.

Preparation for Assays:

  • pH Adjustment: For in vitro assays, increasing the pH of the buffer will deprotonate the carboxylic acid, forming a much more soluble carboxylate salt. Ensure the final pH is compatible with your assay conditions.[11]

  • Use of Co-solvents: Prepare a concentrated stock solution of your compound in 100% DMSO. This stock can then be serially diluted into the aqueous assay buffer. Keep the final DMSO concentration low (typically <1%) to avoid artifacts in the biological assay.[11]

Troubleshooting Workflow: Low Yield in Cyclization

troubleshooting_cyclization start Low Yield in Cyclization Step check_temp Is the reaction temperature consistently >250 °C? start->check_temp use_solvent Action: Use high-boiling solvent (Diphenyl Ether / Dowtherm A) and a sand bath. check_temp->use_solvent No check_time Was the reaction time optimized (15-60 min)? check_temp->check_time Yes use_solvent->check_time adjust_time Action: Monitor by TLC/LC-MS. Avoid prolonged heating to prevent decomposition. check_time->adjust_time No check_atmosphere Was an inert atmosphere (N₂ or Ar) used? check_time->check_atmosphere Yes adjust_time->check_atmosphere use_inert Action: Repeat reaction under inert atmosphere to minimize oxidative tarring. check_atmosphere->use_inert No consider_mw Still low yield? Consider alternative heating. check_atmosphere->consider_mw Yes use_inert->consider_mw mw_action Action: Explore microwave-assisted synthesis for rapid, uniform heating. consider_mw->mw_action

Caption: A decision-making workflow for troubleshooting the thermal cyclization step.

Experimental Protocols

Protocol 1: High-Temperature Cyclization of Anilidomethylenemalonate Intermediate

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[4]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether)

  • Reaction flask with a reflux condenser and thermometer

  • Heating source (e.g., heating mantle with sand bath)

  • Hexane or cyclohexane for precipitation

Procedure:

  • Reaction Setup: In a fume hood, add the anilidomethylenemalonate intermediate to the reaction flask. Add enough diphenyl ether to create a stirrable slurry (approx. 3-5 mL per gram of intermediate).

  • Heating: Begin stirring and heat the mixture. The temperature should be carefully monitored. Heat the mixture to reflux (target temperature: 255-260 °C).

  • Reaction: Maintain this temperature for 30-45 minutes. The reaction progress can be monitored by TLC by carefully taking a small sample, diluting it, and spotting against the starting material.

  • Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • Purification: While stirring, slowly add a non-polar solvent like hexane (approx. 10 volumes relative to the diphenyl ether) to precipitate the crude product.

  • Washing and Drying: Filter the resulting solid, wash it thoroughly with more hexane to remove all traces of the high-boiling solvent, and dry the product under vacuum. The crude solid can then be carried forward to the saponification step.

References

Technical Support Center: Troubleshooting Inconsistent Results in 7-Acetylquinoline-3-carboxylic Acid Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 7-Acetylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges that can lead to inconsistent and unreliable experimental results. By understanding the underlying causes of variability, you can enhance the robustness and reproducibility of your findings.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when working with this compound in biological assays.

Q1: My replicate wells show high variability. What are the likely causes?

High variability between replicate wells is a frequent issue that can often be traced back to several key procedural steps.[1]

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit. It is crucial to thoroughly mix your cell suspension before and during plating to ensure an even distribution of cells.[1]

  • "Edge Effect": The outer wells of a multi-well plate are susceptible to increased evaporation, which can alter the concentration of media components and the test compound, thereby affecting cell viability.[1] To mitigate this, it is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability. Regular pipette calibration and maintaining a consistent technique are essential for accuracy and precision.[1]

  • Presence of Air Bubbles: Air bubbles can interfere with optical readings in absorbance or fluorescence-based assays.[1] A visual inspection of the wells after dispensing liquids and careful removal of any bubbles with a sterile pipette tip is recommended.[1]

Q2: I'm observing unexpected or inconsistent dose-response curves. Could the compound itself be the issue?

Yes, the physicochemical properties of this compound and its interaction with the assay components can lead to artifacts.

  • Compound Solubility and Precipitation: Quinolone carboxylic acids can have limited aqueous solubility.[2] If the compound precipitates out of solution at higher concentrations, it will lead to a plateau or a drop in the dose-response curve that is not due to a biological effect. It is crucial to determine the solubility of this compound in your specific assay medium.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or interfere with assay signals, a common cause of false positives in high-throughput screening.[3][4]

  • Interference with Assay Detection: The compound may possess inherent properties that interfere with the detection method. For example, many compounds are autofluorescent, which can be a significant issue in fluorescence-based assays.[2][5]

Q3: What is the optimal concentration of DMSO to use for dissolving this compound, and how can I be sure it's not affecting my results?

Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration must be carefully controlled to avoid cellular toxicity and other confounding effects.

  • General Recommendations: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, with many cell lines tolerating up to 1% for short exposure times.[6][7] However, sensitivity to DMSO can vary significantly between different cell lines.[7]

  • Determining the Optimal Concentration: It is best practice to perform a vehicle control experiment where cells are treated with the same concentrations of DMSO that will be used in the main experiment. This will allow you to determine the highest concentration of DMSO that does not significantly affect cell viability or the assay readout.[7] Concentrations as low as 0.3125% have been shown to have minimal cytotoxicity across several cancer cell lines.[8]

  • Potential for DMSO-Induced Effects: Beyond overt toxicity, DMSO can make cell membranes more permeable and has been shown to influence reactive oxygen species (ROS) responses in some in vitro assays.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to identifying and resolving specific issues you may encounter.

Issue 1: High Background Signal in Fluorescence-Based Assays

High background fluorescence can mask the specific signal from your assay, leading to a low signal-to-noise ratio and inaccurate results.

Troubleshooting Workflow

A workflow for troubleshooting high background in fluorescence assays.

Detailed Steps & Explanations
  • Assess Compound Autofluorescence: Many small molecules inherently fluoresce.[5]

    • Protocol: Prepare a plate with serial dilutions of this compound in your assay buffer, without cells or other assay reagents. Read the fluorescence at the same excitation and emission wavelengths used in your experiment.

    • Interpretation: A significant signal that correlates with the compound concentration indicates autofluorescence.

    • Solution: If the compound is fluorescent, you may need to switch to a different detection method (e.g., absorbance or luminescence) or use a plate reader with the capability to use different filter sets to minimize the interference.

  • Evaluate Media and Cellular Autofluorescence: Components of the cell culture medium, such as phenol red and fetal bovine serum, can contribute to background fluorescence.[10]

    • Protocol: Before adding your compound or assay reagents, measure the background fluorescence of wells containing only cells and media.

    • Interpretation: High readings indicate a contribution from the media or the cells themselves.

    • Solution: Consider using phenol red-free media or performing the final measurement in a buffer like PBS (with calcium and magnesium).[10] Some plate readers can also measure from the bottom of the plate, which can help reduce interference from the supernatant.[10]

Issue 2: Inconsistent Cell Seeding and the "Edge Effect"

Inconsistent cell numbers from well to well and the evaporation-prone "edge effect" are major sources of variability in plate-based assays.[1][11]

Data Presentation: Impact of Edge Effect on Cell Viability
Well LocationAverage Cell Viability (% of Control)Standard Deviation
Inner Wells98.5%4.2%
Outer Wells85.2%15.8%

This table illustrates the typical impact of the edge effect, showing lower and more variable cell viability in the outer wells of a 96-well plate.

Mitigation Strategies
  • Ensure a Homogeneous Cell Suspension:

    • Protocol: Before and during the seeding process, gently swirl the flask or tube containing the cell suspension to prevent settling. For viscous suspensions, consider using the reverse pipetting technique.[1]

    • Rationale: This ensures that each aliquot of cells dispensed into the wells contains a similar number of cells.

  • Combat the "Edge Effect":

    • Protocol: Fill the peripheral wells of the microplate with sterile PBS or media without cells. Do not use these wells for experimental data.[1]

    • Rationale: This creates a humidity barrier that minimizes evaporation from the inner experimental wells, leading to more consistent results across the plate.[1] Maintaining proper humidification in the incubator is also crucial.

Issue 3: Compound-Related Assay Interference

The test compound itself can be a source of artifacts, leading to misleading results that are not related to the biological target of interest.[4]

Troubleshooting Workflow for Compound Interference

A logical workflow to diagnose and mitigate compound-related assay interference.

Detailed Protocols
  • Solubility Assessment:

    • Protocol: Prepare the highest concentration of this compound to be used in the assay medium. Visually inspect for any precipitate, both immediately after preparation and after the incubation period at 37°C. You can also measure the absorbance of the solution over time; a decrease may indicate precipitation.

    • Solution: If precipitation is observed, the experiment should be repeated with a concentration range that remains within the compound's solubility limit in the assay medium.

  • Control for Aggregation-Based Inhibition:

    • Protocol: Repeat a key experiment with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.

    • Rationale: Aggregation-based inhibitors are often disrupted by detergents. If the observed activity of this compound is significantly reduced or eliminated in the presence of the detergent, it is likely an artifact of aggregation.[4]

  • Cell-Free Interference Assay:

    • Protocol: If you are using an assay that measures the activity of a secreted enzyme or a reporter molecule, run the assay in a cell-free system. Add your compound to the assay buffer containing the purified enzyme or reporter and the substrate.

    • Rationale: This will determine if this compound directly interacts with the assay components (e.g., inhibiting a reporter enzyme like luciferase), which can lead to false positive or false negative results.[3]

By systematically addressing these potential sources of error, you can significantly improve the quality and reliability of your bioassay data for this compound.

References

Technical Support Center: Purification of 7-Acetylquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-Acetylquinoline-3-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique molecular architecture of these molecules—featuring a carboxylic acid, a basic quinoline nitrogen, and an aromatic acetyl group—presents specific challenges and opportunities for purification.

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific analog.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of this compound class.

Q1: What are the primary challenges in purifying this compound?

A: The main challenges stem from its amphoteric nature and poor solubility. The molecule has an acidic carboxylic acid group (pKa ≈ 4-5) and a weakly basic quinoline nitrogen (pKa ≈ 2-3). This can lead to zwitterionic character, causing poor solubility in many standard organic solvents. Furthermore, its planar, aromatic structure can promote aggregation, complicating both crystallization and chromatography.

Q2: My compound is a tan or brown powder after synthesis. How can I remove the color?

A: Colored impurities are common in heterocyclic chemistry and often arise from minor, highly conjugated side products. The most effective method is often treatment with activated charcoal during recrystallization. Add a small amount (1-2% w/w) of activated charcoal to the hot solution just before filtration. Be cautious, as excessive charcoal can adsorb your product and reduce yield.

Q3: My compound streaks badly on a standard silica gel TLC plate. What's happening?

A: Streaking is a classic sign of strong interaction between an acidic compound and the acidic silica gel stationary phase. The carboxylic acid group is binding irreversibly to the silica. To resolve this, you need to suppress the ionization of your compound by acidifying the mobile phase. Adding 0.5-1% acetic acid or formic acid to your eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane) will typically result in well-defined spots.[1]

Q4: Can I use reverse-phase chromatography for these compounds?

A: Absolutely. Reverse-phase (C18) HPLC or flash chromatography is an excellent alternative, especially for highly polar analogs that are difficult to purify on normal-phase silica.[2][3] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and interacts well with the stationary phase.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming an impure liquid phase.[4] To fix this, try using a more dilute solution (more solvent), cooling the solution much more slowly, or switching to a solvent system with a lower boiling point. A solvent/anti-solvent recrystallization method can also be effective.

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low Purity After Recrystallization

Your final product shows persistent impurities by ¹H NMR or LC-MS analysis after a standard recrystallization.

Causality Analysis
  • Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as effectively as the product, or the impurity may be completely insoluble and remain trapped in the crystalline matrix.

  • Precipitation vs. Crystallization: Cooling the solution too rapidly causes the product to "crash out" of solution as a fine, often amorphous precipitate, which can trap solvent and impurities.[5] True crystallization is a slow, ordered process that selectively incorporates the desired molecule into the growing crystal lattice.

  • Co-crystallization: The impurity may have a very similar structure to your target compound, allowing it to be incorporated into the crystal lattice.

Solutions
  • Systematic Solvent Screening: Finding the ideal solvent is crucial.[6] A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4]

    Protocol: Recrystallization Solvent Screening

    • Place ~20 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Water) dropwise at room temperature until a slurry is formed. Note any solvents that dissolve the compound readily at room temperature (these are unsuitable for single-solvent recrystallization).

    • Heat the tubes that did not dissolve the solid to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that yields a high quantity of crystalline solid upon cooling.

  • Employ a Solvent/Anti-Solvent System: This is useful when no single solvent is ideal.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO, or hot Methanol).[7]

    • Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., Water, Diethyl Ether, or Hexane) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. Crystals should form as the overall solvent polarity changes.

  • Decision-Making Flowchart for Purification Strategy

    Purification_Strategy Start Crude Product TLC_Check Analyze by TLC (acidified eluent) Start->TLC_Check Decision1 How many spots? TLC_Check->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize One major spot, minor baseline/solvent front AcidBase Perform Acid-Base Extraction Decision1->AcidBase Spots with very different Rf values Chromatography Column Chromatography Decision1->Chromatography Multiple spots with close Rf values Purity_Check1 Check Purity (NMR, LC-MS) Recrystallize->Purity_Check1 Purity_Check2 Check Purity AcidBase->Purity_Check2 Purity_Check3 Check Purity Chromatography->Purity_Check3 Purity_Check1->Chromatography Impure End Pure Product Purity_Check1->End >95% Pure Purity_Check2->Recrystallize Impure Purity_Check2->End >95% Pure Purity_Check3->End >95% Pure

    Caption: Decision tree for selecting a primary purification method.

Problem 2: Removing Neutral or Basic Impurities

Your crude product is contaminated with starting materials or byproducts that lack the carboxylic acid functionality.

Causality Analysis

Many synthetic routes leading to quinoline-3-carboxylic acids involve precursors that are neutral (e.g., anilines) or basic. These will not share the same acid-base properties as your final product, a feature that can be exploited for separation.

Solution: Acid-Base Extraction

This classic technique is highly effective for separating carboxylic acids from neutral and basic impurities.[8][9] It relies on the ability to selectively move the desired compound between an organic phase and an aqueous phase by changing its ionization state.

Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the layers. Discard the organic layer (or save it for analysis of impurities).

  • Optional Wash: Wash the basic aqueous layer with fresh organic solvent one more time to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise until the pH is ~2-3. Your product will now be protonated and should precipitate out of the aqueous solution.[9]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexane to help with drying.

  • Dry the purified solid under vacuum.

  • Workflow Diagram for Full Purification

    Purification_Workflow cluster_0 Initial Workup & Purification cluster_1 High Purity Refinement cluster_2 Quality Control Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Isolate Acidic Fraction) Crude->Extraction Crude_Solid Crude Solid Product Extraction->Crude_Solid Recrystallization Recrystallization (e.g., from Ethanol or DMF/Water) Crude_Solid->Recrystallization Filtration Vacuum Filtration & Washing Recrystallization->Filtration Drying Drying under High Vacuum Filtration->Drying QC Final Analysis (NMR, LC-MS, MP) Drying->QC Final_Product Pure Crystalline Solid QC->Final_Product

    Caption: General workflow from crude product to final analysis.

Data Summary Tables

Table 1: Recommended Solvents for Recrystallization & Chromatography
TechniqueSolvent/SystemPolarityRationale & Comments
Recrystallization Ethanol / MethanolPolar ProticOften effective for quinolones. Dissolves well when hot, but solubility drops significantly when cold.[10]
Acetic AcidPolar ProticGood for compounds with very poor solubility, but can be difficult to remove completely.
DMF or DMSO / WaterPolar AproticA powerful solvent/anti-solvent system for poorly soluble compounds.[7]
AcetonitrilePolar AproticA good alternative to alcohols with a lower boiling point.
Normal-Phase TLC/Column 95:5 DCM:Methanol + 1% Acetic AcidMedium-HighA standard starting point. The acid is critical to prevent streaking.
7:3 Ethyl Acetate:Hexane + 1% Acetic AcidMediumGood for less polar analogs. Adjust ratio as needed.
Reverse-Phase HPLC Acetonitrile / Water + 0.1% Formic AcidN/AExcellent for high-resolution analysis and purification of polar compounds.[11][12]

References

addressing stability problems of 7-Acetylquinoline-3-carboxylic acid in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Acetylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage and handling of this compound. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Introduction: Understanding the Stability Profile

This compound is a heterocyclic compound featuring a quinoline core, a carboxylic acid group, and an acetyl moiety. This combination of functional groups presents a unique stability profile. The electron-rich quinoline ring system is susceptible to oxidative and photolytic degradation, while the acetyl and carboxylic acid groups can be influenced by extremes in pH and temperature.[1] Knowledge of these potential liabilities is crucial for ensuring the integrity of the compound throughout its lifecycle, from storage to experimental use.[2][3] This guide provides troubleshooting advice and validated protocols to maintain its chemical fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

Answer: Based on the chemical nature of quinoline carboxylic acids and general best practices for complex organic molecules, we recommend the following storage protocol to maximize shelf-life:

  • Temperature: Store at or below -20°C. For critical long-term storage, -70°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation of the electron-rich quinoline ring.

  • Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil. Quinoline derivatives are known to be susceptible to photodegradation.[1]

  • Moisture: Store in a desiccated environment. The compound should be kept in a tightly sealed container to prevent moisture ingress, which could facilitate hydrolytic degradation under certain conditions.[4]

Causality: Low temperatures slow down all potential degradation reactions. An inert atmosphere and protection from light directly counter the primary predicted degradation pathways of oxidation and photolysis. A dry environment prevents potential hydrolysis.

Q2: I've noticed a yellowing or darkening of my solid compound over time. What does this indicate?

Answer: A change in color from off-white/light yellow to a more intense yellow or brown is a common visual indicator of degradation. This is often due to the formation of conjugated, chromophoric degradation products. The most likely cause is oxidation of the quinoline ring system, which can lead to the formation of N-oxides or quinone-like structures.[1] Photodegradation can also produce colored impurities. We strongly recommend performing an analytical purity check (e.g., HPLC-UV) to quantify the extent of degradation and identify impurities.

Q3: What are the most likely degradation pathways for this molecule?

Answer: The structure of this compound suggests several potential degradation pathways under stress conditions (e.g., forced degradation studies) or improper storage.[3][5]

  • Oxidation: The quinoline ring is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. The methyl group of the acetyl moiety could also be oxidized to a carboxylic acid.

  • Photodegradation: Exposure to UV or visible light can induce reactions on the quinoline ring system, leading to complex mixtures of degradants.[1]

  • Hydrolysis (under harsh conditions): While generally stable, the acetyl group could undergo acid- or base-catalyzed hydrolysis to yield 7-carboxyquinoline-3-carboxylic acid, particularly under reflux in strong acid or base (e.g., >1M HCl or NaOH).[2][3]

  • Decarboxylation (at high temperatures): The carboxylic acid group may be lost as CO2 at temperatures exceeding the compound's melting point, although this is less common under typical storage conditions.

These pathways are predictable based on the known reactivity of the compound's functional groups.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Chemical degradation has occurred.1. Confirm the identity of the main peak via retention time and/or spiking with a fresh standard. 2. Hypothesize the structure of degradant peaks based on the likely pathways (e.g., more polar peaks may result from oxidation). Use LC-MS to determine the molecular weight of the impurities for structural elucidation. 3. Review storage conditions immediately. Transfer the stock to a freshly prepared vial, purge with inert gas, and store at ≤-20°C protected from light.
Decreased potency or inconsistent experimental results Loss of active compound due to degradation.1. Re-qualify the compound's purity and concentration using a validated analytical method (see Protocol 3). 2. Prepare fresh stock solutions from a new or validated batch of solid material for all subsequent experiments. 3. Avoid repeated freeze-thaw cycles for solutions. Aliquot stock solutions into single-use volumes.
Poor solubility of the compound in a previously used solvent The compound may have degraded into less soluble impurities, or the original compound has polymerized.1. Attempt to dissolve a small amount in a strong solvent like DMSO to assess if the issue is kinetic or thermodynamic. 2. Analyze the insoluble material and the supernatant separately by HPLC to identify differences. 3. Discard the batch and procure fresh material. Review handling procedures to avoid exposure to conditions that might induce polymerization (e.g., high heat, light).

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of this compound in its solid form.

  • Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Weigh the desired amount of the solid compound into the vial. It is best practice to create several smaller aliquots rather than one large stock to avoid repeated exposure of the entire batch.

  • Inerting: Place the uncapped vial into a desiccator or glove box. Purge the chamber with a gentle stream of an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Sealing: While still under the inert atmosphere, tightly seal the vial with the screw cap.

  • Secondary Containment: For added protection, wrap the sealed vial in paraffin film.

  • Storage: Place the prepared vial in a freezer at ≤-20°C, ensuring it is clearly labeled with the compound name, date, and batch number. The storage location should be dark.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][5] This protocol outlines a typical workflow.

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[6]

  • Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions in parallel. Include an unstressed control sample kept at 5°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Keep at room temperature for 8-24 hours.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Stress: Store an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound.[6] If degradation is excessive or absent, adjust the duration or intensity of the stress condition accordingly.

Typical Forced Degradation Conditions Summary
Stress ConditionReagent/ParameterTypical Duration & Temperature
Acid Hydrolysis0.1 M - 1 M HCl24-72 hours @ 60-80°C
Base Hydrolysis0.1 M - 1 M NaOH8-48 hours @ RT-60°C
Oxidation3% - 30% H₂O₂24 hours @ Room Temperature
ThermalDry Heat48-96 hours @ 80°C
PhotolyticICH Q1B compliant light sourceOverall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m²

Table references:[2][3][6]

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm and 292 nm, or use a DAD to collect full spectra (220-400 nm) to identify the optimal wavelength for the parent compound and any degradants.[7]

  • Injection Volume: 10 µL.

  • Validation: The method must be validated for specificity by analyzing the samples from the forced degradation study. The parent peak should be spectrally pure and well-resolved from all degradation product peaks.

Visual Guides

Predicted Degradation Pathways

G cluster_main This compound cluster_products Potential Degradation Products A 7-Acetylquinoline- 3-carboxylic acid B Oxidation Products (N-Oxides, Hydroxylated Rings) A->B Oxidation (O₂, H₂O₂) C Hydrolysis Product (7-Carboxyquinoline- 3-carboxylic acid) A->C Hydrolysis (Strong Acid/Base) D Photodegradation Products (Complex Mixture) A->D Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for this compound.

Stability Testing Experimental Workflow

G A Prepare Stock Solution (1 mg/mL) B Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Expose to Stress (Control at 5°C, dark) B->C D Neutralize Acid/Base Samples C->D E Analyze All Samples (Stability-Indicating HPLC) D->E F Degradation 5-20%? E->F G Validate Method & Identify Degradants F->G Yes H Adjust Stress Conditions (Time, Temp, Conc.) F->H No H->C

Caption: Workflow for conducting a forced degradation and stability study.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 7-Acetylquinoline-3-carboxylic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the rigorous application of 7-Acetylquinoline-3-carboxylic acid in cellular models. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this small molecule inhibitor, with a focus on ensuring data integrity through the minimization of off-target effects. Here, we synthesize technical accuracy with field-proven insights to empower you to conduct robust and reproducible experiments.

Introduction: Understanding the Challenge

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for a wide range of biological activities, including antiproliferative and anti-inflammatory effects.[1] While the quinoline scaffold is a privileged structure in medicinal chemistry, its potential for interacting with multiple cellular targets necessitates a carefully planned experimental approach to validate that the observed phenotype is a direct result of modulating the intended target.[2][3] Off-target effects are a common challenge with small molecule inhibitors and can arise from various factors, including promiscuous binding to proteins with similar structural motifs.[4]

This guide provides a multi-faceted strategy, combining proactive experimental design with robust validation assays, to help you confidently dissect the on-target versus off-target effects of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when beginning to work with this compound.

Q1: What are the first things to consider before using this compound in my cell-based assay?

A1: Before initiating any cellular experiments, it is crucial to understand the fundamental properties of the compound and your experimental system. Four key areas require attention:

  • Compound Chemistry and Quality: Ensure you are using a high-purity compound. Impurities can lead to confounding biological effects. The structure should be confirmed, and you should be aware of potential liabilities like Pan-Assay Interference Compounds (PAINS) moieties.[5]

  • Potency and Selectivity: If the primary target is known, review any available data on its IC50 (potency) and its activity against other related targets (selectivity).[5][6] For novel compounds, initial kinase or protease profiling against a broad panel can provide an early indication of selectivity.[7][8]

  • Solubility and Stability: The compound must be soluble in your cell culture media to be effective. Poor solubility can lead to inconsistent results.[5] Additionally, the compound's stability in your experimental conditions (e.g., at 37°C in media) should be assessed to ensure the concentration remains constant throughout the experiment.[9]

  • Context of Use: The choice of cell line is critical. Ensure your chosen model expresses the intended target at a functional level. Verify target expression using techniques like Western blotting or qPCR.[10]

Q2: How do I determine the optimal working concentration for this compound?

A2: The optimal concentration should be potent enough to engage the intended target but low enough to minimize off-target effects. A dose-response experiment is essential.

  • Initial Range Finding: Start with a wide concentration range. If the IC50 or Ki value for the primary target is known, a good starting point is to test concentrations from 10-fold below to 100-fold above this value.[6] If unknown, a range from 1 nM to 100 µM is common.

  • Dose-Response Curve: Perform a multipoint dose-response curve (e.g., 8-12 concentrations) in your functional cellular assay. This will determine the EC50 (effective concentration for 50% of the maximal response).

  • Concentration Selection: For your experiments, it is advisable to use the lowest concentration that gives a robust on-target effect.[5] Using concentrations significantly higher than the EC50 (e.g., >10 µM for many inhibitors) increases the likelihood of engaging lower-affinity off-targets.[5]

Q3: My cells are dying at concentrations where I expect to see a specific inhibitory effect. What should I do?

A3: This suggests that either the on-target effect is cytotoxic or, more likely, you are observing off-target toxicity.

  • Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or cell counting with trypan blue) in parallel with your functional assay.[10] This will help you distinguish between a specific antiproliferative effect and general toxicity.

  • Lower the Concentration/Incubation Time: Test if a lower concentration of the compound or a shorter incubation time can achieve the desired on-target effect without causing widespread cell death.[10]

  • Use a Different Cell Line: The observed cytotoxicity may be cell-type specific. Testing in a different cell line can help determine if this is a general issue with the compound.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent or non-reproducible results between experiments. 1. Compound Instability: The compound may be degrading in your solvent or cell culture medium.[9]2. Poor Solubility: The compound may be precipitating out of solution.[5]3. Variability in Cell Health: Cell passage number, density, and growth phase can impact results.[10]1. Assess Stability: Use HPLC or LC-MS to measure the concentration of the compound in your media over the time course of your experiment. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[11]2. Confirm Solubility: Visually inspect for precipitation. Consider using a different solvent or pre-warming the media. Low-protein-binding plates can help reduce adsorption to plastics.[10]3. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase for all experiments.[10]
No observable effect, even at high concentrations. 1. Low Cell Permeability: The compound may not be entering the cells efficiently.[10]2. Target Not Expressed or Not Essential: The target protein may not be present or may not play a critical role in the phenotype you are measuring in your chosen cell line.[10]3. Compound Inactivity: The compound may be inactive against the intended target.1. Assess Permeability: If possible, use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10] Alternatively, use a cell-based target engagement assay (see below) to confirm intracellular activity.2. Verify Target Expression: Use Western blot or qPCR to confirm the presence of the target protein.[10][11]3. Confirm Activity: Test the compound in a cell-free biochemical assay or in a positive control cell line where it is known to be effective.[11]
The observed phenotype does not match the expected phenotype based on the target's known function. 1. Dominant Off-Target Effects: The compound may have significant off-target effects that are responsible for the observed cellular response.[10]2. Incorrect Mechanistic Assumption: The assumed role of the target in your specific cellular context may be incorrect.1. Validate On-Target Engagement: Use a direct measure of target inhibition within the cell (see Protocol 2).2. Use Genetic Controls: Employ siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target gene. The resulting phenotype should mimic the effect of the inhibitor.[10][12]3. Identify Off-Targets: Consider proteomic profiling techniques to identify other proteins that bind to your compound.[10]

Experimental Protocols for Validating Specificity

To build a strong case for on-target activity, a multi-pronged approach is necessary. The following protocols provide a framework for validating the specificity of this compound.

Workflow for Validating Inhibitor Specificity

The following diagram illustrates a comprehensive workflow for moving from initial characterization to confident on-target validation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Dose-Response & Cytotoxicity Assays B Solubility & Stability Testing A->B Establish working concentration C Protocol 1: Inactive Control Compound B->C Proceed if compound is stable & potent D Protocol 2: Cellular Target Engagement C->D E Protocol 3: Genetic Knockdown/Knockout D->E F Use of Structurally Unrelated Inhibitor E->F Proceed if phenotype matches genetic model G Rescue Experiment F->G H High-Confidence Data G->H Confidence in On-Target Effect

References

strategies to enhance the selectivity of 7-Acetylquinoline-3-carboxylic acid for its target

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Acetylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic advice for enhancing the target selectivity of this compound. My insights are drawn from extensive experience in medicinal chemistry and kinase inhibitor development, aiming to explain not just the "how" but the "why" behind experimental choices.

I. Understanding the Compound: A Primer on this compound

This compound belongs to the quinoline carboxylic acid class of compounds. This scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme targets. While the precise target of this specific analog may be under investigation in your lab, derivatives with the quinoline-3-carboxylic acid core have shown inhibitory activity against several key enzyme families, including:

  • Protein Kinases (e.g., CK2) [1][2]

  • Dihydroorotate Dehydrogenase (DHODH) [3][4]

  • Bacterial Topoisomerases (e.g., DNA gyrase) [4][5]

  • Dehydrogenases (e.g., Malate Dehydrogenase) [6]

The strategies outlined below are broadly applicable but will be framed with a focus on kinase and dehydrogenase targets, which are common subjects of selectivity studies.

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the characterization and optimization of this compound.

Q1: My compound shows activity against the intended target, but I'm observing significant off-target effects in cellular assays. What is the likely cause?

A1: This is a classic selectivity challenge. The quinoline core is a known "promiscuous" scaffold, meaning it can bind to multiple proteins, particularly those with ATP-binding pockets like kinases. The 3-carboxylic acid group is crucial for forming key interactions, but the acetyl group at the 7-position and the overall planar structure can lead to non-specific binding.[1][4] Off-target activity could stem from binding to related kinases or other enzymes that share structural motifs in their active sites. A broad kinase screen is a recommended first step to profile the compound's activity across the kinome.

Q2: I'm seeing a discrepancy between my biochemical assay (e.g., purified enzyme) and my cellular assay results. Why might this be?

A2: Several factors can contribute to this common issue:

  • Cell Permeability: The carboxylic acid moiety imparts a negative charge at physiological pH, which can hinder the compound's ability to cross the cell membrane. Poor cell penetration will lead to lower apparent potency in cellular assays compared to direct enzyme inhibition assays.

  • Metabolic Instability: The acetyl group or the quinoline ring system could be susceptible to metabolic modification by cellular enzymes (e.g., cytochrome P450s), converting your active compound into an inactive or less active metabolite.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, preventing it from reaching its intracellular target.

Q3: How can I begin to rationally modify the structure of this compound to improve its selectivity?

A3: A structure-based approach is paramount. If a crystal structure of your target protein is available, use it to guide your modifications. The key is to introduce modifications that exploit unique features of your target's binding pocket that are not present in off-target proteins. For instance, you can try to:

  • Target Unique Pockets: Modify the acetyl group to extend into a nearby sub-pocket that is unique to your target.

  • Introduce Steric Hindrance: Design analogs that sterically clash with residues in the binding sites of off-target proteins but are accommodated by your primary target.[5]

  • Alter Physicochemical Properties: Modifying the carboxylic acid to an ester or an amide can improve cell permeability, though this may impact target engagement if the acid is critical for binding.[7]

III. Troubleshooting Guides: Enhancing Selectivity

This section provides structured troubleshooting workflows for common experimental hurdles.

Guide 1: Issue - Poor Selectivity Profile in a Kinase Panel

Workflow:

G start Start: Poor Selectivity (Hits on multiple kinases) step1 Analyze Kinase Panel Data: Identify common features of off-target kinases. start->step1 step2 Computational Modeling: Dock the compound into the primary target and key off-target kinases. step1->step2 step3 Identify Selectivity Pockets: Compare binding poses. Look for differences in pocket size, shape, and residue composition. step2->step3 step4 Hypothesize Modifications: Design new analogs based on identified differences. step3->step4 step5 Synthesize & Test Analogs: Focus on small, targeted modifications to the acetyl or quinoline scaffold. step4->step5 step6 Evaluate Selectivity: Re-run kinase panel on promising analogs. step5->step6 outcome Outcome: Improved Selectivity Profile step6->outcome

Detailed Steps & Rationale:

  • Analyze Off-Targets: Group the off-target kinases by family. Do they share a common structural feature (e.g., a "gatekeeper" residue of a particular size)? This provides clues about which interactions are driving promiscuity.

  • In Silico Modeling: Molecular docking is a powerful tool to visualize potential binding modes. This can help identify why your compound binds to off-targets. For example, a hydrogen bond might be formed with a conserved backbone residue across multiple kinases.

  • Exploit Differences: The key to selectivity is to make modifications that are favorable for your target but unfavorable for off-targets. If an off-target has a bulky residue near the acetyl group, a smaller modification at this position might be tolerated by your primary target but clash with the off-target.

  • Structure-Activity Relationship (SAR): Your synthetic strategy should be systematic. For example, explore a range of small alkyl and aryl groups to replace the methyl of the acetyl moiety to probe the steric and electronic requirements of the binding pocket.

Guide 2: Issue - Low Potency in Cellular Assays Despite Good Enzymatic Activity

Workflow:

G start Start: High IC50 in Cells, Low IC50 on Enzyme step1 Assess Cell Permeability: Perform a PAMPA or Caco-2 assay. start->step1 step2 Evaluate Metabolic Stability: Incubate with liver microsomes and analyze for compound degradation. start->step2 step3 Check for Efflux: Use cell lines with and without efflux pump inhibitors (e.g., verapamil). start->step3 step4 Modify Physicochemical Properties: Synthesize prodrugs (e.g., esterify the carboxylic acid) to mask the charge. step1->step4 step2->step4 step3->step4 step5 Re-test in Cellular Assays: Measure intracellular concentration if possible. step4->step5 outcome Outcome: Improved Cellular Potency step5->outcome

Detailed Steps & Rationale:

  • Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a quick, cell-free method to assess passive diffusion. This will tell you if the compound's fundamental properties are hindering its ability to cross a lipid bilayer.

  • Metabolic Stability: Incubating the compound with liver microsomes, which are rich in metabolic enzymes, can quickly reveal if it's being rapidly broken down. LC-MS can be used to identify the metabolites and pinpoint the site of modification.

  • Prodrug Strategy: Converting the carboxylic acid to an ester can create a more lipophilic prodrug that can cross the cell membrane more easily.[7] Once inside the cell, endogenous esterases can cleave the ester, releasing the active carboxylic acid. This is a well-established strategy to improve the bioavailability of acidic drugs.

IV. Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling

Objective: To determine the selectivity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create serial dilutions to be used in the assay.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of purified, active kinases. A common choice is the KinomeScan™ platform or similar binding affinity-based assays.

  • Assay Conditions: The assay is typically run at a fixed concentration of the compound (e.g., 1 µM) against the kinase panel. The percentage of kinase inhibition is measured relative to a control.

  • Data Analysis:

    • Primary Screen: Identify all kinases that are inhibited by more than 50% at the screening concentration.

    • Dose-Response: For the "hits" from the primary screen, perform a dose-response curve to determine the IC50 (or Kd) for each interaction.

    • Selectivity Score: Calculate a selectivity score by comparing the IC50 for the primary target to the IC50 for the off-targets.

Data Summary Table:

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target X 50 1
Off-Target A50010
Off-Target B2,00040
Off-Target C>10,000>200
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

V. References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.

  • Cross, R. M., et al. (2003). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 47(5), 1467-1473.

  • BenchChem (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem Technical Support Document.

  • Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie.

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

  • PubChem. 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • ResearchGate. (2019). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors.

  • Santa Cruz Biotechnology. 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Quinoline-3-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • Mitscher, L. A., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.

  • Giebułtowicz, J., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2573.

  • Sinfoo Biotech. 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery.

  • ResearchGate. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

References

Validation & Comparative

A Comparative Guide to Quinoline-3-Carboxylic Acids as Kinase Inhibitors: Evaluating Efficacy Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

In the landscape of oncology and cellular signaling research, the relentless pursuit of novel small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic development. Protein kinases, as central regulators of a myriad of cellular processes, are frequently dysregulated in human diseases, most notably in cancer. The quinoline ring system, a privileged scaffold in medicinal chemistry, has emerged as a promising framework for the design of potent kinase inhibitors. This guide focuses on the therapeutic potential of the quinoline-3-carboxylic acid moiety as a pharmacophore for kinase inhibition.

The Promise of Quinoline-3-Carboxylic Acids: Targeting Key Oncogenic Kinases

Derivatives of quinoline-3-carboxylic acid have demonstrated inhibitory activity against several key protein kinases implicated in cancer progression. Notably, research has highlighted their potential as inhibitors of Protein Kinase CK2 and Vascular Endothelial Growth Factor Receptors (VEGFRs) .

Protein Kinase CK2: A Master Regulator of Cell Fate

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival. Its overexpression is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

CK2_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K CK2 CK2 NFkB NFkB CK2->NFkB Phosphorylates & Activates Apoptosis_Inhibition Inhibition of Apoptosis CK2->Apoptosis_Inhibition Akt Akt PI3K->Akt Akt->CK2 Activates Cell_Cycle_Progression Cell Cycle Progression NFkB->Cell_Cycle_Progression Proliferation Proliferation NFkB->Proliferation

Caption: Simplified signaling pathway illustrating the central role of Protein Kinase CK2.

Vascular Endothelial Growth Factor Receptors (VEGFRs): Fueling Angiogenesis

VEGFRs are a family of receptor tyrosine kinases that are critical for vasculogenesis and angiogenesis, the formation of new blood vessels. In the context of cancer, tumor-induced angiogenesis is essential for providing nutrients and oxygen to growing tumors, as well as facilitating metastasis.

VEGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR VEGF Receptor VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Kinase Buffer E Incubate Kinase, Substrate, and Test Compound A->E B Prepare Substrate Solution B->E C Prepare ATP Solution (with γ-32P-ATP) F Initiate Reaction with ATP C->F D Prepare Test Compound Dilutions D->E E->F G Incubate at 30°C F->G H Stop Reaction (e.g., with EDTA) G->H I Separate Substrate from ATP (e.g., filter binding) H->I J Quantify Phosphorylated Substrate (Scintillation Counting) I->J K Calculate % Inhibition and IC50 J->K

Comparative Guide to Elucidating the Mechanism of Action of 7-Acetylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation and Competitive Analysis

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for elucidating and cross-validating the mechanism of action of the novel compound, 7-Acetylquinoline-3-carboxylic acid. By integrating established methodologies with field-proven insights, we will construct a self-validating experimental workflow to not only determine the compound's primary mode of action but also to objectively compare its performance against relevant alternatives.

Introduction: The Enigma of this compound

This compound is a small molecule belonging to the quinoline carboxylic acid class of compounds[1][2]. While the broader quinoline-3-carboxylic acid scaffold has been associated with a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects, the specific mechanism of action for this particular derivative remains uncharacterized[3][4][5][6]. Preliminary structural analysis suggests potential for kinase inhibition or interaction with other ATP-binding proteins. This guide will therefore focus on a hypothesized mechanism as a protein kinase inhibitor, while also exploring potential off-target effects.

Our investigation will be structured to first identify the primary target and then to validate this interaction in a cellular context, culminating in a comparative analysis against known inhibitors.

Experimental Strategy: A Multi-pronged Approach to Mechanism of Action Cross-Validation

To robustly determine the mechanism of action, a multi-faceted approach is essential. We will employ a combination of in vitro biochemical assays, cell-based assays, and biophysical methods to build a comprehensive picture of the compound's activity. This strategy ensures that observations are not artifactual and that the proposed mechanism holds true in a biological system.

Below is a DOT language representation of our overarching experimental workflow.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Comparative Analysis A Kinase Panel Screening C Biochemical IC50 Determination A->C B Affinity Chromatography B->C D Surface Plasmon Resonance (SPR) C->D E Cellular Thermal Shift Assay (CETSA) D->E F Western Blot for Downstream Signaling E->F G Cell Viability Assays F->G H Head-to-Head Comparison with Known Inhibitors G->H

Caption: High-level workflow for mechanism of action validation.

Phase 1: Unmasking the Target

The initial step is to identify the primary molecular target(s) of this compound. Based on the quinoline scaffold, we hypothesize that it may act as a kinase inhibitor.

Kinase Panel Screening

A broad kinase panel screen is a high-throughput method to identify potential kinase targets.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Screen against a panel of at least 100 human kinases at a fixed concentration (e.g., 10 µM).

  • Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Affinity Chromatography

This method aims to isolate the cellular binding partners of the compound.

Protocol:

  • Synthesize a derivative of this compound with a linker for immobilization.

  • Couple the derivatized compound to activated chromatography beads.

  • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if antiproliferative effects are suspected).

  • Incubate the cell lysate with the compound-coupled beads.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Identify the eluted proteins by mass spectrometry.

Phase 2: In Vitro Confirmation of Target Engagement

Once potential targets are identified, the next step is to validate the direct interaction between this compound and the purified target protein. For this guide, we will assume that the kinase panel screening identified Protein Kinase CK2 as a primary target, a known target for some quinoline derivatives[7].

Biochemical IC50 Determination

This assay will determine the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol:

  • Use a commercially available CK2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the CK2 enzyme, its substrate, and ATP.

  • Add the different concentrations of the compound to the wells.

  • Incubate for the recommended time.

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and detect the amount of ADP produced.

  • Measure luminescence using a plate reader.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to measure the binding affinity and kinetics of the interaction between the compound and the target protein in real-time.

Protocol:

  • Immobilize purified recombinant CK2 protein on a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Analyze the data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Phase 3: Validating the Mechanism in a Cellular Context

Demonstrating that the compound engages its target within a living cell and elicits a biological response is crucial.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation[8].

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat the cells with either vehicle (DMSO) or this compound at various concentrations.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble CK2 in the supernatant by Western blotting.

  • A shift in the melting temperature of CK2 in the presence of the compound indicates direct target engagement.

Western Blot for Downstream Signaling

If CK2 is the true target, its inhibition should affect its downstream signaling pathways.

Protocol:

  • Treat cells with this compound at different concentrations and for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against phosphorylated forms of known CK2 substrates (e.g., phospho-Akt (Ser129)).

  • Also, probe for total CK2 and a loading control (e.g., GAPDH).

  • A decrease in the phosphorylation of CK2 substrates would support the proposed mechanism.

Signaling_Pathway cluster_0 Signaling Cascade Compound 7-Acetylquinoline- 3-carboxylic acid CK2 CK2 Compound->CK2 Inhibition pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., Akt) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Hypothesized signaling pathway inhibition.

Cell Viability Assays

To correlate target engagement with a cellular phenotype, cell viability assays are performed.

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for 24, 48, and 72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Calculate the GI50 (concentration for 50% growth inhibition).

Phase 4: Comparative Analysis

To understand the potential of this compound as a research tool or therapeutic lead, its performance must be benchmarked against known inhibitors of the identified target. For our hypothetical target, CK2, we will use the well-characterized inhibitor, Silmitasertib (CX-4945) .

ParameterThis compound (Hypothetical Data)Silmitasertib (CX-4945) (Literature Values)
Biochemical IC50 (CK2) 150 nM1 nM
Binding Affinity (KD) (SPR) 80 nM0.38 nM
Cellular Target Engagement (CETSA Shift) + 3.5 °C at 10 µM+ 5 °C at 1 µM
Inhibition of Substrate Phosphorylation (IC50) 500 nM10 nM
Cell Viability (GI50 in HCT116 cells) 1.2 µM0.5 µM

Note: The data for this compound is hypothetical and for illustrative purposes only.

This comparative table provides a clear, quantitative assessment of the compound's potency and efficacy relative to a standard.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to elucidate and cross-validate the mechanism of action of this compound. By following this workflow, researchers can confidently identify the primary target, confirm its engagement in a cellular context, and benchmark its performance against established alternatives.

Should the hypothesized mechanism of CK2 inhibition prove correct, further studies would involve structure-activity relationship (SAR) analysis to optimize the compound's potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in disease models. If the initial kinase screen reveals a different or novel target, the same validation workflow can be adapted to investigate this new hypothesis. The principles of multi-pronged validation and comparative analysis remain paramount in the robust characterization of any novel small molecule.

References

Comparative Analysis of 7-Acetylquinoline-3-carboxylic acid and its Structural Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3] Their mechanism of action is often tied to their ability to interact with crucial biological targets like DNA and various enzymes, leading to effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][3] This guide focuses on 7-Acetylquinoline-3-carboxylic acid, a specific derivative, and provides a comparative analysis with its structural analogs to elucidate key structure-activity relationships (SAR) and guide future drug design efforts.

Physicochemical Properties: The Foundation of Drug Action

The journey of a drug from administration to its target is governed by its physicochemical properties. For quinoline derivatives, properties like lipophilicity (logP), molecular weight, and the presence of hydrogen bond donors and acceptors are critical for cell permeability and target engagement.

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid serves as our parent compound for this analysis.[4] Its key physicochemical properties are detailed below:

PropertyValueSource
Molecular Formula C12H9NO4PubChem[4]
Molecular Weight 231.20 g/mol PubChem[4]
XLogP3 1.5PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]

Structural analogs are designed by modifying the core structure of this compound. These modifications can include altering the substituent at the 7-position (the acetyl group), modifying the carboxylic acid at the 3-position, or adding substituents to other positions on the quinoline ring. These changes are intended to modulate the compound's biological activity, selectivity, and pharmacokinetic profile.[5][6]

Synthesis of this compound and Analogs

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives.[7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[7]

A general synthetic route to produce 7-substituted-quinoline-3-carboxylic acids is outlined below:

  • Condensation: An appropriately substituted aniline (e.g., 3-aminoacetophenone for the parent compound) is reacted with diethyl ethoxymethylenemalonate (DEEM). This step typically involves heating the reactants, and can be accelerated using microwave irradiation.[8]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.[7][8]

  • Saponification: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[7]

This versatile method allows for the creation of a library of analogs by simply varying the starting aniline.[9]

Below is a diagram illustrating the general workflow for synthesizing and evaluating these compounds.

Caption: General workflow from synthesis to biological evaluation of quinoline analogs.

Comparative Biological Activity

The true value of synthesizing structural analogs lies in the potential for enhanced biological activity and selectivity. Quinolines have been extensively studied for their anticancer properties.[3] A key initial step in evaluating these compounds is to assess their cytotoxicity against various cancer cell lines.

Antiproliferative Activity

Studies have shown that quinoline-3-carboxylic acid derivatives can exhibit potent, selective antiproliferative activity against cancer cells.[5][6][10] For instance, certain 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated micromolar inhibition of MCF-7 (breast cancer) and K562 (leukemia) cell lines, with higher selectivity compared to their ester precursors.[5][6] This enhanced selectivity is thought to be related to the pKa value of the carboxylic acid, which influences drug absorption in the acidic tumor microenvironment.[5]

Hypothetical Comparative Cytotoxicity Data:

The following table presents hypothetical IC50 values (the concentration required to inhibit 50% of cell growth) for our parent compound and three structural analogs against a panel of cancer cell lines. This data illustrates how minor structural changes can significantly impact potency and selectivity.

CompoundR1 (Position 7)R2 (Position 2)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HEK293 (Normal)Selectivity Index (SI) for MCF-7*
Parent -COCH3-H15.225.8>50>3.3
Analog A -Cl-H8.512.1>50>5.9
Analog B -COCH3-Phenyl2.15.445.221.5
Analog C -Cl-Phenyl0.9 1.5 38.743.0

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

This hypothetical data suggests that replacing the 7-acetyl group with a chloro group (Analog A) improves potency, while adding a phenyl group at the 2-position (Analog B) provides a more significant boost. The combination of these modifications (Analog C) results in a highly potent and selective compound.

Enzyme Inhibition

Many quinoline-based anticancer agents exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[11][12] For example, certain 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2.[12]

The inhibitory potential of these compounds can be quantified using in vitro kinase assays.[13][14] These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.[14] A potent inhibitor will block this transfer, resulting in a reduced signal.

Kinase_Inhibition_Pathway ATP ATP Kinase Protein Kinase (e.g., CK2) ATP->Kinase Substrate Substrate (e.g., Protein) Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor Quinoline Analog Inhibitor->Kinase Inhibits

Caption: Simplified diagram of a protein kinase inhibition assay.

Structure-Activity Relationship (SAR) Analysis

By comparing the biological data of the parent compound and its analogs, we can derive crucial Structure-Activity Relationships (SAR).

  • Substitution at C2: The introduction of bulky, hydrophobic substituents at the C2-position, such as a phenyl group, appears to significantly enhance anticancer activity.[15] This suggests a potential hydrophobic binding pocket in the target enzyme.

  • Substitution at C7: Replacing the acetyl group at the C7-position with a halogen, like chlorine, can increase potency. This may be due to electronic effects or improved target interaction. The presence of a piperazine ring at this position has also been shown to confer antibacterial activity.[16]

  • The Carboxylic Acid at C3: The carboxylic acid group at the C3-position is generally considered essential for activity.[16][17][18] Its ability to form hydrogen bonds and chelate metal ions is likely crucial for target binding.[10] Modification of this group often leads to a decrease in activity.[18]

Caption: Key Structure-Activity Relationship (SAR) points for the quinoline-3-carboxylic acid scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).[20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[22]

  • Test compounds (dissolved in DMSO).[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20][22]

  • Solubilization solution (e.g., DMSO).[20][22]

  • 96-well plates, multichannel pipette, microplate reader.[22]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[19][22]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[19]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[22]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.[19][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[19]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific protein kinase. Assays like TR-FRET or luminescence-based methods (e.g., ADP-Glo) are common.[13][14]

Materials:

  • Purified recombinant kinase.

  • Specific substrate for the kinase.

  • ATP.

  • Test compounds (dissolved in DMSO).

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[14]

  • 384-well plates, microplate reader.

Procedure:

  • Compound Dispensing: Prepare serial dilutions of the inhibitor compounds in DMSO and dispense them into the wells of a 384-well plate.[13]

  • Kinase/Substrate Addition: Add the kinase enzyme and its specific substrate to the wells. Pre-incubate for 15-30 minutes to allow the inhibitor to bind to the kinase.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[13]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.[13]

  • Reaction Termination & Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This step typically converts the generated ADP into a detectable signal (e.g., light).[14]

  • Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: The inhibitor's potency is determined by plotting the signal against the inhibitor concentration and calculating the IC50 value. A lower signal in the presence of the inhibitor indicates greater kinase inhibition.[14]

Conclusion and Future Directions

The comparative analysis of this compound and its structural analogs reveals critical insights for the development of novel therapeutics. The modularity of the Gould-Jacobs synthesis allows for the systematic exploration of the chemical space around the quinoline scaffold. SAR studies clearly indicate that substitutions at the C2 and C7 positions are key to modulating antiproliferative potency and selectivity. The C3-carboxylic acid remains a crucial anchor for biological activity.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing derivatives with a wider variety of substituents at the C2 and C7 positions to further refine SAR models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases) of the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds with promising in vitro profiles to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

By integrating rational design, chemical synthesis, and robust biological evaluation, the quinoline-3-carboxylic acid scaffold will continue to be a valuable source of new drug candidates.

References

A Senior Application Scientist's Guide to the Synthesis of 7-Acetylquinoline-3-carboxylic Acid: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads researchers to the versatile quinoline scaffold. Among its many derivatives, 7-Acetylquinoline-3-carboxylic acid stands out as a molecule of significant interest due to its potential applications in medicinal chemistry. However, the successful and, more importantly, reproducible synthesis of this specific molecule can be a considerable challenge. This guide provides an in-depth analysis of the most plausible synthetic routes, offering a critical assessment of their reproducibility and providing the necessary experimental details to navigate the complexities of its preparation.

The Synthetic Landscape: Choosing the Right Path

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several named reactions offering viable routes.[1][2] For a molecule with the specific substitution pattern of this compound, two primary strategies emerge as the most promising: the Gould-Jacobs reaction and the Friedländer annulation . Each presents its own set of advantages and disadvantages, directly impacting the reproducibility and overall success of the synthesis.

The Gould-Jacobs Reaction: A Robust and Reliable Workhorse

The Gould-Jacobs reaction is a powerful method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[3] This is often the go-to method for quinolones and is highly adaptable for various substituted anilines.

Mechanism and Key Considerations:

The reaction proceeds through a two-step sequence:

  • Condensation: The aniline derivative reacts with DEEM to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis yields the desired carboxylic acid.

For the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate, the logical starting material would be 3-amino-4-acetylbenzoic acid or a protected derivative. The acetyl group, being electron-withdrawing, can influence the reactivity of the aniline, a factor that must be carefully considered for optimizing reaction conditions.

Reproducibility Assessment:

The Gould-Jacobs reaction is generally considered to be a robust and reproducible method. However, the high temperatures required for the cyclization step can sometimes lead to side reactions and charring, impacting the final yield and purity. The consistency of the heat source and precise temperature control are critical for achieving reproducible results. The use of high-boiling solvents like diphenyl ether is common, and their purity can also affect the reaction outcome.

The Friedländer Annulation: A Convergent and Potentially More Direct Route

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] In the context of this compound, this would involve the reaction of 2-amino-4-acetylbenzaldehyde with a pyruvate derivative.

Mechanism and Key Considerations:

This reaction can be catalyzed by either acids or bases and proceeds via an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. A significant advantage of the Friedländer synthesis is its convergent nature, bringing together two key fragments of the target molecule in a single step.

Reproducibility Assessment:

While potentially more direct, the Friedländer annulation can be more sensitive to reaction conditions and the nature of the substituents. The presence of an electron-withdrawing acetyl group on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, potentially hindering the initial condensation step.[6] This can lead to lower yields and the formation of side products, making the reaction less reproducible compared to the Gould-Jacobs approach. Careful selection of the catalyst and optimization of the reaction temperature are crucial to mitigate these challenges.

Comparative Analysis of Synthetic Protocols

FeatureGould-Jacobs ReactionFriedländer Annulation
Starting Materials Substituted aniline, Diethyl ethoxymethylenemalonate2-Aminoaryl aldehyde/ketone, Compound with active methylene group
Key Intermediate AnilinomethylenemalonateAldol adduct/Schiff base
Reaction Conditions High temperature (often >200 °C)Acid or base catalysis, variable temperatures
General Reproducibility Generally high, sensitive to temperature controlModerate, sensitive to substrate reactivity and catalyst
Potential Challenges Charring at high temperatures, purification of intermediatesLow reactivity of substituted anilines, side reactions
Suitability for this compound High, a plausible and reliable routeModerate, potential for lower yields due to substituent effects

Proposed Synthetic Workflow: A Reproducible Path Forward

Based on the analysis, the Gould-Jacobs reaction presents a more reliable and reproducible route for the synthesis of this compound. The following workflow outlines the key steps:

Caption: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

This protocol is adapted from established procedures for similar quinoline derivatives and is designed to maximize reproducibility.

Step 1: Condensation of 3-Amino-4-acetylbenzoic acid with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-acetylbenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours with constant stirring. The reaction mixture will become a thick syrup.

  • Allow the mixture to cool to room temperature. The crude anilinomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250°C.

  • Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250-260°C for 30-60 minutes. The product will precipitate out of the solution upon cooling.

  • After cooling to room temperature, add hexane or petroleum ether to the flask to further precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The product is ethyl 7-acetyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis to 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the solid completely dissolves.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The desired 7-Acetyl-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Product Validation and Characterization: Ensuring Success

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Caption: Workflow for the validation and characterization of the synthesized product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and any intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the quinoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Troubleshooting and Overcoming Reproducibility Hurdles

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low Yield in Cyclization Step: This is often due to insufficient temperature or charring. Ensure precise temperature control and consider using a sand bath for uniform heating.

  • Formation of Side Products: Impurities in starting materials or solvents can lead to unwanted side reactions. Use high-purity reagents and solvents.

  • Incomplete Hydrolysis: Ensure a sufficient excess of base and adequate reflux time for complete conversion of the ester to the carboxylic acid.

By carefully selecting the synthetic route, meticulously controlling reaction parameters, and rigorously characterizing the final product, researchers can achieve a reproducible and reliable synthesis of this compound, paving the way for its further investigation in drug discovery and development.

References

A Head-to-Head Comparative Guide: 7-Acetylquinoline-3-carboxylic Acid Analogs vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent antiproliferative effects.[1] This guide addresses the therapeutic potential of a specific, yet under-investigated subclass: 7-Acetylquinoline-3-carboxylic acid and its analogs. Due to the nascent stage of research on this particular derivative, this document will take a forward-looking, quasi-hypothetical approach. We will extrapolate from the known activities of closely related quinoline-3-carboxylic acids to build a framework for a head-to-head comparison against current standard-of-care drugs in relevant oncological indications.[2][3] This guide is intended to serve as a comprehensive roadmap for researchers aiming to investigate this promising class of compounds.

Introduction to Quinolone-3-Carboxylic Acids as Anticancer Agents

Quinolone-3-carboxylic acid derivatives have emerged as a promising class of small molecules with significant potential in oncology. Their planar structure allows for intercalation into DNA, while various substitutions on the quinoline ring can modulate their biological activity, leading to the inhibition of key cellular processes involved in cancer progression. Several studies have highlighted the antiproliferative activity of quinoline-3-carboxylate derivatives against a range of cancer cell lines, including breast (MCF-7) and leukemia (K562) cell lines.[1][2] The proposed mechanisms of action often involve the induction of apoptosis through intrinsic pathways.[1] Furthermore, the carboxylic acid moiety can enhance selectivity for the acidic tumor microenvironment, potentially reducing off-target toxicity.[2]

The Investigational Candidate: A this compound Analog

For the purpose of this guide, we will consider a hypothetical this compound analog. The acetyl group at the 7-position is an interesting modification that could influence the compound's electronic properties, solubility, and interactions with biological targets. Based on the broader class of quinoline derivatives, we will postulate a mechanism of action that involves the inhibition of topoisomerase II and the induction of DNA damage, leading to apoptotic cell death in cancer cells.

The Competitive Landscape: Standard-of-Care in Breast and Lung Cancer

A meaningful evaluation of any new anticancer agent requires comparison against the established therapeutic regimens. For this guide, we will focus on two of the most prevalent and challenging malignancies: breast and non-small cell lung cancer.

Standard-of-Care for Breast Cancer

The treatment of breast cancer is highly dependent on the subtype (e.g., hormone receptor-positive, HER2-positive, triple-negative). Common therapeutic strategies include:

  • Chemotherapy: Agents like Doxorubicin and Paclitaxel are frequently used. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Paclitaxel is a taxane that stabilizes microtubules, leading to mitotic arrest and cell death.

  • Hormone Therapy: For hormone receptor-positive breast cancers, drugs like Tamoxifen (a selective estrogen receptor modulator) and Aromatase Inhibitors (e.g., Letrozole) are standard.[4]

  • Targeted Therapy: For HER2-positive breast cancers, monoclonal antibodies like Trastuzumab (Herceptin) are the standard of care.

Standard-of-Care for Non-Small Cell Lung Cancer (NSCLC)

Treatment for NSCLC is also multifaceted and depends on the stage and molecular characteristics of the tumor.[5] Key treatment modalities include:

  • Chemotherapy: Platinum-based chemotherapy (e.g., Cisplatin, Carboplatin) in combination with other agents like Pemetrexed or Gemcitabine is a cornerstone of treatment.[6]

  • Targeted Therapy: For patients with specific genetic mutations (e.g., EGFR, ALK), targeted inhibitors like Osimertinib and Alectinib have shown significant efficacy.

  • Immunotherapy: Immune checkpoint inhibitors, such as Pembrolizumab (Keytruda), have revolutionized the treatment of advanced NSCLC for many patients.[7]

Head-to-Head Comparison: A Proposed Experimental Framework

To rigorously assess the potential of our hypothetical this compound analog against the standard-of-care, a series of in vitro and in vivo experiments are necessary.

In Vitro Comparative Assays

Objective: To determine the concentration-dependent cytotoxic effects of the investigational compound and standard-of-care drugs on relevant cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and non-small cell lung cancer cell lines (e.g., A549, H1299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analog, Doxorubicin, and Cisplatin for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value indicates greater cytotoxicity.

Hypothetical Data Summary:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound analogExpected in the low micromolar rangeExpected in the low micromolar range
DoxorubicinSub-micromolarMicromolar
CisplatinMicromolarMicromolar

Table 1: Hypothetical IC50 values for the investigational compound and standard-of-care drugs in breast and lung cancer cell lines.

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound analog, Doxorubicin, and Cisplatin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.

Visualizing the Workflow:

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis start Cancer Cells treat Treat with Compound start->treat harvest Harvest & Wash treat->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry stain->flow analyze Quantify Apoptosis flow->analyze

Caption: Workflow for Apoptosis Analysis using Annexin V/PI Staining.

In Vivo Comparative Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the this compound analog in a preclinical animal model.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Cell Implantation: Subcutaneously implant human breast (MDA-MB-231) or lung (A549) cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize the mice into treatment groups:

    • Vehicle control (e.g., saline or appropriate solvent)

    • This compound analog (at a predetermined dose)

    • Doxorubicin or Cisplatin (at a clinically relevant dose)

  • Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., 3-4 weeks).

  • Tumor Measurement: Measure the tumor volume twice weekly using calipers.

  • Toxicity Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Rationale: The xenograft model provides a more physiologically relevant system to assess the in vivo efficacy and potential toxicity of a novel anticancer agent.[8]

Visualizing the Proposed Mechanism:

G A 7-Acetylquinoline-3- carboxylic acid analog B Topoisomerase II Inhibition A->B Inhibits C DNA Double-Strand Breaks B->C Leads to D Activation of ATM/ATR Kinases C->D E p53 Phosphorylation and Activation D->E F Increased Expression of Pro-apoptotic Proteins (e.g., Bax, Puma) E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Proposed Signaling Pathway for this compound analog-induced apoptosis.

Concluding Remarks and Future Directions

This guide provides a structured framework for the preclinical evaluation of this compound analogs as potential anticancer agents. The proposed head-to-head comparisons with standard-of-care drugs are essential to ascertain the true therapeutic potential of this novel class of compounds. While the data presented herein is hypothetical, it underscores the types of robust, comparative data required for advancing a new chemical entity through the drug development pipeline. Future studies should also explore the combination of these quinoline derivatives with existing therapies to identify potential synergistic effects. Furthermore, a thorough investigation into the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful clinical translation.

References

A Comparative Guide to Confirming Protein Binding Affinity for 7-Acetylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers investigating the therapeutic potential of novel small molecules like 7-Acetylquinoline-3-carboxylic acid, confirming and quantifying its binding affinity to a putative protein target is a critical step in validating its mechanism of action and guiding lead optimization. This guide provides an in-depth comparison of three robust biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—offering a comprehensive framework for selecting the most appropriate method and executing it with scientific rigor.

Introduction to this compound and the Imperative of Binding Affinity

This compound belongs to the quinoline class of compounds, a scaffold known for its diverse pharmacological activities, including roles as antiproliferative agents and protein kinase inhibitors.[1][2] The journey from a promising hit compound to a viable drug candidate is paved with meticulous biophysical characterization. At the heart of this is the determination of the binding affinity, typically expressed as the dissociation constant (Kd), which quantifies the strength of the interaction between the small molecule (ligand) and its protein target. A lower Kd value signifies a stronger binding affinity. This parameter is not merely a number; it is a cornerstone of the structure-activity relationship (SAR) that informs medicinal chemistry efforts to enhance potency and selectivity.

This guide will navigate the principles, protocols, and practical considerations for three gold-standard techniques to empower researchers in generating high-quality, reliable binding data for compounds such as this compound.

A Comparative Overview of Key Biophysical Techniques

Choosing the right technique to measure binding affinity depends on several factors, including the nature of the protein and ligand, the required throughput, and the level of thermodynamic detail desired. Below is a comparative analysis of SPR, ITC, and MST.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index upon binding to an immobilized protein.[3]Measures the heat released or absorbed during a binding event in solution.[4]Measures the change in molecular movement along a temperature gradient upon binding.[5]
Labeling Label-free.[3]Label-free.[4]Requires a fluorescent label on the protein (or utilizes intrinsic fluorescence).[6]
Immobilization Protein is immobilized on a sensor chip.[3]Both molecules are in solution (immobilization-free).[4]Both molecules are in solution (immobilization-free).[6]
Information Provided Kd, on-rate (ka), off-rate (kd).[3]Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[4]Kd.[5]
Sample Consumption Low (micrograms of protein).High (milligrams of protein).Very low (nanograms of protein).
Throughput High, with automated systems.Low to medium.High.
Key Advantage Real-time kinetic data.Provides a complete thermodynamic profile.Low sample consumption and tolerance to complex solutions.
Potential Challenge Immobilization can affect protein activity.Requires large amounts of pure sample.Labeling may alter protein function.

I. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful optical technique for monitoring molecular interactions in real time.[3] It provides not only the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd), offering deeper insights into the binding mechanism.

Causality in Experimental Choices for SPR

The core principle of SPR involves immobilizing the target protein onto a sensor chip and flowing the small molecule (analyte) over the surface.[3] The choice of immobilization strategy is critical to ensure the protein remains in its active conformation. Amine coupling is a common method, but if it compromises the binding site, alternative strategies like capture-based methods (e.g., using a His-tag) should be employed.[7] A reference flow cell with an immobilized control protein is essential to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction of interest.[8]

Detailed Experimental Protocol for SPR

1. Sample Preparation:

  • Protein: Dialyze the purified target protein into an appropriate running buffer (e.g., HBS-EP+ buffer). The protein should be of high purity (>95%).

  • Small Molecule (Analyte): Prepare a high-concentration stock of this compound in 100% DMSO. Create a dilution series in the running buffer, ensuring the final DMSO concentration is matched across all samples and is typically below 5% to minimize solvent effects.[8]

2. Instrument Setup and Immobilization:

  • Equilibrate the SPR instrument (e.g., a Biacore system) with the running buffer.

  • Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of EDC and NHS.[9]

  • Inject the protein solution over the activated surface to achieve the desired immobilization level (typically 3000-5000 RU for small molecule analysis).[9]

  • Deactivate any remaining active esters with an injection of ethanolamine.[9]

  • A reference surface should be prepared similarly, either by deactivating it directly after activation or by immobilizing an irrelevant control protein.[8]

3. Binding Analysis:

  • Inject the dilution series of this compound over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).[9]

  • Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).[8]

  • Between cycles, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).[8]

4. Data Analysis:

  • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and Kd.[8]

Visualization of the SPR Workflow

SPR_Workflow cluster_prep Sample & System Preparation cluster_immobilization Protein Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis prep_protein Prepare Protein in Running Buffer prep_system Equilibrate SPR System & Chip prep_protein->prep_system prep_ligand Prepare Ligand Dilution Series prep_ligand->prep_system activate Activate Chip (EDC/NHS) prep_system->activate immobilize Immobilize Protein activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate inject Inject Ligand (Association) deactivate->inject dissociate Buffer Flow (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate subtract Reference Subtraction dissociate->subtract regenerate->inject Next Cycle fit Fit Data to Binding Model subtract->fit results Obtain ka, kd, KD fit->results

Caption: A flowchart of the Surface Plasmon Resonance (SPR) experimental workflow.

II. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is considered the gold standard for measuring binding affinity as it directly quantifies the heat released or absorbed during a binding event.[4] This allows for the determination of not only the Kd but also the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction.[10]

Causality in Experimental Choices for ITC

The success of an ITC experiment hinges on the precise preparation of the protein and ligand in identical buffer conditions.[4] Any mismatch in buffer composition will result in large heats of dilution that can obscure the binding signal. The concentrations of the protein in the sample cell and the ligand in the syringe must be carefully chosen to ensure a sigmoidal binding curve, which allows for accurate determination of the binding parameters. A common starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell.[4]

Detailed Experimental Protocol for ITC

1. Sample Preparation:

  • Protein: Extensively dialyze the purified target protein against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). After dialysis, centrifuge the protein to remove any aggregates. Accurately determine the protein concentration (e.g., via UV-Vis at 280 nm). A typical cell concentration is 10-50 µM.[4]

  • Small Molecule (Ligand): Dissolve this compound in the exact same dialysis buffer to a concentration 10-20 times that of the protein. If DMSO is necessary for solubility, ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically ≤ 5%).[4]

2. Instrument Setup:

  • Thoroughly clean the ITC sample cell and syringe.

  • Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.

  • Place the cell and syringe in the instrument and allow for thermal equilibration at the desired temperature (e.g., 25 °C).[4]

3. Titration:

  • Set the titration parameters: typically 19-20 injections of 2 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline. Set a suitable stirring speed (e.g., 750 rpm).[4]

  • Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Integrate the raw titration peaks to obtain the heat change per injection.

  • Subtract the heat of dilution from the binding data.

  • Plot the corrected heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).[4]

Visualization of the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_titration Titration Experiment cluster_analysis Data Analysis prep_protein Prepare Protein in Matched ITC Buffer prep_ligand Prepare Ligand in Identical Buffer load_cell Load Protein into Cell prep_protein->load_cell load_syringe Load Ligand into Syringe prep_ligand->load_syringe equilibrate Thermal Equilibration load_cell->equilibrate load_syringe->equilibrate titrate Inject Ligand into Protein Solution equilibrate->titrate control Control: Ligand into Buffer integrate Integrate Raw Heat Bursts titrate->integrate subtract Subtract Heat of Dilution control->subtract integrate->subtract fit Fit Isotherm to Binding Model subtract->fit results Obtain KD, n, ΔH, ΔS fit->results

Caption: A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.

III. MicroScale Thermophoresis (MST): High Sensitivity with Low Sample Consumption

MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[5] This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding.

Causality in Experimental Choices for MST

MST offers the significant advantage of being an in-solution, immobilization-free technique with very low sample consumption.[6] The method requires one of the binding partners to be fluorescent. Typically, the protein is labeled with a fluorescent dye. It is crucial to choose a labeling strategy that does not interfere with the binding interaction. Alternatively, if the protein has intrinsic tryptophan fluorescence, a label-free approach can be used. A key step in MST is the "capillary scan" to ensure that the fluorescently labeled protein does not stick to the capillary walls and that there is no aggregation upon addition of the ligand, which would invalidate the binding data.[6]

Detailed Experimental Protocol for MST

1. Sample Preparation:

  • Protein Labeling: Label the purified target protein with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess dye using a desalting column. The final labeled protein concentration should be low and constant for all measurements (typically in the low nanomolar range).

  • Small Molecule (Ligand): Prepare a 2-fold serial dilution of this compound in the assay buffer. A typical experiment uses a 16-point dilution series.[11]

2. Binding Reaction:

  • Mix the constant concentration of the labeled protein with each concentration of the ligand dilution series.

  • Allow the binding reactions to equilibrate.

  • Load the samples into hydrophilic glass capillaries.[11]

3. MST Measurement:

  • Place the capillaries in the MST instrument (e.g., a Monolith NT.115).

  • Perform a capillary scan to check for fluorescence consistency and potential aggregation.[6]

  • The instrument applies an infrared laser to create a precise temperature gradient in the capillaries and measures the change in fluorescence as the molecules move along this gradient.[5]

4. Data Analysis:

  • The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

  • The resulting binding curve is fitted with a Kd model to determine the dissociation constant.[12]

Visualization of the MST Workflow

MST_Workflow cluster_prep Sample Preparation cluster_binding Binding Reaction cluster_measurement MST Measurement cluster_analysis Data Analysis label_protein Fluorescently Label Target Protein prep_ligand Prepare Ligand Serial Dilution mix Mix Labeled Protein with Ligand Dilutions label_protein->mix prep_ligand->mix equilibrate Equilibrate mix->equilibrate load_caps Load into Capillaries equilibrate->load_caps cap_scan Capillary Scan (Quality Control) load_caps->cap_scan measure Apply IR Laser & Measure Fluorescence cap_scan->measure plot Plot ΔFnorm vs. [Ligand] measure->plot fit Fit Data to KD Model plot->fit results Obtain KD fit->results

Caption: A flowchart of the MicroScale Thermophoresis (MST) experimental workflow.

IV. The Role of Analogs in Comparative Analysis

To build a robust SAR, it is essential to compare the binding affinity of the lead compound, this compound, with that of structurally related analogs. This comparative analysis helps to identify the chemical moieties that are crucial for target engagement. For instance, synthesizing and testing analogs with substitutions at the 7-position or modifications to the acetyl and carboxylic acid groups can provide valuable insights.[13][14]

Examples of Potential Analogs for Comparative Studies:

  • 7-Chloro- or 7-Bromo-quinoline-3-carboxylic acid: To understand the electronic and steric effects at the 7-position.[15]

  • Quinoline-3-carboxylic acid: The unsubstituted parent scaffold to determine the contribution of the 7-acetyl group.[16]

  • Ester or amide derivatives of the 3-carboxylic acid: To probe the importance of the carboxylic acid group for binding.[17]

By systematically measuring the Kd values for a series of such analogs using one of the aforementioned techniques, a clear picture of the SAR can be established, guiding the rational design of more potent and specific inhibitors.

Conclusion

Confirming the binding affinity of this compound to its target protein is a foundational step in its development as a potential therapeutic agent. Surface Plasmon Resonance, Isothermal Titration Calorimetry, and MicroScale Thermophoresis each offer a powerful and reliable means to achieve this, with distinct advantages and considerations. SPR provides unparalleled kinetic data, ITC delivers a complete thermodynamic profile, and MST offers high sensitivity with minimal sample consumption. The choice of technique should be guided by the specific research question, available resources, and the properties of the interacting molecules. By employing these techniques with rigorous experimental design and data analysis, researchers can generate the high-quality binding data necessary to validate their therapeutic hypothesis and drive their drug discovery programs forward.

References

evaluating the selectivity profile of 7-Acetylquinoline-3-carboxylic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1][2] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is of paramount importance.[3][4] Achieving this selectivity, however, remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[2] This guide provides a comprehensive evaluation of the selectivity profile of a novel compound, 7-Acetylquinoline-3-carboxylic acid, against a representative panel of kinases. We will delve into the experimental methodology, present comparative data against established inhibitors, and discuss the implications of the compound's selectivity.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities.[5] Notably, various quinoline-3-carboxylic acid derivatives have been investigated as potential kinase inhibitors, demonstrating activity against enzymes such as Casein Kinase 2 (CK2).[6] This precedent underscores the potential of this compound as a candidate for kinase-targeted therapies. Furthermore, the broader class of quinoline-based compounds has yielded several FDA-approved kinase inhibitors, solidifying their clinical relevance.[5]

Experimental Workflow for Kinase Selectivity Profiling

To ascertain the selectivity of this compound, a robust and reproducible in vitro kinase assay is essential.[1][2] The following details a widely adopted fluorescence-based assay format, which offers a balance of sensitivity, throughput, and quantitative rigor.

experimental_workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection & Analysis reagents Prepare Assay Buffer, ATP Solution, and Substrate Cocktail plate Dispense Kinase, Compound, and Substrate to 384-well Plate reagents->plate compound Serially Dilute This compound & Competitor Compounds compound->plate kinase Prepare Kinase Working Solutions kinase->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Room Temperature initiate->incubate stop Terminate Reaction and Add Detection Reagent incubate->stop read Read Fluorescence Signal on Plate Reader stop->read analyze Calculate % Inhibition and Determine IC50 Values read->analyze

Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a homogenous TR-FRET assay, a common method for quantifying kinase activity. The principle involves measuring the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are then added. If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal that is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CK2, MAPK1, CDK2)

  • Biotinylated peptide substrate

  • This compound and competitor compounds

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of this compound and competitor compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and the biotinylated peptide substrate in the kinase assay buffer.

  • Dispensing Kinase Mixture: Add the kinase reaction mixture to each well of the assay plate.

  • Initiation of Reaction: To start the kinase reaction, add ATP to all wells. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide an accurate measure of inhibitor potency.[4]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and the streptavidin-conjugated acceptor.

  • Signal Reading: After another incubation period to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Selectivity Profile of this compound

The following table presents hypothetical IC50 data for this compound and two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), against a panel of representative kinases from different families.

KinaseKinase FamilyThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
CK2A1 CMGC8515>10,000
MAPK1 (ERK2) CMGC1,200502,500
CDK2/cyclin A CMGC2,5008500
VEGFR2 Tyrosine Kinase>10,000205
ABL1 Tyrosine Kinase>10,0001030
PI3Kα Lipid Kinase>10,0001001,500

Interpretation of Results:

The hypothetical data suggests that this compound exhibits a notable degree of selectivity for CK2A1 over the other kinases tested. The IC50 value of 85 nM indicates potent inhibition of this particular kinase. In contrast, the compound shows significantly weaker activity against MAPK1 and CDK2, and negligible activity against the tyrosine kinases VEGFR2 and ABL1, as well as the lipid kinase PI3Kα.

This profile contrasts sharply with that of Staurosporine, which demonstrates potent, broad-spectrum inhibition across all tested kinases, as expected. Sunitinib displays its characteristic profile of potent inhibition against receptor tyrosine kinases like VEGFR2, with moderate to low activity against other kinase families.

The Role of CK2 in Cellular Signaling

Casein Kinase 2 (CK2) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. It is often found to be dysregulated in various cancers, making it an attractive target for therapeutic intervention.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ikk IKK Akt->Ikk Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression CK2 CK2 CK2->Akt Phosphorylates & Activates CK2->Ikk Phosphorylates & Activates NFkB NF-κB Ikk->NFkB NFkB->Gene_Expression

Caption: Simplified diagram of the PI3K/Akt and NF-κB pathways, highlighting the role of CK2.

The selectivity of this compound for CK2 suggests its potential to modulate signaling pathways downstream of this kinase, such as the PI3K/Akt and NF-κB pathways, both of which are critical for cell survival and proliferation. By selectively inhibiting CK2, the compound may offer a more targeted therapeutic approach with a potentially wider therapeutic window compared to broad-spectrum inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for evaluating the kinase selectivity profile of this compound. The presented hypothetical data illustrates a compound with promising selectivity for CK2. To further validate these findings, the next steps would involve:

  • Expanding the Kinase Panel: Profiling the compound against a much larger panel of kinases (e.g., >400) to obtain a more complete picture of its selectivity.[7]

  • Cellular Assays: Confirming target engagement and the functional consequences of CK2 inhibition in relevant cell-based models.[2]

  • Structural Biology: Elucidating the binding mode of the compound to CK2 through techniques like X-ray crystallography to guide further structure-activity relationship (SAR) studies.

References

A Comparative Guide to the Structure-Activity Relationships of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent antibacterial and anticancer activities. Understanding the structure-activity relationship (SAR) of this class of molecules is paramount for the rational design of new, more effective therapeutic agents. This guide provides an in-depth comparison of the SAR of different quinoline-3-carboxylic acids, supported by experimental data and detailed protocols for their evaluation.

Part 1: Antibacterial Activity of Quinolone-3-Carboxylic Acids

The antibacterial members of this family, commonly known as quinolones, exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication and transcription.[3] The quinolones trap these enzymes in a complex with cleaved DNA, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[3][4][5] This mechanism is highly specific to bacterial enzymes, as eukaryotic cells do not possess DNA gyrase or a homologous topoisomerase IV.[6]

The fundamental SAR of antibacterial quinolones is well-established. The core bicyclic ring, the C-3 carboxylic acid, and the C-4 keto group are essential for antibacterial activity. The C-3 carboxylate is critical for binding to the DNA gyrase enzyme.[3] Key modifications at various positions of the quinoline ring system have been systematically explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

  • N-1 Position: Substitution at the N-1 position is critical for antibacterial potency. Small, sterically constrained groups, such as a cyclopropyl ring, are highly favorable and are a hallmark of many potent fluoroquinolones like ciprofloxacin. This group is believed to enhance the interaction with the DNA-gyrase complex.

  • C-6 Position: The introduction of a fluorine atom at the C-6 position dramatically increases antibacterial activity. This substitution enhances the penetration of the drug into bacterial cells and improves its interaction with the target enzymes.

  • C-7 Position: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency. Bulky heterocyclic rings, such as a piperazine moiety (found in ciprofloxacin and norfloxacin), are common. Modifications to this ring can modulate activity against Gram-positive and Gram-negative bacteria.[4][5]

  • C-8 Position: Modifications at the C-8 position can influence both activity and safety profiles. For instance, a fluorine or chlorine atom at this position can enhance in vitro activity.[7]

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative quinoline-3-carboxylic acid derivatives against common bacterial pathogens. Lower MIC values indicate greater potency.

CompoundN-1 SubstituentC-7 SubstituentMIC (µg/mL) vs. E. coliReference
NorfloxacinEthylPiperazinyl0.25[8]
CiprofloxacinCyclopropylPiperazinyl0.015Fictional comparative data
AmifloxacinMethylamino4-Methyl-1-piperazinyl0.25[8]
Derivative 21Methylamino1-Piperazinyl0.25[8]

This table includes illustrative and literature-derived data to demonstrate SAR principles.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, is a gold-standard method for assessing the in vitro antibacterial potency of a compound.[9][10]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period.[10][11]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[11]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[11]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.[11]

Part 2: Anticancer Activity of Quinoline-3-Carboxylic Acids

More recently, the quinoline-3-carboxylic acid scaffold has been explored for its potential as an anticancer agent. The mechanism of action for these compounds is more diverse than their antibacterial counterparts and can include inhibition of topoisomerases, protein kinases, or dihydroorotate dehydrogenase (DHODH).[3][13][14][15]

  • C-2 Position: The introduction of bulky, hydrophobic substituents at the C-2 position is often crucial for anticancer activity. For instance, 2-styrylquinoline derivatives have shown promise as antiproliferative agents.[16]

  • C-4 Position: While the carboxylic acid at C-4 is important, its modification into esters or amides has also been explored. However, studies have shown that the free carboxylic acid can enhance selectivity for cancer cells over non-cancerous cells.[16][17]

  • Substitutions on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring can significantly impact anticancer potency. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected quinoline-3-carboxylic acid derivatives against human cancer cell lines. Lower IC₅₀ values indicate greater potency.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 4k K562 (Leukemia)0.28[18]
Derivative 4m MCF-7 (Breast Cancer)0.33[18]
Derivative 4m K562 (Leukemia)0.28[18]
Derivative 4n MCF-7 (Breast Cancer)0.33[18]
Compound 2f Selective and potentData not specified[17]
Compound 2l Selective and potentData not specified[17]

This table is populated with data from the cited literature to illustrate SAR trends.

Experimental Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic effects of potential anticancer compounds.[19][20][21]

Principle

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[20][22] This reduction is carried out by mitochondrial dehydrogenases.[21] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[21]

    • Add 10-20 µL of the MTT solution to each well.[22][23]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[22][23]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][23]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the key concepts discussed, the following diagrams were generated using Graphviz.

SAR_Antibacterial cluster_quinoline Quinolone-3-Carboxylic Acid Core Core Quinolone Scaffold N1 N-1 Position (e.g., Cyclopropyl) - Enhances gyrase binding - Increases potency Core->N1 Critical for Potency C6 C-6 Position (Fluoro Group) - Increases cell penetration - Boosts potency Core->C6 Potency Enhancer C7 C-7 Position (e.g., Piperazinyl) - Modulates spectrum - Affects potency Core->C7 Spectrum & Potency C8 C-8 Position (e.g., F, Cl) - Influences activity - Can affect safety Core->C8 Activity & Safety

Caption: Key SAR points for antibacterial quinoline-3-carboxylic acids.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 7-Acetylquinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 7-Acetylquinoline-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar quinoline and carboxylic acid derivatives, and established best practices for laboratory chemical waste management.

It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and to ensure full compliance with all local, state, and federal regulations. This document serves as a comprehensive guide but does not supersede institutional or regulatory requirements.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar quinoline carboxylic acids are classified as causing skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Expected to cause serious eye irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3][4]

  • Harmful if Swallowed: Some quinoline derivatives are classified as acutely toxic if ingested.[2]

Due to these potential hazards, this compound must be disposed of as hazardous chemical waste. It should never be discarded in the regular trash or poured down the drain.[5]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risk.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.---

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Collect pure this compound, and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips), in a dedicated solid hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated liquid hazardous waste container.

    • The container should be clearly labeled and, if necessary, vented.

  • Incompatible Wastes:

    • Do not mix this compound waste with strong oxidizing agents, strong bases, or strong acids.[6][7] While stable under normal conditions, quinolines can react with strong acids.[5][8]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Initial Assessment cluster_2 Segregation Protocol Waste 7-Acetylquinoline-3-carboxylic Acid Waste Generated IsSolid Is the waste solid or liquid? Waste->IsSolid SolidContainer Place in labeled SOLID Hazardous Waste Container IsSolid->SolidContainer Solid LiquidContainer Place in labeled LIQUID Hazardous Waste Container IsSolid->LiquidContainer Liquid

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Container Labeling

  • Before adding any waste, label the designated hazardous waste container with a hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., Irritant).

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 2: Waste Collection

  • Solid Waste: Carefully place solid this compound and any contaminated disposable labware directly into the labeled solid hazardous waste container. Avoid generating dust.

  • Liquid Waste: Use a funnel to transfer solutions containing the compound into the designated liquid hazardous waste container.

  • Keep the waste container closed at all times, except when adding waste.[9][10]

Step 3: Spill Management

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container.

  • Clean the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[4]

Step 4: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9][10]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (such as a spill tray) is used to prevent the release of material in case of container failure.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if the research project is complete, submit a request for hazardous waste pickup through your institution's EHS department.

  • Follow your institution's specific procedures for waste pickup requests. Do not attempt to transport the waste yourself.

The overall disposal workflow is summarized in the diagram below.

DisposalWorkflow A 1. Identify & Label Waste Container B 2. Collect Waste (Solid or Liquid) A->B C 3. Keep Container Securely Closed B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Request Pickup from Institutional EHS D->E

Caption: Procedural flow for the disposal of this compound.

Final Considerations and Best Practices

  • Waste Minimization: Whenever possible, implement practices to reduce the generation of chemical waste. This includes ordering only the necessary quantities of chemicals and optimizing experimental scales.[9][10]

  • Unknowns: Never mix this compound with unknown waste streams. If the identity of a chemical waste is uncertain, it must be treated as hazardous until it can be properly identified by EHS personnel.[9]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. Consult your EHS department for specific guidance on container decontamination.[4][10]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Acetylquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Acetylquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.